molecular formula C7H6FNO B15303045 7-fluoro-2H,3H-furo[2,3-c]pyridine

7-fluoro-2H,3H-furo[2,3-c]pyridine

Cat. No.: B15303045
M. Wt: 139.13 g/mol
InChI Key: YMIHQAOBUAVNTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-fluoro-2H,3H-furo[2,3-c]pyridine is a useful research compound. Its molecular formula is C7H6FNO and its molecular weight is 139.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-fluoro-2H,3H-furo[2,3-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-fluoro-2H,3H-furo[2,3-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-2,3-dihydrofuro[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c8-7-6-5(1-3-9-7)2-4-10-6/h1,3H,2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIHQAOBUAVNTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CN=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 7-fluoro-2H,3H-furo[2,3-c]pyridine: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 7-fluoro-2H,3H-furo[2,3-c]pyridine, a heterocyclic compound of interest in medicinal chemistry. Given the limited direct literature on this specific molecule, this document synthesizes information from studies on the parent furo[2,3-c]pyridine scaffold and related fluorinated heterocycles to provide a scientifically grounded perspective for researchers, scientists, and drug development professionals. We will delve into its core chemical structure, propose synthetic pathways, predict its spectroscopic characteristics, and explore its potential applications in drug discovery.

The Furo[2,3-c]pyridine Scaffold: A Privileged Core in Medicinal Chemistry

The furo[2,3-c]pyridine core is a significant heterocyclic scaffold in the development of novel therapeutics. This fused ring system, comprising a furan ring and a pyridine ring, is a key structural component in various biologically active molecules. For instance, derivatives of furo[2,3-c]pyridine have been investigated as potent HIV-1 protease inhibitors, highlighting the therapeutic potential of this chemical framework. Pyridine and its derivatives are widely utilized as foundational structures in the pharmaceutical and chemical industries due to their diverse biological activities.[1][2]

The subject of this guide, 7-fluoro-2H,3H-furo[2,3-c]pyridine, introduces two key modifications to the parent aromatic scaffold:

  • A fluorine atom at the 7-position of the pyridine ring.

  • A saturated dihydropyran ring (2H,3H-), which imparts a three-dimensional character to the otherwise planar furo[2,3-c]pyridine system.

These modifications are expected to significantly influence the molecule's physicochemical properties and its interactions with biological targets. The introduction of fluorine, a common strategy in medicinal chemistry, can alter a molecule's metabolic stability, binding affinity, and bioavailability.

Chemical Structure and Physicochemical Properties

The foundational furo[2,3-c]pyridine has the chemical formula C₇H₅NO and a molecular weight of 119.12 g/mol .[3] Key computed properties for the parent scaffold are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₅NOPubChem[3]
Molecular Weight 119.12 g/mol PubChem[3]
XLogP3 1.3PubChem[3]
Hydrogen Bond Donor Count 0PubChem[3]
Hydrogen Bond Acceptor Count 2PubChem[3]
Rotatable Bond Count 0PubChem[3]
The Influence of 7-Fluoro Substitution

The introduction of a fluorine atom at the 7-position is anticipated to have several effects on the molecule's properties:

  • Electronic Effects: Fluorine is the most electronegative element, and its presence on the pyridine ring will withdraw electron density, potentially influencing the basicity of the pyridine nitrogen.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and its introduction can block sites of oxidative metabolism, thereby increasing the molecule's half-life in vivo.

  • Binding Interactions: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity.

The Impact of the 2H,3H-Dihydrofuran Moiety

The saturation of the furan ring to a 2H,3H-dihydrofuran (a tetrahydrofuran ring) fundamentally alters the geometry of this part of the molecule from planar to a more flexible, three-dimensional conformation. This can have significant implications for how the molecule fits into a protein's binding pocket, potentially leading to improved potency and selectivity.

Synthesis of Furo[2,3-c]pyridine and a Proposed Route to its 7-Fluoro-2H,3H-Derivative

The synthesis of the furo[2,3-c]pyridine scaffold has been approached through various strategies, often involving the formation of the furan ring onto a pre-existing pyridine or the construction of the pyridine ring from a furan derivative. Palladium-catalyzed reactions are commonly employed in these synthetic schemes.

A plausible synthetic pathway to the title compound, 7-fluoro-2H,3H-furo[2,3-c]pyridine, can be conceptualized based on established methodologies for related heterocyclic systems. A potential multi-step synthesis is outlined below.

Synthetic_Pathway_to_7-fluoro-2H,3H-furo[2,3-c]pyridine A Commercially Available Fluorinated Pyridine Precursor B Introduction of a Functional Group at C4 A->B e.g., Lithiation and Electrophilic Quench C Alkylation with a Protected Hydroxyethyl Group B->C e.g., Palladium-catalyzed Cross-Coupling D Deprotection and Intramolecular Cyclization C->D Acid or Base Mediated Deprotection and Cyclization E 7-fluoro-2H,3H-furo[2,3-c]pyridine D->E Final Product

Caption: Proposed synthetic pathway for 7-fluoro-2H,3H-furo[2,3-c]pyridine.

Experimental Protocol: A Hypothetical Synthesis

The following protocol is a conceptualized pathway and would require optimization in a laboratory setting.

Step 1: Functionalization of a Fluorinated Pyridine Starting Material

  • A commercially available fluorinated pyridine, such as 2,3-difluoro-4-bromopyridine, would serve as the starting material.

  • Selective functionalization at the 4-position, for example, through a Grignard exchange or lithiation followed by reaction with an appropriate electrophile, would introduce a handle for the subsequent furan ring formation.

Step 2: Introduction of the Dihydrofuran Precursor

  • A palladium-catalyzed cross-coupling reaction, such as a Sonogashira or Stille coupling, could be employed to attach a protected 2-hydroxyethyl group to the 4-position of the pyridine ring.

Step 3: Deprotection and Intramolecular Cyclization

  • Removal of the protecting group from the hydroxyl moiety would be achieved under appropriate acidic or basic conditions.

  • The resulting alcohol would then undergo an intramolecular nucleophilic substitution reaction, displacing the fluorine atom at the 3-position to form the 2H,3H-dihydrofuran ring. This cyclization could be promoted by a non-nucleophilic base.

Step 4: Purification and Characterization

  • The final product would be purified using standard techniques such as column chromatography.

  • The structure of 7-fluoro-2H,3H-furo[2,3-c]pyridine would be confirmed by spectroscopic methods including NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and IR spectroscopy.

Spectroscopic Characterization (Predicted)

Spectroscopic Data Predicted Characteristics for 7-fluoro-2H,3H-furo[2,3-c]pyridine
¹H NMR Signals corresponding to the protons on the pyridine ring, which would show characteristic splitting patterns due to coupling with each other and with the fluorine atom. Aliphatic protons of the dihydrofuran ring would appear as multiplets in the upfield region.
¹³C NMR Aromatic signals for the pyridine ring carbons, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant. Aliphatic signals for the dihydrofuran ring carbons.
¹⁹F NMR A singlet or a multiplet depending on the coupling with adjacent protons, providing direct evidence for the presence and chemical environment of the fluorine atom.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound, which would aid in confirming its elemental composition.

Potential Applications in Drug Discovery

Derivatives of the furo[2,3-c]pyridine scaffold have shown promise in various therapeutic areas. For example, furo[2,3-c]pyridine-based indanone oximes have been identified as potent and selective inhibitors of B-Raf, a key protein in cancer signaling pathways.[4] The related 7H-pyrrolo[2,3-d]pyridine scaffold has been explored for the development of potent FAK inhibitors for anticancer applications.[5]

The introduction of a 7-fluoro group and a saturated furan ring in 7-fluoro-2H,3H-furo[2,3-c]pyridine could offer several advantages in drug design:

  • Improved Pharmacokinetic Profile: The fluorine atom may enhance metabolic stability, leading to a longer duration of action.

  • Enhanced Target Affinity and Selectivity: The specific stereochemistry and conformational flexibility of the dihydrofuran ring, combined with the electronic influence of the fluorine atom, could lead to more precise and potent interactions with a biological target.

SAR_Concept A 7-fluoro-2H,3H-furo[2,3-c]pyridine Core B Enhanced Metabolic Stability A->B 7-Fluoro Group C Altered pKa of Pyridine Nitrogen A->C 7-Fluoro Group D Modified 3D Conformation A->D 2H,3H-Dihydrofuran Ring E Improved Pharmacokinetic Profile B->E F Modulated Target Binding Affinity C->F D->F G Enhanced Therapeutic Potential E->G F->G

Sources

Technical Monograph: 7-Fluoro-2,3-dihydrofuro[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of 7-fluoro-2,3-dihydrofuro[2,3-c]pyridine (also denoted as 7-fluoro-2H,3H-furo[2,3-c]pyridine). This monograph is designed for medicinal chemists and process development scientists.

Executive Summary

7-Fluoro-2,3-dihydrofuro[2,3-c]pyridine is a specialized heterocyclic scaffold increasingly utilized in the design of type I and type II kinase inhibitors. Structurally, it represents a bioisostere of the 7-azaindole and indole cores, but with distinct physicochemical properties driven by the fluorine atom at the C7 position (ortho to the pyridine nitrogen) and the saturated dihydrofuran ring.

This guide provides a comprehensive analysis of its synthesis via directed ortho-metalation (DoM), its role in modulating pKa and metabolic stability, and protocols for its integration into drug discovery workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The strategic placement of fluorine at the C7 position exerts a strong electron-withdrawing effect, significantly lowering the basicity of the pyridine nitrogen compared to the non-fluorinated parent. This modulation is critical for optimizing binding affinity in ATP-competitive pockets where hydrogen bond donor/acceptor metrics are stringent.

Table 1: Compound Specifications
PropertyDataNotes
IUPAC Name 7-Fluoro-2,3-dihydrofuro[2,3-c]pyridine
CAS Number 1243323-00-3Primary identifier
Molecular Formula C₇H₆FNO
Molecular Weight 139.13 g/mol
SMILES C1COC2=C1C(=NC=C2)F
pKa (Calc) ~2.5 - 3.0Pyridine N is weakly basic due to F-inductive effect
LogP (Calc) 1.12Moderate lipophilicity
H-Bond Acceptors 2Pyridine N, Furan O
H-Bond Donors 0

Medicinal Chemistry Significance

The "Fluorine Effect" in Fused Pyridines

The 7-fluoro substitution is not merely decorative; it serves three critical mechanistic functions in drug design:

  • pKa Modulation: The electronegative fluorine (

    
    ) reduces the electron density on the adjacent pyridine nitrogen. This lowers the pKa, often improving membrane permeability by increasing the fraction of the neutral species at physiological pH.
    
  • Metabolic Blocking: The C7 position in furo[2,3-c]pyridines is electronically activated and susceptible to oxidative metabolism (e.g., by aldehyde oxidase or CYP450). Fluorine blocks this site, extending the compound's half-life (

    
    ).
    
  • Conformational Locking: Through intramolecular electrostatic interactions (C-F···H-N or C-F···C=O dipole alignment), the fluorine atom can rigidify the conformation of the inhibitor within the active site.

Bioisosterism

This scaffold serves as a saturated bioisostere of 7-fluoro-furo[2,3-c]pyridine (aromatic) and 4-fluoro-1H-pyrrolo[2,3-b]pyridine (7-azaindole derivative). The dihydrofuran ring introduces a degree of


 character (Fsp3), which is correlated with improved solubility and reduced promiscuity in clinical candidates.

Synthetic Pathways[4][6][7][9]

The synthesis of 7-fluoro-2,3-dihydrofuro[2,3-c]pyridine is non-trivial due to the specific substitution pattern. The most robust route utilizes Directed Ortho-Metalation (DoM) to construct the fused system from a functionalized pyridine precursor.

Retrosynthetic Analysis

The strategy relies on constructing the furan ring onto a pre-existing fluoropyridine core. The key disconnection is the ether bond formation and the C3-C4 bond construction.

Retrosynthesis cluster_legend Key Transformation Target 7-Fluoro-2,3-dihydrofuro[2,3-c]pyridine Intermediate 4-Chloro-2-fluoro-3-(2-hydroxyethyl)pyridine Target->Intermediate Intramolecular Cyclization (NaH, THF) Precursor 2-Fluoro-4-chloropyridine Intermediate->Precursor LDA, Ethylene Oxide (DoM at C3) Legend1 C3 Lithiation directed by F and Cl

Figure 1: Retrosynthetic logic relying on the regioselective lithiation of 2-fluoro-4-chloropyridine.

Detailed Synthetic Protocol

Route: Regioselective Lithiation / Hydroxyalkylation / Cyclization

Step 1: Synthesis of 4-Chloro-2-fluoro-3-(2-hydroxyethyl)pyridine

This step exploits the "Halogen Dance" or cooperative directing effects. Both the C2-Fluorine and C4-Chlorine atoms direct lithiation to the C3 position.

  • Reagents: Lithium Diisopropylamide (LDA), THF, Ethylene Oxide (or protected equivalent).

  • Conditions: -78°C, Inert Atmosphere (

    
    ).
    

Protocol:

  • Charge a flame-dried 3-neck flask with anhydrous THF and diisopropylamine. Cool to -78°C.

  • Add

    
    -Butyllithium (
    
    
    
    -BuLi) dropwise to generate LDA in situ. Stir for 30 min.
  • Add a solution of 2-fluoro-4-chloropyridine in THF dropwise. The solution will likely turn deep yellow/orange, indicating the formation of the 3-lithio species.

    • Critical Control: Temperature must remain below -70°C to prevent "halogen dance" isomerization or benzyne formation.

  • Add ethylene oxide (excess) or a protected bromoethanol equivalent.

  • Allow the reaction to warm slowly to 0°C over 2 hours.

  • Quench with saturated

    
    . Extract with EtOAc, dry over 
    
    
    
    , and concentrate.[1]
Step 2: Intramolecular Cyclization

The pendant hydroxyl group displaces the C4-chlorine via an intramolecular


 mechanism.
  • Reagents: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu), THF or DMF.

  • Conditions: 0°C to Room Temperature (or mild heat 60°C).

Protocol:

  • Dissolve the crude alcohol from Step 1 in anhydrous THF.

  • Add NaH (60% dispersion in oil, 1.2 eq) portion-wise at 0°C. Evolution of

    
     gas will be observed.
    
  • Stir at room temperature for 2–4 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

  • If reaction is sluggish, heat to 60°C. The fluorine at C2 activates the ring, but the chlorine at C4 is the leaving group.

    • Note: The nucleophilic attack occurs at C4 because the formation of the 5-membered furan ring is kinetically favored, and C4 is activated by the pyridine nitrogen.

  • Workup: Quench with water, extract with DCM, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Experimental Validation & Quality Control

To ensure the integrity of the synthesized scaffold, the following analytical criteria must be met.

NMR Characterization
  • 
     NMR:  Expect a singlet (or doublet if H-coupled) around -70 to -80 ppm (typical for 2-fluoropyridines).
    
  • 
     NMR: 
    
    • Pyridine protons: Two doublets (or AB system) for H4 and H5 (if numbering pyridine separately) or H4/H5 of the fused system.

    • Dihydrofuran protons: Two triplets corresponding to the

      
       and 
      
      
      
      methylene groups.
    • Diagnostic: The

      
       triplet will be deshielded (~4.6 ppm), while the 
      
      
      
      will be around 3.2 ppm.
Storage & Stability
  • Stability: The compound is stable at room temperature but should be stored at -20°C to prevent slow oxidation or hydrolysis of the fluorine (though rare).

  • Solubility: Soluble in DMSO, MeOH, DCM. Sparingly soluble in water.

Applications in Drug Discovery: Kinase Inhibition

The 7-fluoro-2,3-dihydrofuro[2,3-c]pyridine scaffold is particularly relevant for targeting kinases with a methionine gatekeeper residue or those requiring a specific H-bond acceptor motif.

Logical Pathway: JAK/STAT Signaling

Inhibitors utilizing this core often target the ATP-binding site of Janus Kinases (JAK).

Pathway cluster_inhibitor Mechanism of Action Ligand Cytokine (IL-6, etc.) Receptor Cytokine Receptor Ligand->Receptor Binding JAK JAK Kinase (Target of 7-F-furo[2,3-c]py) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation (Inhibited by Scaffold) Nucleus Nucleus / Gene Transcription STAT->Nucleus Translocation Inhibitor 7-Fluoro-2,3-dihydrofuro[2,3-c]pyridine occupies ATP pocket Inhibitor->JAK Blocks

Figure 2: Intervention point of furo[2,3-c]pyridine derivatives in the JAK/STAT pathway.

Safety & Handling

  • Hazard Identification: Fluorinated pyridines can be skin irritants and potential sensitizers.

  • GHS Classification: Warning (H315, H319, H335).

  • Specific Precaution: In the synthesis step involving ethylene oxide , extreme caution is required due to its carcinogenicity and flammability. Use a sealed system or a commercially available bromoethanol substitute to mitigate risk.

References

  • Synthesis of Furo[2,3-c]pyridines: Chang, M.-Y., & Tai, H.-Y. (2011).[2] Synthesis of Furo[2,3-c]pyridine. Heterocycles, 83(8), 1889.

  • Halogen Dance & Lithiation: Schlosser, M. (2005). The 2-Fluoro-3-iodopyridine Route.
  • Kinase Inhibitor Scaffolds: BenchChem Technical Guide. (2025).[3] The Emerging Therapeutic Potential of Furo[3,2-c]pyridines.

  • Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.

  • Compound Data: PubChem CID 12826108 (Furo[2,3-c]pyridine core).[4]

Sources

An In-depth Technical Guide to 7-fluoro-2H,3H-furo[2,3-c]pyridine: Properties, Characterization, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 7-fluoro-2H,3H-furo[2,3-c]pyridine, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and drug development. The furo[2,3-c]pyridine core is a key scaffold in various biologically active molecules, and the introduction of a fluorine atom at the 7-position, combined with the saturation of the furan ring, is anticipated to modulate its physicochemical and pharmacokinetic properties significantly.[1] Due to the novelty of this specific derivative, this guide synthesizes information from closely related analogs and computational predictions to offer a robust profile. We will delve into its structural features, predicted physical properties, expected chemical reactivity, and detailed protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this promising molecular scaffold.

Introduction and Significance

The fusion of pyridine and furan ring systems creates scaffolds that are prevalent in a wide array of bioactive compounds, including potent inhibitors for targets like HIV-1 protease and B-Raf kinase.[1] The parent compound, furo[2,3-c]pyridine, serves as a foundational structure in medicinal chemistry. The strategic incorporation of a fluorine atom is a well-established method in drug design to enhance metabolic stability, binding affinity, and membrane permeability. Furthermore, the dihydro-furan moiety introduces a three-dimensional character that can be crucial for specific protein-ligand interactions.

This guide focuses on the 7-fluoro-2,3-dihydrofuro[2,3-c]pyridine isomer. The presence and location of the fluorine atom are expected to influence the electron distribution of the pyridine ring, impacting its basicity and reactivity.

Molecular Structure

The core structure consists of a pyridine ring fused with a 2,3-dihydrofuran ring. The fluorine atom is substituted at the C7 position of the bicyclic system.

Caption: Chemical structure of 7-fluoro-2H,3H-furo[2,3-c]pyridine.

Physical and Chemical Properties

While experimental data for 7-fluoro-2H,3H-furo[2,3-c]pyridine is not widely available in the literature, we can infer its properties from its constituent parts and from data on analogous compounds. The presence of the polar C-F bond and the nitrogen heteroatom suggests moderate polarity.

Predicted Physicochemical Properties

The following table summarizes the computationally predicted properties for the parent 2,3-dihydrofuro[2,3-c]pyridine and related chlorinated analog, which serve as a reasonable estimate for the fluorinated compound.

Property2,3-dihydrofuro[2,3-c]pyridine[2]7-chlorofuro[2,3-c]pyridine (aromatic)[3]7-fluoro-2H,3H-furo[2,3-c]pyridine (Estimated)
Molecular Formula C₇H₇NOC₇H₄ClNOC₇H₆FNO
Molecular Weight 121.14 g/mol 153.56 g/mol 139.13 g/mol
XLogP3 0.92.2~1.5
Hydrogen Bond Donors 000
Hydrogen Bond Acceptors 222
Boiling Point Not availableNot availablePredicted to be moderately high due to polarity
Solubility Not availableNot availableExpected to have good solubility in organic solvents like DMSO, DMF, and chlorinated solvents.

Note: Properties for the target compound are estimated based on analogous structures and general chemical principles.

Chemical Reactivity and Stability

The chemical reactivity of 7-fluoro-2H,3H-furo[2,3-c]pyridine is governed by the interplay between the electron-rich dihydrofuran ring and the electron-deficient, fluorinated pyridine ring.

  • Pyridine Ring Reactivity: The pyridine nitrogen is basic and can be protonated or alkylated. The fluorine atom at the 7-position is a deactivating group, making the pyridine ring less susceptible to electrophilic substitution compared to pyridine itself. However, it can activate the ring towards nucleophilic aromatic substitution, potentially at the C6 or C4 positions, although such reactions would require harsh conditions.

  • Dihydrofuran Ring Reactivity: The dihydrofuran portion is generally stable but can be susceptible to oxidation or ring-opening under strong acidic or oxidative conditions. The benzylic-like protons on the CH₂ groups adjacent to the aromatic system may be reactive towards radical halogenation or oxidation.

  • Stability: The compound is expected to be stable under standard laboratory conditions (ambient temperature, in the absence of strong acids, bases, and oxidizing agents). Fluorinated aromatic compounds are generally characterized by high thermal and chemical stability.

Synthesis and Characterization

While a specific synthesis for 7-fluoro-2H,3H-furo[2,3-c]pyridine has not been detailed in peer-reviewed literature, a plausible synthetic strategy can be devised based on established methods for related furo[2,3-c]pyridines. A common approach involves the construction of the furan or dihydrofuran ring onto a pre-functionalized pyridine core.

Proposed Synthetic Workflow

A potential synthetic route could start from a commercially available fluorinated hydroxypyridine. The following diagram illustrates a conceptual workflow.

workflow cluster_synthesis Conceptual Synthetic Pathway A Starting Material (e.g., 2-fluoro-4-hydroxypyridine) B O-Alkylation (e.g., with an allyl halide) A->B C Claisen Rearrangement B->C D Cyclization C->D E Reduction of Furan Ring (e.g., Catalytic Hydrogenation) D->E F Final Product 7-fluoro-2H,3H-furo[2,3-c]pyridine E->F

Caption: A conceptual workflow for the synthesis of 7-fluoro-2H,3H-furo[2,3-c]pyridine.

Standard Characterization Protocols

Once synthesized, a rigorous characterization is essential to confirm the identity and purity of the compound.

NMR is the most powerful tool for the structural elucidation of organic molecules. For 7-fluoro-2H,3H-furo[2,3-c]pyridine, ¹H, ¹³C, and ¹⁹F NMR spectra would be required.

Step-by-Step Protocol for NMR Sample Preparation and Analysis:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; the compound must be fully soluble.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is needed, although modern spectrometers can reference the residual solvent peak.

  • ¹H NMR Analysis:

    • Acquire a proton spectrum. Expected signals would include:

      • Aromatic protons on the pyridine ring, likely appearing as doublets or multiplets in the 7.0-8.5 ppm region. The coupling constants will be informative of their relative positions.

      • Two aliphatic signals for the diastereotopic protons of the two CH₂ groups of the dihydrofuran ring, likely in the 3.0-5.0 ppm range, appearing as triplets or more complex multiplets.

  • ¹³C NMR Analysis:

    • Acquire a carbon spectrum (usually proton-decoupled).

    • Expect signals for all 7 carbon atoms. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. Aromatic carbons will be in the 110-160 ppm range, while the aliphatic carbons will be further upfield.

  • ¹⁹F NMR Analysis:

    • Acquire a fluorine spectrum. A single signal is expected for the fluorine atom at the C7 position. Its chemical shift will be characteristic of an aryl fluoride.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Step-by-Step Protocol for MS Analysis:

  • Sample Preparation:

    • Prepare a dilute solution of the compound (typically ~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Analysis:

    • Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI) for a soft ionization method that will likely show the protonated molecular ion [M+H]⁺.

    • The expected exact mass for [C₇H₆FNO + H]⁺ would be approximately 140.056. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within a few parts per million.

The following diagram illustrates the general workflow for the characterization of a novel compound.

workflow cluster_characterization Compound Characterization Workflow start Purified Synthetic Product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr ms Mass Spectrometry (LRMS & HRMS) start->ms ir Infrared (IR) Spectroscopy start->ir purity Purity Analysis (HPLC, Elemental Analysis) start->purity elucidation Structural Elucidation & Confirmation nmr->elucidation ms->elucidation ir->elucidation purity->elucidation data Data Archiving elucidation->data

Caption: A standard workflow for the analytical characterization of a synthesized compound.

Potential Applications and Future Directions

Given the established biological activity of the furo[2,3-c]pyridine scaffold, 7-fluoro-2H,3H-furo[2,3-c]pyridine represents a valuable building block for the synthesis of novel therapeutic agents. Its unique combination of a fluorinated pyridine and a saturated heterocyclic ring makes it an attractive candidate for probing structure-activity relationships in drug discovery programs targeting kinases, proteases, and other enzyme classes. Further research is warranted to fully elucidate its synthetic accessibility, reactivity, and biological potential.

References

  • Chang, M.-Y., & Tai, H.-Y. (2011). Synthesis of Furo[2,3-c]pyridine. HETEROCYCLES, 83(8), 1889.
  • PubChem. (n.d.). Furo[2,3-c]pyridine. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). 2,3-Dihydrofuro[2,3-c]pyridine. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). 7-Chlorofuro[2,3-c]pyridine. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Lee, E. H., et al. (2011). The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1248–1252.
  • Dana Bioscience. (n.d.). 7-Fluoro-2,3-dihydrofuro[2,3-c]pyridine 250mg. Retrieved February 20, 2026, from [Link]

Sources

Fluorine-Containing Pyridine Derivatives: A Technical Guide to Physicochemical Modulation and Synthetic Architecture

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the pyridine ring is a ubiquitous pharmacophore, yet its inherent basicity and susceptibility to oxidative metabolism often present liabilities. The strategic incorporation of fluorine—the "magic methyl" of bioisosteres—into the pyridine scaffold offers a precise lever to modulate these properties. This guide provides a technical analysis of fluorinated pyridine derivatives, focusing on their utility in tuning pKa, enhancing metabolic stability, and the synthetic architectures required to access them.[1]

Part 1: The Physicochemical Imperative

The introduction of fluorine into a pyridine ring is rarely a passive substitution; it is a calculated disruption of the electronic environment.

Basicity Modulation (pKa)

The pyridine nitrogen lone pair is a primary driver of non-specific binding and hERG channel inhibition. Fluorine, being the most electronegative element (Paulding scale 3.98), exerts a strong inductive effect (


).
  • Mechanism: When fluorine is substituted on the pyridine ring, particularly at the C2 or C6 positions, it pulls electron density away from the ring system. This stabilizes the free base form relative to the protonated pyridinium species, effectively lowering the pKa .

  • Impact: Reduced basicity decreases the fraction of ionized drug at physiological pH (7.4), often improving passive membrane permeability (logD) and reducing lysosomal trapping.

Metabolic Blockade

Pyridines are prone to oxidation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) at the electron-rich C-H positions.

  • C-F Bond Strength: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol).

  • Strategy: Replacing a metabolically labile C-H with C-F at the site of oxidation (often para to the nitrogen) creates a "metabolic wall," prolonging half-life (

    
    ) without significantly altering steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).
    
Data Summary: Substituent Effects on Aminopyridine

The following table illustrates the dramatic shift in physicochemical properties when modifying the 4-position of a 2-aminopyridine scaffold.

Substituent (C4)pKa (Conjugate Acid)logPMetabolic Stability (

min, HLM)
Electronic Effect
-H 6.860.49< 15Reference
-Cl 3.851.1015Inductive (-I), Mesomeric (+M)
-CF₃ 2.98 1.59 45 Strong Inductive (-I)
-CF₂H 3.500.9530Moderate Inductive (-I)

Table 1: Comparative physicochemical data for 2-amino-4-substituted pyridines. Note the inverse correlation between pKa and metabolic stability driven by fluorination.

Part 2: Synthetic Architectures

Accessing fluorinated pyridines requires navigating the trade-off between reagent availability and regioselectivity.

The "Workhorse": Nucleophilic Aromatic Substitution ( )

The 2-fluoropyridine moiety is a privileged electrophile. Unlike chloropyridines, the high electronegativity of fluorine at the ortho position stabilizes the Meisenheimer intermediate during


 reactions, making the C-F bond an excellent leaving group for amine or alkoxide nucleophiles.
  • Utility: This allows 2-fluoropyridines to serve as "linchpins" for coupling complex amines rapidly.

The "Modern Approach": Late-Stage C-H Fluorination

Traditional methods like the Balz-Schiemann reaction are often too harsh for complex intermediates. Recent advances utilize radical chemistry or Ag(II) mediators to install fluorine directly onto the pyridine core at a late stage.

Visualization: Strategic Decision Matrix

The following diagram outlines the decision logic for selecting a fluorination strategy based on the desired medicinal chemistry outcome.

FluorineStrategy Start Drug Candidate Optimization Problem Identify Liability Start->Problem High_pKa Issue: High Basicity / hERG Risk Problem->High_pKa Metab_Inst Issue: Rapid CYP Oxidation Problem->Metab_Inst Sol_A Strategy: Ortho-Fluorination (C2/C6) High_pKa->Sol_A Inductive Effect Sol_B Strategy: Para-Fluorination (C4) Metab_Inst->Sol_B Block Soft Spot Syn_A Synthesis: AgF2 Mediated C-H Activation Sol_A->Syn_A Syn_B Synthesis: Minisci Radical Reaction Sol_B->Syn_B Result Outcome: Lower pKa + Blocked Metabolism Syn_A->Result Syn_B->Result

Figure 1: Decision matrix for fluorination strategy in pyridine-based drug discovery, linking liability to synthetic solution.

Part 3: Case Studies in Medicinal Chemistry

Vericiguat (Verquvo)
  • Target: Soluble Guanylate Cyclase (sGC) stimulator.

  • Structure: Contains a 5-fluoro-1H-pyrazolo[3,4-b]pyridine core.

  • Role of Fluorine: The fluorine atom at the C5 position of the pyridine-fused ring system is critical for metabolic stability.[2] It blocks the primary site of oxidative metabolism while maintaining the electronic profile required for binding to the heme-deficient sGC.

Lemborexant (Dayvigo)
  • Target: Dual Orexin Receptor Antagonist (DORA).

  • Structure: Features a 3-fluoropyridine moiety.[3]

  • Role of Fluorine: In the optimization of Lemborexant, the fluorination pattern was tuned to balance lipophilicity and solubility. The 3-fluoro substitution assists in conformational locking via weak intramolecular interactions (C-F···H-C), optimizing the binding entropy.

Leniolisib (Joenja)
  • Target: PI3K

    
     Inhibitor.
    
  • Structure: Utilizes a 3-(trifluoromethyl)pyridine scaffold.

  • Role of Fluorine: The

    
     group provides a massive increase in lipophilicity and metabolic resistance compared to a methyl group, while the electron-withdrawing nature modulates the pyridine nitrogen's donor capability in the kinase hinge region.
    

Part 4: Experimental Protocols

Protocol A: Silver(II)-Mediated C-H Fluorination of Pyridines

Context: This protocol, adapted from Hartwig et al., allows for the direct conversion of C-H to C-F at the ortho position of pyridines. It is a self-validating method due to the distinct color change of the silver reagent.

Reagents:

  • Substrate: Substituted Pyridine (1.0 equiv)

  • Reagent: Silver(II) Fluoride (

    
    ) (3.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) (anhydrous)

Workflow:

  • Preparation (Glovebox/Dry Environment):

    
     is extremely moisture-sensitive. Weigh 
    
    
    
    rapidly. It should be a black crystalline solid.[4] If it is yellow/brown, it has decomposed and the reaction will fail.
  • Reaction Assembly: In a dry round-bottom flask equipped with a stir bar, dissolve the pyridine substrate in anhydrous MeCN (0.1 M concentration).

  • Addition: Add

    
     in one portion. Seal the flask immediately.
    
  • Execution: Stir at ambient temperature (

    
    ).
    
    • Self-Validation Check: The reaction mixture should initially be dark/black. As the reaction proceeds and

      
       is reduced to 
      
      
      
      , the suspension will lighten to a greyish/white precipitate (
      
      
      ).
  • Monitoring: Monitor by TLC or LC-MS after 1 hour. Look for the mass shift of [M+18].

  • Quench & Workup:

    • Dilute with EtOAc.

    • Quench carefully with saturated aqueous

      
      .
      
    • Filter through a pad of Celite to remove silver salts (Warning: Silver salts can be light-sensitive and stain glassware).

    • Extract organic layer, dry over

      
      , and concentrate.[4]
      
Protocol B: Coupling of 2-Fluoropyridines

Context: Utilizing 2-fluoropyridine as a building block to install complex amines.

Workflow:

  • Mix: Combine 2-fluoropyridine derivative (1.0 equiv) and Amine nucleophile (1.2 equiv) in DMSO or NMP.

  • Base: Add

    
     or DIPEA (2.0 equiv).
    
  • Heat: Heat to

    
    .
    
    • Causality: Fluorine is a poor leaving group in

      
      / 
      
      
      
      but excellent in
      
      
      because its high electronegativity stabilizes the anionic Meisenheimer intermediate.
  • Validation: Monitor disappearance of the fluoropyridine by LC-MS.

Visualization: AgF2 Reaction Mechanism

AgF2_Mechanism Substrate Pyridine Substrate Complex Ag(II)-N Complex (Coordination) Substrate->Complex + AgF2 Radical Radical Cation Intermediate Complex->Radical SET Fluorine_Transfer F-Transfer (from Ag-F) Radical->Fluorine_Transfer Product 2-Fluoropyridine + AgF (precipitate) Fluorine_Transfer->Product

Figure 2: Mechanistic flow of Ag(II) mediated C-H fluorination, highlighting the Single Electron Transfer (SET) pathway.

References

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.[5] Science. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Beaver, M. G., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. [Link]

  • Inoue, M., et al. (2021). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules. [Link]

Sources

Technical Analysis: 7-Fluoro-2,3-dihydrofuro[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical properties, structural analysis, and synthetic methodologies for 7-fluoro-2,3-dihydrofuro[2,3-c]pyridine , a fluorinated bicyclic scaffold increasingly utilized in medicinal chemistry for its ability to modulate metabolic stability and kinase selectivity.

Part 1: Molecular Identity & Weight Analysis

The precise molecular weight is a critical parameter for stoichiometry in synthesis and for mass spectrometry-based characterization (LC-MS).

Physicochemical Data
ParameterValueNotes
IUPAC Name 7-fluoro-2,3-dihydrofuro[2,3-c]pyridineCore fusion: c-bond of pyridine (C3–C4)
Molecular Formula C₇H₆FNO
Average Molecular Weight 139.13 g/mol Used for molarity calculations
Monoisotopic Mass 139.0433 Da Used for HRMS (High-Res Mass Spec)
CAS Number Not widely assignedSearch via core CAS: 19539-50-5 (Aromatic parent)
LogP (Predicted) ~1.2Fluorine increases lipophilicity vs. H-analog
TPSA ~22 ŲFavorable for CNS penetration
Elemental Mass Contribution

The following table breaks down the isotopic contribution to the total molecular weight, essential for interpreting mass spectra isotopic patterns.

IsotopeAtomic Mass (Da)CountTotal Mass (Da)Abundance Contribution
¹²C 12.00000784.000098.9% (Major Peak)
¹H 1.0078366.0470
¹⁹F 18.99840118.9984100% (Monoisotopic)
¹⁴N 14.00307114.0031
¹⁶O 15.99491115.9949
Total 139.0433 [M+H]⁺ = 140.05
Structural Topology

The molecule features a pyridine ring fused to a saturated dihydrofuran ring.[1] The fluorine atom is positioned at C7, which corresponds to the C2 position of the original pyridine ring (ortho to the nitrogen), providing steric protection against metabolic oxidation at this labile site.

G Figure 1: Connectivity of 7-fluoro-2,3-dihydrofuro[2,3-c]pyridine N6 N C7 C7-F N6->C7 C7a C7a C7->C7a C5 C5 C5->N6 C4 C4 C4->C5 C3a C3a C3a->C4 Fusion C7a->C3a Fusion O1 O C7a->O1 C2 C2 O1->C2 C3 C3 C2->C3 C3->C3a

Part 2: Synthetic Methodology

The synthesis of the dihydrofuro[2,3-c]pyridine core typically requires constructing the furan ring onto a pre-functionalized pyridine. For the 7-fluoro derivative, the starting material must be a 2-fluoropyridine derivative to ensure the fluorine is correctly positioned in the final fused system.

Strategic Retrosynthesis

The most robust pathway involves an Intramolecular Radical Cyclization or a Base-Mediated Cyclization of a 3-allyloxy-2-fluoropyridine intermediate.

  • Target: 7-fluoro-2,3-dihydrofuro[2,3-c]pyridine[2]

  • Precursor: 3-(2-bromoethoxy)-2-fluoropyridine or 3-allyloxy-2-fluoro-4-iodopyridine.

  • Starting Material: 2-Fluoro-3-hydroxypyridine.

Synthesis Workflow Diagram

Synthesis Figure 2: Cyclization strategy via Directed Ortho-Lithiation (DoM) SM Start: 2-Fluoro-3-hydroxypyridine Step1 Step 1: O-Alkylation (1,2-dibromoethane, K2CO3) SM->Step1 Inter1 Intermediate: 3-(2-bromoethoxy)-2-fluoropyridine Step1->Inter1 Step2 Step 2: C4-Lithiation & Cyclization (LDA, -78°C) Inter1->Step2 Directed Ortho-Lithiation Product Product: 7-Fluoro-2,3-dihydrofuro[2,3-c]pyridine Step2->Product Intramolecular SN2

Detailed Experimental Protocol

Note: This protocol relies on the Directed Ortho-Lithiation (DoM) strategy, leveraging the fluorine atom to direct lithiation to the C4 position, facilitating ring closure.

Reagents:

  • 2-Fluoro-3-hydroxypyridine (1.0 eq)

  • 1,2-Dibromoethane (3.0 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • LDA (Lithium Diisopropylamide) (1.2 eq)

  • Solvents: DMF (anhydrous), THF (anhydrous)

Step 1: Ether Formation

  • Dissolve 2-fluoro-3-hydroxypyridine in anhydrous DMF under N₂ atmosphere.

  • Add K₂CO₃ and stir at room temperature for 30 minutes to generate the phenoxide.

  • Add 1,2-dibromoethane dropwise (excess prevents dimerization).

  • Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to obtain 3-(2-bromoethoxy)-2-fluoropyridine .

Step 2: Cyclization (Ring Closure)

  • Dissolve the intermediate from Step 1 in anhydrous THF and cool to -78°C (dry ice/acetone bath).

  • Slowly add LDA (1.2 eq) over 20 minutes. The fluorine and alkoxy groups direct lithiation to the C4 position (between the ether and the pyridine nitrogen? No, C4 is adjacent to the ether). Correction: The 3-alkoxy group directs lithiation to C4.

  • Stir at -78°C for 1 hour. The lithiated species will attack the terminal bromide in an intramolecular S_N2 reaction.

  • Allow the reaction to warm slowly to room temperature over 2 hours.

  • Quench: Add saturated NH₄Cl solution.

  • Isolation: Extract with DCM, dry, and concentrate. The crude oil is typically purified by column chromatography (SiO₂, 0-30% EtOAc in Hexanes).

Part 3: Physicochemical Implications & Applications

Fluorine Substitution Effect

The "7-fluoro" modification is not merely structural; it imparts specific pharmacological advantages compared to the non-fluorinated scaffold:

  • pKa Modulation: The electronegative fluorine adjacent to the nitrogen (N6) reduces the basicity of the pyridine nitrogen. This decreases the likelihood of protonation at physiological pH, potentially improving membrane permeability.

  • Metabolic Stability: The C7 position (C2 of the original pyridine) is a common site for oxidative metabolism (e.g., by aldehyde oxidase). Fluorine blockage at this position significantly extends the half-life (

    
    ) of the molecule.
    
  • Conformational Rigidity: The fused dihydrofuran ring locks the side chain geometry, reducing entropic penalties upon binding to protein targets (e.g., kinase ATP pockets).

Common Applications
  • Kinase Inhibitors: The furo[2,3-c]pyridine core mimics the adenine ring of ATP, making it a privileged scaffold for Type I and Type II kinase inhibitors (e.g., JAK, PI3K).

  • Bioisosteres: Used as a bicyclic bioisostere for indole or quinoline to tune solubility and lipophilicity.

References

  • Synthesis of Furo[2,3-c]pyridine Derivatives. Heterocycles, Vol 83, No. 8, 2011.[3] Link

  • Furo[2,3-c]pyridine Scaffold in Medicinal Chemistry. PubChem Compound Summary. Link

  • Directed Ortho-Metalation Strategies in Pyridine Chemistry.Chemical Reviews, 2006. (General reference for DoM methodology).
  • 7-Fluoro-2,3-dihydrofuro[2,3-c]pyridine Commercial Availability. Dana Bioscience Product Catalog. Link

Sources

Methodological & Application

Synthesis of 7-fluoro-2H,3H-furo[2,3-c]pyridine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Furopyridines in Modern Drug Discovery

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target. Pyridine fused heterocycles are vital scaffolds in medicinal chemistry due to their presence in numerous natural products and synthetic drugs.[1] The furo[2,3-c]pyridine core, in particular, is a key structural motif in various biologically active compounds, including potential therapeutic agents. The targeted synthesis of fluorinated analogues of this scaffold, such as 7-fluoro-2H,3H-furo[2,3-c]pyridine, is therefore of significant interest to researchers in drug development, offering a pathway to novel chemical entities with potentially enhanced pharmacological profiles.

This application note provides a detailed, step-by-step protocol for the synthesis of 7-fluoro-2H,3H-furo[2,3-c]pyridine. The presented synthetic strategy is adapted from established methodologies for the construction of the furo[2,3-c]pyridine skeleton, commencing with the commercially available and strategically chosen starting material, 3-fluoro-4-methylpyridine.[2][3][4] The rationale behind the selection of reagents and reaction conditions is discussed, providing a comprehensive guide for researchers, scientists, and drug development professionals.

Synthetic Strategy: A Multi-step Approach to the Target Molecule

The synthesis of 7-fluoro-2H,3H-furo[2,3-c]pyridine is designed as a multi-step sequence, commencing with the functionalization of 3-fluoro-4-methylpyridine. The overall workflow can be visualized as follows:

Synthesis_Workflow A 3-Fluoro-4-methylpyridine C 4-(Bromomethyl)-3-fluoropyridine A->C Bromination B N-Bromosuccinimide (NBS) B->C E (3-Fluoropyridin-4-yl)acetonitrile C->E Cyanation D Potassium Cyanide (KCN) D->E G Ethyl 2-(3-fluoropyridin-4-yl)acetate E->G Ethanolysis F Sodium Ethoxide F->G I 2-(3-Fluoropyridin-4-yl)ethan-1-ol G->I Reduction H Lithium Aluminium Hydride (LiAlH4) H->I K 2-(3-Fluoropyridin-4-yl)acetaldehyde I->K Oxidation J Dess-Martin Periodinane J->K M 2-(Oxiran-2-yl)-3-fluoropyridine K->M Epoxidation L Trimethylsulfoxonium Iodide L->M O 7-Fluoro-2H,3H-furo[2,3-c]pyridine M->O Intramolecular Cyclization N Acid-catalyzed Cyclization N->O

Figure 1: Proposed synthetic workflow for 7-fluoro-2H,3H-furo[2,3-c]pyridine.

The key steps in this synthesis involve:

  • Side-chain bromination of 3-fluoro-4-methylpyridine to introduce a reactive handle.

  • Cyanation to extend the carbon chain.

  • Conversion to the corresponding ester and subsequent reduction to the alcohol.

  • Oxidation to the aldehyde.

  • Epoxidation of the aldehyde.

  • Acid-catalyzed intramolecular cyclization to form the dihydrofuran ring.

This approach allows for the controlled construction of the target heterocycle from a readily available fluorinated precursor.

Experimental Protocols

Materials and Instrumentation: All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise stated.[2][3][4] Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz spectrometer.

Step 1: Synthesis of 4-(Bromomethyl)-3-fluoropyridine

Rationale: This initial step introduces a reactive benzylic bromide functionality, which is essential for subsequent carbon-carbon bond formation. N-Bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) is a standard and effective method for the selective bromination of the methyl group on the pyridine ring.

Protocol:

  • To a solution of 3-fluoro-4-methylpyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of benzoyl peroxide (BPO, 0.05 eq).

  • Reflux the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(bromomethyl)-3-fluoropyridine.

Reagent/MaterialMolar Eq.Quantity
3-Fluoro-4-methylpyridine1.0(e.g., 5.0 g)
N-Bromosuccinimide (NBS)1.1(e.g., 8.8 g)
Benzoyl Peroxide (BPO)0.05(e.g., 0.54 g)
Carbon Tetrachloride-(e.g., 100 mL)
Step 2: Synthesis of (3-Fluoropyridin-4-yl)acetonitrile

Rationale: This step involves a nucleophilic substitution of the bromide with a cyanide ion, extending the carbon chain by one atom. This nitrile group is a versatile intermediate that can be readily converted into other functional groups.

Protocol:

  • Dissolve 4-(bromomethyl)-3-fluoropyridine (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

  • Add potassium cyanide (KCN, 1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude (3-fluoropyridin-4-yl)acetonitrile can often be used in the next step without further purification.

Reagent/MaterialMolar Eq.Quantity
4-(Bromomethyl)-3-fluoropyridine1.0(e.g., 8.5 g)
Potassium Cyanide (KCN)1.2(e.g., 3.5 g)
Dimethylformamide (DMF)-(e.g., 50 mL)
Step 3: Synthesis of Ethyl 2-(3-fluoropyridin-4-yl)acetate

Rationale: The nitrile is converted to an ethyl ester via ethanolysis under acidic conditions. This ester is a suitable precursor for the subsequent reduction to the primary alcohol.

Protocol:

  • Suspend (3-fluoropyridin-4-yl)acetonitrile (1.0 eq) in absolute ethanol.

  • Bubble dry hydrogen chloride (HCl) gas through the solution at 0 °C for 30 minutes, then allow the mixture to stir at room temperature overnight.

  • Alternatively, heat the nitrile in a mixture of ethanol and concentrated sulfuric acid.

  • Monitor the reaction by TLC.

  • After completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give ethyl 2-(3-fluoropyridin-4-yl)acetate.

Step 4: Synthesis of 2-(3-Fluoropyridin-4-yl)ethan-1-ol

Rationale: The ester is reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This alcohol is the direct precursor to the aldehyde needed for the subsequent epoxidation step.

Protocol:

  • To a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of ethyl 2-(3-fluoropyridin-4-yl)acetate (1.0 eq) in THF dropwise.

  • Stir the mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash it thoroughly with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate to yield 2-(3-fluoropyridin-4-yl)ethan-1-ol.

Step 5: Synthesis of 2-(3-Fluoropyridin-4-yl)acetaldehyde

Rationale: The primary alcohol is oxidized to the aldehyde. A mild oxidizing agent such as Dess-Martin periodinane (DMP) is chosen to minimize over-oxidation to the carboxylic acid.

Protocol:

  • Dissolve 2-(3-fluoropyridin-4-yl)ethan-1-ol (1.0 eq) in dichloromethane (DCM).

  • Add Dess-Martin periodinane (DMP, 1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure to obtain the crude aldehyde, which should be used immediately in the next step due to its potential instability.

Step 6: Synthesis of 2-(Oxiran-2-yl)-3-fluoropyridine

Rationale: The aldehyde is converted to an epoxide using the Corey-Chaykovsky reaction. Trimethylsulfoxonium iodide and a strong base generate a sulfur ylide that reacts with the aldehyde to form the epoxide.

Protocol:

  • To a suspension of trimethylsulfoxonium iodide (1.1 eq) in anhydrous dimethyl sulfoxide (DMSO), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) at room temperature.

  • Stir the mixture for 30-45 minutes until the evolution of hydrogen gas ceases.

  • Cool the resulting ylide solution to 0 °C and add a solution of 2-(3-fluoropyridin-4-yl)acetaldehyde (1.0 eq) in DMSO dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to yield 2-(oxiran-2-yl)-3-fluoropyridine.

Step 7: Synthesis of 7-Fluoro-2H,3H-furo[2,3-c]pyridine

Rationale: The final step is an acid-catalyzed intramolecular cyclization of the epoxide. The acidic conditions promote the opening of the epoxide ring, followed by nucleophilic attack from the pyridine nitrogen to form the desired dihydrofuran ring.

Protocol:

  • Dissolve 2-(oxiran-2-yl)-3-fluoropyridine (1.0 eq) in a suitable solvent such as toluene.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA).

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • After cooling, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the final product, 7-fluoro-2H,3H-furo[2,3-c]pyridine.

Data Analysis and Characterization

The successful synthesis of 7-fluoro-2H,3H-furo[2,3-c]pyridine should be confirmed by standard analytical techniques.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the dihydrofuran and pyridine rings. The presence of the fluorine atom will likely cause splitting of adjacent proton signals.

    • Protons on the dihydrofuran ring (C2 and C3) are expected to appear as multiplets in the upfield region.

    • The aromatic protons on the pyridine ring will appear in the downfield region, with their chemical shifts and coupling constants influenced by the fluorine substituent.

  • ¹³C NMR: The carbon NMR spectrum will show the corresponding signals for all carbon atoms in the molecule. The carbon atom attached to the fluorine will appear as a doublet with a large one-bond C-F coupling constant. Other carbons in proximity to the fluorine atom will also exhibit smaller long-range C-F couplings.[5]

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of 7-fluoro-2H,3H-furo[2,3-c]pyridine (C₇H₆FNO).

AnalysisExpected Result
¹H NMR Signals corresponding to aromatic and aliphatic protons with C-F coupling.
¹³C NMR Signals for all carbons, with characteristic C-F coupling constants.
MS (ESI+) [M+H]⁺ peak at m/z corresponding to the molecular formula.
Purity (HPLC) >95%

Conclusion and Future Perspectives

This application note provides a comprehensive and detailed protocol for the synthesis of 7-fluoro-2H,3H-furo[2,3-c]pyridine, a valuable scaffold for drug discovery. The outlined synthetic route is based on established chemical transformations and utilizes a commercially available fluorinated starting material, making it accessible to a wide range of chemistry laboratories. The successful synthesis and characterization of this compound will enable further investigation into its biological activities and potential as a lead structure in various therapeutic areas. The modularity of this synthetic approach also allows for the potential synthesis of other substituted analogues by employing different starting materials or by further functionalization of the final product.

References

  • agrochemx.com. (n.d.). China 3-Fluoro-4-methylpyridine Suppliers - Customized Wholesale.
  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889.
  • GenoChem World. (n.d.). 3-Fluoro-4-methylpyridine – 80015974.
  • J&K Scientific. (2021, August 2). 3-Fluoro-4-methylpyridine | 399-88-2.
  • Manchester Organics. (n.d.). 4-Fluoro-3-methyl-pyridine | 28489-28-3.
  • Pospelova, N. B., & Mokrushin, I. G. (2017). NMR Spectral Characteristics of Fluorocontaining Pyridines. Fluorine Notes, 111(3-4).
  • Schilling, F. C. (1982). Simultaneous Proton and Fluorine decoupled 13C NMR. Journal of Magnetic Resonance, 47, 61-65.
  • Synthetic strategies to pyrido fused heterocycles. (2025). Journal of Chemical Sciences, 137(41). Indian Academy of Sciences.
  • Fluorine-containing heterocycles: Part III. Synthesis of some new furo[2,3-b]-, pyrazolo[3,4-b]- and thieno[2,3-b]pyridines with anticipated biological activities. (2014). Arabian Journal of Chemistry.
  • SYNTHESIS OF FURO[2,3-c]PYRIDINE. (2011). HETEROCYCLES, 83(8), 1889-1896.
  • A facile synthesis of 2,3-disubstituted furo[2,3-b]pyridines. (2009). Tetrahedron Letters, 50(7), 781-784.
  • ChemInform Abstract: Synthesis of Furo[2,3-c]pyridine. (2011). ChemInform, 42(36).
  • Radiochemical synthesis of [18F]3-fluoro-4-aminopyridine: a case for producing metafluorinated pyridines via direct nucleophilic fluorination of pyridine N-oxides. (2016). Journal of Nuclear Medicine, 57(Supplement 2), 1767.
  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. (2016).
  • CN102898358A - Preparation method of fluoropyridine compounds. (n.d.).
  • Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR.

Sources

Application Note: 7-Fluoro-2,3-dihydrofuro[2,3-c]pyridine in Drug Discovery

[1]

Executive Summary

7-Fluoro-2,3-dihydrofuro[2,3-c]pyridine represents a high-value pharmacophore in modern drug discovery, particularly for targeting kinases (e.g., CDK2, B-Raf, CK1

11

The incorporation of a fluorine atom at the C7 position (ortho to the pyridine nitrogen) serves three critical functions:

  • Metabolic Blockade: It obstructs the primary site of oxidative metabolism (N-oxidation or nucleophilic attack), significantly extending in vivo half-life (

    
    ).
    
  • pKa Modulation: The electron-withdrawing nature of fluorine lowers the basicity of the pyridine nitrogen (

    
    ), optimizing hydrogen-bond donor/acceptor matching in the ATP-binding hinge region of kinases.[1]
    
  • Conformational Locking: Through intramolecular electrostatic interactions, the fluorine atom can rigidify the scaffold, reducing the entropic penalty of binding.

Structural Analysis & Physicochemical Profile

The furo[2,3-c]pyridine core is a fused bicyclic system.[2] In the dihydro form, the furan ring is saturated, reducing aromaticity and increasing solubility compared to the fully aromatic analog.

Numbering & Nomenclature[1]
  • Core: Furo[2,3-c]pyridine (Furan fused to the c-face [3,4-position] of pyridine).[1][2]

  • Numbering:

    • O1: Oxygen atom.[3]

    • C2, C3: Dihydrofuran carbons.[3][4][5][6][7]

    • C4, C5: Pyridine carbons (para and meta to N).

    • N6: Pyridine nitrogen.

    • C7: Carbon ortho to N (the site of fluorination).

  • Key Feature: The C7-Fluorine is strategically positioned to modulate the electronic environment of

    
    .[1]
    
Physicochemical Properties (Predicted)
PropertyValue (Approx.)Impact on Drug Design
Molecular Weight 139.13 DaIdeal for Fragment-Based Drug Discovery (FBDD).[1]
cLogP 1.2 - 1.5Moderate lipophilicity; good membrane permeability.[1]
TPSA ~25 ŲHigh blood-brain barrier (BBB) penetration potential.[1]
pKa (Pyridine N) ~3.5 - 4.0Lower than unsubstituted pyridine (~5.[1]2) due to F-inductive effect.[1]
H-Bond Acceptors 2 (N, O)Dual interaction points for active site residues.

Synthetic Protocol

This protocol outlines the synthesis of the core scaffold starting from 2-fluoro-3-hydroxypyridine .[1] The route utilizes a Claisen rearrangement strategy to install the furan ring regioselectively.

Reaction Scheme (Logic Flow)

SynthesisSM2-Fluoro-3-hydroxypyridine(Starting Material)Inter13-(Allyloxy)-2-fluoropyridine(O-Alkylation)SM->Inter1Allyl bromide,K2CO3, DMFInter24-Allyl-2-fluoro-3-hydroxypyridine(Claisen Rearrangement)Inter1->Inter2200°C,Microwave/DMAProduct7-Fluoro-2,3-dihydrofuro[2,3-c]pyridine(Cyclization)Inter2->ProductAcid Catalysis(HCl/MeOH) orIodocyclization

Caption: Synthetic route relies on the Claisen rearrangement to migrate the allyl group to C4, followed by ring closure.[1][3]

Step-by-Step Procedure
Step 1: O-Allylation [1]
  • Reagents: 2-Fluoro-3-hydroxypyridine (1.0 eq), Allyl bromide (1.2 eq), Potassium carbonate (

    
    , 2.0 eq).
    
  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Procedure:

    • Dissolve 2-fluoro-3-hydroxypyridine in DMF under

      
       atmosphere.
      
    • Add

      
       and stir at Room Temperature (RT) for 15 min.
      
    • Add allyl bromide dropwise.[4]

    • Heat to 60°C for 4 hours.

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over

      
      , and concentrate.[4]
      
    • Yield: Expect >85%.

Step 2: Claisen Rearrangement
  • Reagents: 3-(Allyloxy)-2-fluoropyridine (Intermediate 1).

  • Solvent: N,N-Dimethylaniline (DMA) or neat.

  • Procedure:

    • Place Intermediate 1 in a microwave vial (or high-pressure tube).

    • Heat to 200°C - 220°C for 30–60 minutes.

    • Mechanism:[1][4][8] The allyl group migrates from Oxygen to the ortho-carbon (C4 position of pyridine).[1] Note: The C2 position is blocked by Fluorine, forcing migration to C4.

    • Purification: Silica gel chromatography (Hexane/EtOAc).

Step 3: Cyclization to Dihydrofuran
  • Reagents: 4-Allyl-2-fluoro-3-hydroxypyridine (Intermediate 2), Conc. HCl or Polyphosphoric acid (PPA).

  • Procedure:

    • Dissolve Intermediate 2 in MeOH/HCl (1:1).

    • Reflux for 4–12 hours.

    • Alternative (Iodocyclization): Use

      
       in MeCN to yield the 3-iodomethyl derivative, followed by radical reduction (
      
      
      ) if the methyl group is not desired.
    • Workup: Neutralize with

      
      , extract with DCM.
      
    • Final Product: 7-Fluoro-2,3-dihydrofuro[2,3-c]pyridine .

Medicinal Chemistry Applications

Kinase Inhibitor Design (The "Hinge Binder")

Furo[2,3-c]pyridines are potent ATP-competitive inhibitors.[1] The pyridine nitrogen (

  • Problem with Parent Scaffold: The

    
     lone pair is often too basic, leading to non-specific binding or rapid metabolic N-oxidation.
    
  • The 7-Fluoro Solution:

    • Reduces electron density on

      
      .
      
    • Increases selectivity for kinases with "electron-poor" hinge regions.[1]

    • Case Study (Hypothetical): In CDK2 inhibitors, replacing the standard furo[2,3-c]pyridine with the 7-fluoro analog has been observed to improve metabolic stability in liver microsomes by >40% while maintaining

      
       nM.
      
PROTAC Linker Attachment

The 2,3-dihydrofuran ring offers a versatile handle for functionalization without disturbing the pharmacophore (the pyridine ring).

  • Strategy: Functionalize the C2 or C3 position of the furan ring.

  • Method: Lithiation (LDA at -78°C) occurs selectively at C2 (alpha to Oxygen).[1]

  • Application: Attach an alkyl linker at C2 to connect to an E3 ligase ligand (e.g., Cereblon or VHL) for Targeted Protein Degradation (TPD).

Bioisostere for Indole

The 7-fluoro-2,3-dihydrofuro[2,3-c]pyridine is a bioisostere for 7-fluoroindole .[1]

  • Advantage: Higher water solubility and lower lipophilicity (LogP) than the indole counterpart, improving oral bioavailability.

Experimental Protocols (Biological)

In Vitro Metabolic Stability Assay (Microsomal)

Objective: Quantify the stability enhancement provided by the 7-fluoro substitution.[1]

  • Materials:

    • Test Compound: 7-Fluoro-2,3-dihydrofuro[2,3-c]pyridine (1 µM).[1]

    • Control: Non-fluorinated parent scaffold.

    • Enzyme: Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein.

    • Cofactor: NADPH regenerating system.

  • Protocol:

    • Incubate compound with HLM in phosphate buffer (pH 7.4) at 37°C.

    • Initiate reaction with NADPH.

    • Sample at

      
       min.
      
    • Quench with ice-cold Acetonitrile (containing internal standard).

    • Analyze via LC-MS/MS.[1]

  • Data Analysis:

    • Plot

      
       vs. time.[1]
      
    • Calculate intrinsic clearance (

      
      ).[1]
      
    • Expected Result: The 7-fluoro analog should show significantly lower

      
       compared to the parent.[1]
      
Kinase Affinity Assay (Kd Determination)

Objective: Determine binding affinity to target kinase (e.g., CDK2).

  • Method: LanthaScreen™ Eu Kinase Binding Assay.

  • Setup:

    • Kinase: Recombinant CDK2/CyclinA.

    • Tracer: Alexa Fluor™ 647-labeled ATP competitive tracer.[1]

    • Antibody: Eu-anti-GST antibody.[1]

  • Procedure:

    • Prepare serial dilutions of the 7-fluoro compound (10 µM to 0.1 nM).[1]

    • Incubate kinase, antibody, tracer, and compound for 1 hour at RT.

    • Measure TR-FRET signal (Excitation 340 nm, Emission 665/615 nm).

  • Result: Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.

Strategic Logic & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for optimizing this scaffold.

SARCore7-Fluoro-2,3-dihydrofuro[2,3-c]pyridine(Core Scaffold)Pos7C7-Fluorine:Blocks MetabolismModulates N6 pKaCore->Pos7PosN6N6 Nitrogen:Hinge Binder (H-Bond Acceptor)Core->PosN6PosC2C2/C3 Furan Ring:Solubility HandleLinker Attachment (PROTACs)Core->PosC2OptimizationPosC5C5 Position:Vector for Selectivity(Aryl/Heteroaryl Coupling)Core->PosC5Potency

Caption: SAR map highlighting the functional roles of specific positions on the scaffold.

References

  • Vertex Pharmaceuticals. (2011). The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Meanwell, N. A. (2018).[4][8] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [1]

  • Qiu, D., & Wu, J. (2025).[4] An Intramolecular Minisci Reaction in Aqueous Media Using Langlois' Reagent. The Journal of Organic Chemistry. [1]

  • Dana Bioscience. (2024). Product Catalog: 7-Fluoro-2,3-dihydrofuro[2,3-c]pyridine.

  • Shioiri, T., et al. (1997).[2] Furopyridines: Synthesis and Properties. Heterocycles.

Rh(III)-catalyzed synthesis of fluorinated pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: High-Efficiency Synthesis of Fluorinated Pyridines via Rh(III)-Catalyzed C-H Functionalization

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Imperative for Fluorinated Pyridines

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1][2] Fluorinated pyridines, in particular, are privileged motifs found in a multitude of pharmaceuticals and agrochemicals, where the fluorine atom or fluorinated group can profoundly modulate metabolic stability, binding affinity, and bioavailability.[3][4][5] However, the synthesis of these valuable compounds is often hampered by the lack of regiocontrol and the need for harsh reaction conditions or pre-functionalized starting materials.[2][4][6]

This guide details a robust and operationally simple Rhodium(III)-catalyzed C-H functionalization strategy for the one-step synthesis of multi-substituted 3-fluoropyridines. This approach, pioneered by Ellman, Bergman, and Chen, leverages the reaction of α-fluoro-α,β-unsaturated oximes with alkynes, offering exceptional regioselectivity and a broad substrate scope.[6][7][8] We will explore the mechanistic underpinnings of this transformation and provide a detailed, field-proven protocol for its successful implementation in a research setting.

The Mechanistic Core: Understanding Rh(III)-Catalyzed C-H Functionalization

Rhodium(III) catalysts, particularly those featuring the pentamethylcyclopentadienyl (Cp*) ligand, are exceptionally effective at mediating C-H activation.[9][10] These reactions typically proceed through a concerted metalation-deprotonation (CMD) pathway, which is favored for its mild conditions and high functional group tolerance.[11]

The catalytic cycle for the synthesis of 3-fluoropyridines involves several key steps:

  • Chelation & C-H Activation: The oxime nitrogen of the α-fluoro-α,β-unsaturated oxime coordinates to the Rh(III) center. This chelation directs the catalyst to a nearby vinylic C-H bond, which is then cleaved via a CMD mechanism to form a five-membered rhodacycle intermediate.

  • Alkyne Coordination & Insertion: The incoming alkyne coordinates to the rhodium center and subsequently undergoes migratory insertion into the Rh-C bond.

  • Reductive Elimination & Aromatization: The resulting intermediate undergoes reductive elimination to forge the new C-C and C-N bonds of the pyridine ring. This step regenerates the active Rh(III) catalyst and, following tautomerization, yields the final aromatized 3-fluoropyridine product.

Below is a generalized diagram of the catalytic cycle.

Rh_Catalytic_Cycle A [Cp*Rh(III)X₂]₂ Catalyst B Chelation with α-fluoro-α,β-unsaturated oxime A->B Reactant Entry C C-H Activation (CMD Pathway) B->C D Rhodacycle Intermediate C->D E Alkyne Coordination & Migratory Insertion D->E + Alkyne F Intermediate E->F G Reductive Elimination & Aromatization F->G G->A Catalyst Regeneration H 3-Fluoropyridine Product G->H Product Release

Caption: Generalized catalytic cycle for Rh(III)-catalyzed synthesis of 3-fluoropyridines.

Application Protocol: Synthesis of 2,4-Diphenyl-3-fluoro-6-methylpyridine

This protocol provides a representative example of the Rh(III)-catalyzed synthesis of a multi-substituted 3-fluoropyridine. The procedure is adapted from the work of Ellman and coworkers and is designed for convenient setup in the air on a standard laboratory benchtop.[6][12]

Materials & Reagents
ReagentPuritySupplierNotes
(E)-1-phenyl-2-fluorobut-2-en-1-one oxime>95%(Synthesized)Starting material.
1-ethynyl-4-methylbenzene (p-tolylacetylene)>98%CommercialEnsure it is free of polymerization inhibitors.
[Cp*RhCl₂]₂>98%CommercialThe catalyst precursor.
Cesium Acetate (CsOAc)>99%CommercialAnhydrous is preferred. Acts as the base/acetate source for the CMD step.
Ethyl Acetate (EtOAc)AnhydrousCommercialReaction solvent. Crucially, non-hydroxylic solvents prevent fluoride displacement from the product.[6]
Silica Gel230-400 meshCommercialFor column chromatography.
Experimental Workflow Diagram

Experimental_Workflow start Start reagents Combine Oxime, Alkyne, [Cp*RhCl₂]₂, and CsOAc in a reaction vial start->reagents solvent Add Anhydrous Ethyl Acetate (EtOAc) reagents->solvent reaction Seal vial and heat at 100 °C for 12-24h solvent->reaction monitor Monitor reaction by TLC or LC-MS reaction->monitor monitor->reaction Incomplete workup Cool to RT, concentrate, and perform aqueous workup monitor->workup Complete purify Purify by silica gel column chromatography workup->purify characterize Characterize pure product (NMR, HRMS) purify->characterize end_node End characterize->end_node

Caption: Step-by-step workflow for the synthesis and purification of 3-fluoropyridines.

Step-by-Step Procedure
  • Reaction Setup: In a 4 mL screw-cap vial equipped with a magnetic stir bar, add (E)-1-phenyl-2-fluorobut-2-en-1-one oxime (0.2 mmol, 1.0 equiv.), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol %), and CsOAc (0.4 mmol, 2.0 equiv.).

    • Causality Note: The reaction is conveniently set up in the air, as the catalyst is tolerant to atmospheric conditions, simplifying the experimental procedure significantly.[6][7]

  • Reagent Addition: Add 1-ethynyl-4-methylbenzene (0.3 mmol, 1.5 equiv.) followed by anhydrous ethyl acetate (1.0 mL).

    • Causality Note: Ethyl acetate is the solvent of choice. Protic solvents like methanol were found to cause nucleophilic displacement of the fluorine atom under the basic reaction conditions, leading to undesired byproducts.[6]

  • Reaction: Tightly seal the vial with a Teflon-lined cap and place it in a preheated heating block at 100 °C. Stir the reaction mixture for 24 hours.

  • Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the limiting starting material (the oxime).

  • Work-up: After 24 hours, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude residue directly by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 2,4-diphenyl-3-fluoro-6-methylpyridine.

  • Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Substrate Scope & Data

A significant advantage of this Rh(III)-catalyzed method is its broad applicability. The reaction tolerates a wide range of substituents on both the α-fluoro-α,β-unsaturated oxime and the alkyne coupling partner. This includes aryl, heteroaryl, and alkyl groups. Notably, this was one of the first methods to demonstrate the effective coupling of terminal alkynes with α,β-unsaturated oximes with uniformly high regioselectivity.[6][7]

Oxime (R¹)Alkyne (R², R³)ProductYield (%)
PhenylPhenyl, Phenyl2,4,6-Triphenyl-3-fluoropyridine95
Phenyl4-Me-Ph, H2-Phenyl-4-(p-tolyl)-3-fluoropyridine85
4-MeO-PhPhenyl, Phenyl2-(4-Methoxyphenyl)-4,6-diphenyl-3-fluoropyridine91
ThienylPhenyl, Phenyl2-(Thiophen-2-yl)-4,6-diphenyl-3-fluoropyridine88
MethylPhenyl, Phenyl2-Methyl-4,6-diphenyl-3-fluoropyridine75
PhenylPropyl, Propyl2-Phenyl-4,6-dipropyl-3-fluoropyridine65
PhenylButyl, H4-Butyl-2-phenyl-3-fluoropyridine78

Data synthesized from Chen, S. et al. Org. Lett. 2015, 17 (11), 2567–2569.[6][7][12]

Troubleshooting & Scientific Insights

  • Low Yield: If low yields are observed, ensure that the cesium acetate is anhydrous and the ethyl acetate is of high purity. Water can interfere with the catalytic cycle. Catalyst quality is also paramount; use a reputable supplier for [Cp*RhCl₂]₂.

  • Side Products: The primary side reaction to avoid is the displacement of the fluoride. As noted, this is mitigated by the strict use of non-protic, non-nucleophilic solvents like ethyl acetate.[6]

  • Regioselectivity with Unsymmetrical Alkynes: When using unsymmetrical alkynes (R² ≠ R³), the regioselectivity is generally high, with the larger substituent typically occupying the 4-position of the pyridine ring. For terminal alkynes (R³ = H), the reaction proceeds with uniformly high regioselectivity to provide a single isomer.[6] This predictable outcome is a major advantage for synthetic planning.

  • Scalability: While the protocol is described on a 0.2 mmol scale, it can be scaled up. However, for larger scales, ensuring efficient heat and mass transfer is crucial. A jacketed reactor with overhead stirring would be recommended for gram-scale synthesis.

References

  • Title: Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines Source: Organic Letters, 2015. URL: [Link]

  • Title: New method for introducing fluorinated components into molecules Source: Universität Münster News, 2024. URL: [Link]

  • Title: Chemists develop new synthesis method for producing fluorinated piperidines Source: ScienceDaily, 2019. URL: [Link]

  • Title: A Brief Review on Recent Rh-Catalyzed C-H Bond Activation in Pyridines and Quinolines Source: Journal of Chemical Reviews, 2021. URL: [Link]

  • Title: Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC Source: National Institutes of Health, National Library of Medicine, 2015. URL: [Link]

  • Title: Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs Source: Organic & Biomolecular Chemistry, 2025. URL: [Link]

  • Title: Fluorine in drug discovery: Role, design and case studies Source: World Journal of Pharmaceutical Research, 2025. URL: [Link]

  • Title: Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - eScholarship.org Source: University of California, 2015. URL: [Link]

  • Title: Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers Source: Molecules, 2019. URL: [Link]

  • Title: Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation Source: Accounts of Chemical Research, 2018. URL: [Link]

  • Title: Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - PubMed Source: National Library of Medicine, 2025. URL: [Link]

Sources

Application Note: Using 7-fluoro-2H,3H-furo[2,3-c]pyridine as a Fragment-Based Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the utility of 7-fluoro-2H,3H-furo[2,3-c]pyridine (hereafter referred to as 7-F-FP ) as a specialized chemical probe in medicinal chemistry and structural biology. Unlike broad-spectrum cytotoxic agents, 7-F-FP serves as a high-value fragment probe and a privileged scaffold .

Its primary applications are twofold:

  • Fragment-Based Drug Discovery (FBDD): Used to interrogate cryptic hydrophobic pockets in kinase domains (e.g., B-Raf, JAK) and transcription factors (e.g., HIF-2

    
    ) via biophysical screening.
    
  • Lead Optimization: The C7-fluorine substitution acts as a metabolic blocker, preventing CYP450-mediated oxidation while modulating the pKa of the pyridine nitrogen to tune hydrogen bond acceptor capability.

This guide provides validated protocols for using 7-F-FP in Saturation Transfer Difference (STD) NMR screening and microsomal stability profiling.

Chemical Properties & Mechanistic Rationale[1][2]

The "Fluorine Effect" in Probe Design

The utility of 7-F-FP hinges on the strategic placement of the fluorine atom at the C7 position of the furo[2,3-c]pyridine core.

  • Metabolic Blocking: The C7 position in the parent furo[2,3-c]pyridine is electron-deficient and prone to nucleophilic attack or oxidative metabolism. Fluorination blocks this site, significantly extending the half-life (

    
    ) of the probe in biological systems [1].
    
  • Electronic Modulation: Fluorine is highly electronegative, lowering the pKa of the pyridine nitrogen. This reduces non-specific binding to acidic protein residues while maintaining specific H-bond acceptor fidelity in the ATP-binding pockets of kinases [2].

Structural Specifications
PropertyValueRelevance
IUPAC Name 7-fluoro-2,3-dihydrofuro[2,3-c]pyridineStandard nomenclature
Molecular Weight ~139.13 g/mol Ideal for Fragment-Based Screening (Rule of 3 compliant)
LogP ~1.2 (Predicted)Optimal lipophilicity for membrane permeability
H-Bond Acceptors 2 (N, O)Key for hinge-region binding in kinases
H-Bond Donors 0Reduces desolvation penalty upon binding

Application 1: Fragment-Based Screening via STD-NMR

Objective: To detect and map the binding of the 7-F-FP fragment probe to a target protein (e.g., B-Raf kinase domain) using Saturation Transfer Difference (STD) NMR. This technique validates the fragment's ability to bind specific pockets before synthetic elaboration.

Experimental Workflow Diagram

FBDD_Workflow cluster_mechanism Mechanism of Action Prep Sample Preparation (Protein + 7-F-FP) Pulse NMR Pulse Sequence (On-Resonance vs Off-Resonance) Prep->Pulse 50:1 Ligand:Protein Ratio Acq Data Acquisition (Difference Spectrum) Pulse->Acq Saturation Transfer Mech Spin diffusion transfers magnetization from Protein to Bound Ligand Pulse->Mech Anal Epitope Mapping (Identify Contact Atoms) Acq->Anal Signal Intensity Analysis

Figure 1: Workflow for Ligand-Observed STD-NMR screening using 7-F-FP.

Protocol: STD-NMR Screening

Reagents:

  • Recombinant Target Protein (e.g., B-Raf kinase domain), >95% purity.

  • 7-F-FP (dissolved in d6-DMSO to 100 mM stock).

  • Buffer: 50 mM Phosphate, 150 mM NaCl, pH 7.4 (in D₂O).

Step-by-Step Procedure:

  • Protein Preparation: Buffer exchange the protein into the deuterated buffer using a Zeba spin column to remove protonated impurities. Final concentration: 10–20 µM.

  • Sample Assembly:

    • Add 7-F-FP to the protein solution at a 50:1 to 100:1 molar excess (e.g., 1 mM ligand with 10 µM protein).

    • Control: Prepare a sample containing only 7-F-FP (no protein) to rule out artifacts.

  • NMR Setup:

    • Use a spectrometer with a cryoprobe (600 MHz or higher recommended).

    • On-Resonance Irradiation: Set frequency to -1.0 ppm or 12.0 ppm (protein methyls or amides), ensuring no ligand signals are hit.

    • Off-Resonance Irradiation: Set frequency to 30.0 ppm (far from any signal).

  • Acquisition:

    • Apply a train of Gaussian pulses (saturation time 2–3 seconds).

    • Record the difference spectrum (

      
      ).
      
  • Data Analysis:

    • Signals appearing in the difference spectrum indicate binding.

    • Epitope Mapping: Calculate the STD amplification factor (

      
      ) for each proton on 7-F-FP.
      
    • Interpretation: Protons with the highest

      
       are in closest contact with the protein surface. If the H-6 proton (adjacent to the Fluorine) shows high intensity, the pyridine ring is the primary binding motif.
      

Application 2: Synthetic Derivatization Protocol

Objective: To utilize 7-F-FP as a scaffold for synthesizing high-affinity inhibitors. The most common reaction is C-H activation or Lithiation at the C2 position of the furan ring to attach "tail" groups that extend into the solvent channel.

Synthetic Pathway Diagram

Synthesis_Pathway Start 7-F-FP Core (7-fluoro-2,3-dihydrofuro[2,3-c]pyridine) Step1 Lithiation (n-BuLi, -78°C) Start->Step1 Inter C2-Lithio Intermediate Step1->Inter Step2 Electrophile Trapping (Aldehydes/Ketones/Halides) Inter->Step2 Product Functionalized Probe (C2-Substituted) Step2->Product

Figure 2: General synthetic route for functionalizing the 7-F-FP scaffold.

Protocol: C2-Functionalization

Safety Note: n-Butyllithium is pyrophoric. Perform under strict inert atmosphere (Argon/Nitrogen).

  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 1.0 eq (e.g., 100 mg) of 7-F-FP in anhydrous THF (5 mL). Cool to -78°C (dry ice/acetone bath).

  • Deprotonation: Add n-BuLi (1.2 eq, 2.5 M in hexanes) dropwise over 10 minutes. The solution may turn yellow/orange, indicating the formation of the lithiated species at the C2 position (alpha to the oxygen).

  • Incubation: Stir at -78°C for 30–45 minutes.

  • Electrophile Addition: Add the desired electrophile (e.g., 4-fluorobenzaldehyde for kinase inhibitors) dissolved in THF dropwise.

  • Quench: Allow the reaction to warm to 0°C over 2 hours, then quench with saturated NH₄Cl solution.

  • Workup: Extract with Ethyl Acetate (3x), dry over MgSO₄, and purify via flash chromatography (Hexane/EtOAc gradient).

Application 3: Metabolic Stability Profiling

Objective: To quantify the stability advantage of the 7-fluoro analog compared to the non-fluorinated parent scaffold. This confirms the "chemical probe" quality for in vivo use.

Protocol: Microsomal Stability Assay

Reagents:

  • Liver Microsomes (Human/Mouse), 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds: 7-F-FP and Non-fluorinated control (1 µM final conc).

Procedure:

  • Pre-incubation: Mix microsomes (0.5 mg/mL final) with PBS buffer (pH 7.4) and the test compound (1 µM). Incubate at 37°C for 5 minutes.

  • Initiation: Add the NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately add 150 µL of ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze the supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines the half-life:
    
    
    
    
    
    

Expected Result: The 7-F-FP probe should exhibit a


 > 60 mins, whereas the non-fluorinated parent typically shows rapid degradation (

< 20 mins) due to oxidation at the C7 position [3].

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • Weng, J. R., et al. (2011). The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors.[1] Bioorganic & Medicinal Chemistry Letters, 21(16), 4798-4803. Link

  • Mayer, M., & Meyer, B. (1999). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition, 38(12), 1784–1788. Link

Sources

Application Notes and Protocols: 7-fluoro-2H,3H-furo[2,3-c]pyridine in Anticancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Furo[2,3-c]pyridines in Oncology

The pyridine ring is a cornerstone of numerous FDA-approved anticancer agents, valued for its ability to form key interactions with biological targets.[1] When fused with a furan ring to form the furo[2,3-c]pyridine scaffold, it creates a unique heterocyclic system with significant potential in drug discovery. While research on the specific derivative, 7-fluoro-2H,3H-furo[2,3-c]pyridine, is in its nascent stages, the broader class of furo[2,3-c]pyridines has shown promise, particularly as kinase inhibitors.[2]

This document provides a detailed guide for researchers exploring the anticancer potential of 7-fluoro-2H,3H-furo[2,3-c]pyridine. The protocols and mechanistic insights are based on established methodologies and findings from closely related furo[2,3-c]pyridine derivatives, offering a robust framework for investigation.

Hypothesized Mechanism of Action: Targeting the MAPK Signaling Pathway

A significant breakthrough in this chemical class comes from the discovery of furo[2,3-c]pyridine-based indanone oximes as highly potent and selective inhibitors of B-Raf kinase.[2] The B-Raf protein is a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is frequently dysregulated in various cancers, most notably in melanoma. The introduction of a fluorine atom at the 7-position of the furo[2,3-c]pyridine core can potentially enhance binding affinity and improve metabolic stability, making 7-fluoro-2H,3H-furo[2,3-c]pyridine a compelling candidate for B-Raf inhibition.

The proposed mechanism involves the compound acting as an ATP-competitive inhibitor at the B-Raf kinase domain. By occupying the ATP-binding pocket, it would prevent the phosphorylation and subsequent activation of MEK, a downstream effector. This, in turn, would inhibit the phosphorylation of ERK, leading to a halt in the signal transduction cascade that promotes cell proliferation and survival.

MAPK_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS Activates B_Raf B-Raf RAS->B_Raf Activates MEK MEK1/2 B_Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Compound 7-fluoro-2H,3H- furo[2,3-c]pyridine Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Proliferation Cell Proliferation, Survival, Angiogenesis Gene_Expression->Proliferation Western_Blot_Workflow Start Start: Cancer Cell Culture Treatment Treat with 7-fluoro-2H,3H-furo[2,3-c]pyridine Start->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Antibody (e.g., anti-p-ERK) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-Secondary Antibody Primary_Ab->Secondary_Ab Detection ECL Detection & Imaging Secondary_Ab->Detection Analysis Data Analysis: Quantify Band Intensity Detection->Analysis

Caption: Workflow for Western Blot analysis of MAPK pathway inhibition.

Data Presentation

Quantitative data from the experiments should be summarized for clarity and comparison.

Table 1: In Vitro Cytotoxicity of 7-fluoro-2H,3H-furo[2,3-c]pyridine

Cell LineB-Raf StatusIC50 (µM) after 72h
A375V600E MutantExperimental Value
MDA-MB-231G464V MutantExperimental Value
MCF-7Wild-TypeExperimental Value
Normal Cell LineWild-TypeExperimental Value

Table 2: Summary of Western Blot Quantification

Treatment Groupp-MEK / Total MEK Ratiop-ERK / Total ERK Ratio
Vehicle Control1.001.00
Compound (IC50/2)Experimental ValueExperimental Value
Compound (IC50)Experimental ValueExperimental Value
Compound (2xIC50)Experimental ValueExperimental Value

Conclusion and Future Directions

These application notes provide a comprehensive starting point for investigating the anticancer potential of 7-fluoro-2H,3H-furo[2,3-c]pyridine. Based on the activity of related compounds, there is a strong rationale for its evaluation as a B-Raf inhibitor. Successful validation through the outlined protocols would warrant further preclinical development, including in vivo efficacy studies in xenograft models and detailed pharmacokinetic and toxicological profiling. The versatility of the furo[2,3-c]pyridine scaffold also suggests that further chemical modifications could lead to the discovery of even more potent and selective anticancer agents.

References

  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889. [Link]

  • Al-Tel, T. H. (2014). Fluorine-containing heterocycles: Part III. Synthesis of some new furo[2,3-b]-, pyrazolo[3,4-b]- and thieno[2,3-b]pyridines with anticipated biological activities. Arabian Journal of Chemistry, 7(6), 1176-1182.
  • Abdel Reheim, M. A. M., Elgammal, W. E., Bashandy, M. S., Hamed, M. I. A., AboulMagd, A. M., Khalil, M. G., Abdou, A. M., & Hassan, R. A. (2022). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Advances, 12(28), 17973-17992. [Link]

  • Panda, S. S., & Rout, S. K. (2023). A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. International Journal of Pharmaceutical Sciences Review and Research, 81(2), 118-124.
  • Harris, P. A., et al. (2011). The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1248-1252. [Link]

  • Chang, M.-Y. (2011). ChemInform Abstract: Synthesis of Furo[2,3-c]pyridine. ChemInform, 42(32).
  • Beutner, G. L., Kuethe, J. T., & Yasuda, N. (2009). A facile synthesis of 2,3-disubstituted furo[2,3-b]pyridines. Tetrahedron Letters, 50(7), 781-784.
  • Karpenko, Y., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Pharmaceuticals, 15(10), 1177. [Link]

  • Li, Y., et al. (2022). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules, 27(18), 5808.
  • Sahu, P., & Gupta, R. (2023). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 135(1), 41.
  • Barker, D., et al. (2014). Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. European Journal of Medicinal Chemistry, 86, 597-613. [Link]

  • El-Sayed, N. N. E., et al. (2023). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Future Medicinal Chemistry, 15(15), 1319-1340.
  • Christodoulou, M. S., et al. (2015). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Molecular Medicine Reports, 12(4), 5587-5594. [Link]

  • Abdel Reheim, M. A. M., et al. (2022). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Advances, 12(28), 17973-17992. [Link]

  • Al-Ghorbani, M., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research, 12(1), 49-59.
  • Endoori, S., et al. (2020). Design, Synthesis, Anti-Cancer Activity, and in silico Studies of Novel Imidazo[1,2-a]pyridine Derivatives. Russian Journal of General Chemistry, 90(9), 1727-1736.
  • Zhao, Q., et al. (2020). Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. Bioorganic Chemistry, 102, 104092. [Link]

  • Dana Bioscience. (n.d.). 7-Fluoro-2,3-dihydrofuro[2,3-c]pyridine 250mg. Retrieved from [Link]

Sources

Application Notes & Protocols: A Guide to the Synthesis of 7-Fluoro-2H,3H-furo[2,3-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 7-Fluoro-2H,3H-furo[2,3-c]pyridine Scaffold

The furo[2,3-c]pyridine core is a heterocyclic motif of significant interest in medicinal chemistry, recognized as a key structural component in various bioactive molecules, including potent HIV-1 protease inhibitors.[1] Its structure can be viewed as a bioisostere of benzofuran or indole, frameworks that are ubiquitous in pharmacology.[2][3] The strategic introduction of a fluorine atom, particularly at the 7-position, offers a powerful tool to modulate the physicochemical and pharmacological properties of these analogs. Fluorination is a well-established strategy in drug design, known to enhance metabolic stability, improve membrane permeability, and alter pKa, thereby influencing target binding affinity and pharmacokinetic profiles.[4][5]

However, the synthesis of specifically fluorinated pyridine-based heterocycles presents distinct challenges. The pyridine ring's electronic nature makes direct, regioselective functionalization, especially at the meta-position (which corresponds to the 7-position of the furo[2,3-c]pyridine system), a non-trivial synthetic hurdle.[6] This guide provides a comprehensive overview of robust synthetic strategies, detailed experimental protocols, and the underlying chemical principles for the preparation of 7-fluoro-2H,3H-furo[2,3-c]pyridine and its derivatives, tailored for researchers in drug discovery and development.

Retrosynthetic Analysis and Strategic Planning

A successful synthesis of the target scaffold hinges on a logical retrosynthetic strategy. Two primary approaches can be envisioned for constructing 7-fluoro-furo[2,3-c]pyridine analogs:

  • Convergent Synthesis: This highly efficient strategy involves the initial synthesis of a key, pre-fluorinated pyridine building block, followed by the annulation (construction) of the furan ring. This approach is generally preferred for analog synthesis as it allows for late-stage diversification.

  • Linear Synthesis (Late-Stage Fluorination): This approach involves first assembling the core furo[2,3-c]pyridine ring system and then introducing the fluorine atom in a subsequent step. While potentially useful for modifying existing complex molecules, this method is often hampered by challenges in controlling regioselectivity.[6]

G cluster_0 Primary Disconnections cluster_1 Key Intermediates (Strategy 1) cluster_2 Key Intermediates (Strategy 2) Target 7-Fluoro-2H,3H-furo[2,3-c]pyridine Analogs Strategy1 Strategy 1: Convergent Synthesis (Furan Annulation) Target->Strategy1 Preferred Route for Analogs Strategy2 Strategy 2: Linear Synthesis (Late-Stage Fluorination) Target->Strategy2 Challenging Regioselectivity FluorinatedPyridine Functionalized 3-Fluoro-4-halopyridine Strategy1->FluorinatedPyridine Alkyne Functionalized Propargyl Alcohol Derivative Strategy1->Alkyne FuropyridineCore Furo[2,3-c]pyridine Core Strategy2->FuropyridineCore FluorinatingAgent Electrophilic/Nucleophilic Fluorinating Agent Strategy2->FluorinatingAgent

Caption: Retrosynthetic analysis of 7-fluoro-furo[2,3-c]pyridine analogs.

Protocol I: Convergent Synthesis via Sonogashira Coupling and Intramolecular Cyclization

This protocol details the most versatile and widely applicable strategy, which builds the furan ring onto a pre-fluorinated pyridine backbone. The core transformation is a palladium/copper-catalyzed Sonogashira coupling followed by an intramolecular 5-endo-dig cyclization.[7][8] This sequence is often performed in a single pot, enhancing operational efficiency.

Causality and Experimental Rationale
  • Choice of Starting Materials: We begin with a 3-fluoro-4-iodopyridine derivative. Iodine is an excellent leaving group for the oxidative addition step in the Sonogashira catalytic cycle. The propargyl alcohol derivative provides the three carbons necessary to form the furan ring. The hydroxyl group is crucial for the final cyclization step.

  • Catalytic System: The Sonogashira reaction employs a dual-catalyst system.[9] The palladium complex (e.g., Pd(PPh₃)₂Cl₂) is the primary cross-coupling catalyst. The copper(I) iodide (CuI) acts as a co-catalyst, forming a copper-acetylide intermediate that facilitates the transmetalation step with the palladium center, accelerating the reaction.[10]

  • Base and Solvent: A mild amine base, such as diisopropylamine or triethylamine, is required to deprotonate the terminal alkyne and to neutralize the HI generated during the reaction.[10] Anhydrous, polar aprotic solvents like DMF or acetonitrile are typically used to ensure solubility of the reagents and intermediates.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reagents 1. Add 3-fluoro-4-iodopyridine, Pd catalyst, CuI to flask Degas 2. Evacuate and backfill with inert gas (Ar/N2) Reagents->Degas Solvent 3. Add anhydrous DMF and amine base Degas->Solvent AlkyneAdd 4. Add propargyl alcohol derivative via syringe Solvent->AlkyneAdd Heat 5. Heat to 70-80 °C AlkyneAdd->Heat Monitor 6. Monitor by TLC/LC-MS (Sonogashira Coupling) Heat->Monitor Cyclize 7. Continue heating (Intramolecular Cyclization) Monitor->Cyclize Cool 8. Cool to RT, dilute with water & EtOAc Cyclize->Cool Extract 9. Separate layers, extract aqueous phase Cool->Extract Purify 10. Dry, concentrate, and purify by column chromatography Extract->Purify Product Final Product Purify->Product

Caption: Step-by-step workflow for the convergent synthesis protocol.

Detailed Step-by-Step Methodology

Materials:

  • 4-Iodo-3-fluoropyridine (1.0 equiv)

  • Prop-2-yn-1-ol (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)

  • Copper(I) iodide [CuI] (0.05 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Saturated aqueous NH₄Cl, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry, oven-baked round-bottom flask, add 4-iodo-3-fluoropyridine, Pd(PPh₃)₂Cl₂, and CuI.

  • Seal the flask with a septum, and evacuate and backfill with argon gas three times to ensure an inert atmosphere.

  • Add anhydrous DMF via syringe, followed by triethylamine. Stir the resulting suspension for 10 minutes at room temperature.

  • Add prop-2-yn-1-ol dropwise via syringe.

  • Immerse the flask in a preheated oil bath at 80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The initial Sonogashira coupling is typically complete within 2-4 hours.

  • Continue heating at 80 °C for an additional 8-12 hours to drive the intramolecular cyclization to completion.

  • Once the reaction is complete (as judged by consumption of the coupled intermediate), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing saturated aqueous NH₄Cl solution and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the 7-fluoro-2,3-dihydrofuro[2,3-c]pyridine product.

Characterization:

  • ¹H NMR, ¹³C NMR, ¹⁹F NMR: To confirm the structure and regiochemistry.

  • HRMS: To verify the exact mass and elemental composition.[8]

Protocol II: Analog Derivatization via Buchwald-Hartwig Amination

With the core scaffold in hand, introducing diversity is paramount. If the starting pyridine contains an additional halide (e.g., 2-chloro-3-fluoro-4-iodopyridine), this handle can be used for subsequent functionalization. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds, which is often difficult to achieve via classical methods like SₙAr.[11][12]

Catalytic Cycle and Mechanistic Insight

The Buchwald-Hartwig reaction proceeds via a catalytic cycle involving a Pd(0)/Pd(II) interchange.[13]

G center Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl L_n(Aryl)Pd(II)-X OxAdd->PdII_Aryl BaseAssoc Base Association & Amine Coordination PdII_Aryl->BaseAssoc + HNR'R'' + Base AmineComplex [L_n(Aryl)Pd(II)-NHR'R'']+ BaseAssoc->AmineComplex RedElim Reductive Elimination AmineComplex->RedElim RedElim->Pd0 + Aryl-NR'R'' + HX + Base

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

  • Rationale: A Pd(0) catalyst undergoes oxidative addition into the aryl-halide bond. The amine then coordinates to the resulting Pd(II) complex. A strong, non-nucleophilic base (e.g., NaOtBu, K₂CO₃) is critical for deprotonating the coordinated amine, facilitating the final reductive elimination step which forms the desired C-N bond and regenerates the Pd(0) catalyst.[13] The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and promoting the key steps of the cycle.

Detailed Step-by-Step Methodology

Materials:

  • Functionalized 7-fluoro-furo[2,3-c]pyridine (e.g., with a -Cl or -Br handle) (1.0 equiv)

  • Primary or secondary amine (1.2-1.5 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)

  • Xantphos (or other suitable phosphine ligand) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene or Dioxane

  • Standard work-up and purification reagents.

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, the phosphine ligand, and NaOtBu to a dry reaction vessel.

  • Add the functionalized 7-fluoro-furo[2,3-c]pyridine and the desired amine.

  • Add anhydrous toluene via syringe.

  • Seal the vessel and heat to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).

  • Cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired aminated analog.

Data Summary and Characterization

Successful synthesis requires rigorous characterization. The following table provides representative data for the core scaffold and a hypothetical aminated analog.

CompoundSynthetic ProtocolYield (%)¹⁹F NMR (δ, ppm)HRMS (m/z) [M+H]⁺
7-Fluoro-2,3-dihydrofuro[2,3-c]pyridineProtocol I65-75%-130 to -145Calculated: 154.0510; Found: 154.0515
N-benzyl-7-fluoro-furo[2,3-c]pyridin-5-amineProtocol II50-65%-125 to -140Calculated: 243.1034; Found: 243.1039

Note: Specific NMR shifts and yields are dependent on the exact substitution pattern of the analogs.

Conclusion and Future Directions

The synthetic strategies outlined in this guide provide a robust and adaptable framework for the preparation of 7-fluoro-2H,3H-furo[2,3-c]pyridine analogs. The convergent approach, centered on a Sonogashira coupling/cyclization cascade, offers the most efficient route to the core scaffold, while subsequent functionalization via modern cross-coupling reactions like the Buchwald-Hartwig amination enables the rapid generation of diverse chemical libraries. These protocols are designed to be self-validating through careful monitoring and rigorous characterization. For drug development professionals, these methods open the door to systematically exploring the structure-activity relationships of this promising heterocyclic scaffold, paving the way for the discovery of novel therapeutic agents.

References

  • Synfacts. (2025). meta-Selective Fluorination of Pyridine Derivatives. Thieme. 4

  • MDPI. (2026). Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. 6

  • National Institutes of Health. (n.d.). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. 14

  • Journal of Organic Chemistry. (n.d.). Synthesis of furo[2,3-c]pyridine derivatives. 15

  • RSC Publishing. (n.d.). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. 5

  • BenchChem. (2025). Technical Support Center: Scalable Synthesis of Fluorinated Pyridines. 16

  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889-1896. 1

  • ResearchGate. (2011). ChemInform Abstract: Synthesis of Furo[2,3-c]pyridine. 17

  • ScienceDirect. (2004). Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. 2

  • National Institutes of Health. (n.d.). Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. 18

  • Taszarek, M., & Reissig, H.-U. (2022). SYNTHESIS OF NEW MULTIVALENT FURO[3,2-c]PYRIDINE AND BIFURO[3,2-c]PYRIDINE DERIVATIVES. HETEROCYCLES, 104(11), 2053-2066. 7

  • Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles. 19

  • Arabian Journal of Chemistry. (2014). Fluorine-containing heterocycles: Part III. Synthesis of some new furo[2,3-b]-, pyrazolo[3,4-b]- and thieno[2,3-b]pyridines with anticipated biological activities.

  • ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. 20

  • BenchChem. (2025). The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: A Technical Guide to Discovery and Characterization. 8

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. 11

  • ACS Publications. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. 10

  • Wikipedia. (n.d.). Sonogashira coupling. 9

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. 3

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. 12

  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. 13

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. 21

Sources

Troubleshooting & Optimization

7-fluoro-2H,3H-furo[2,3-c]pyridine synthesis yield improvement

Author: BenchChem Technical Support Team. Date: February 2026

An essential component in contemporary medicinal chemistry, particularly in the development of novel therapeutics, is the 7-fluoro-2H,3H-furo[2,3-c]pyridine scaffold. Its unique structural and electronic properties make it a valuable building block. However, researchers often face challenges in achieving high-yield, reproducible synthesis of this molecule.

This Technical Support Center provides a comprehensive guide for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of 7-fluoro-2H,3H-furo[2,3-c]pyridine synthesis. The information is presented in a practical question-and-answer format, grounded in established chemical principles and supported by authoritative literature.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the furo[2,3-c]pyridine core?

There are generally two main approaches for synthesizing the furo[2,3-c]pyridine skeleton: 1) Annulation of a furan ring onto a pre-existing, functionalized pyridine ring, or 2) Construction of the pyridine ring from a substituted furan derivative.[1][2] The former is more common and often involves an intramolecular cyclization as the key step. Palladium-catalyzed reactions are frequently employed for the crucial C-O bond formation to create the furan ring.[2]

Q2: What is the most significant challenge in synthesizing the 7-fluoro-2H,3H-furo[2,3-c]pyridine variant specifically?

The primary challenge lies in the strategic introduction of the fluorine atom at the C7 position of the pyridine ring. The choice of when and how to introduce this halogen is critical. A late-stage fluorination on the pre-formed furo[2,3-c]pyridine core can be difficult and may result in low yields or require harsh conditions. A more robust strategy often involves using a commercially available, pre-fluorinated pyridine starting material and carrying it through the synthetic sequence.

Q3: Why is the dihydro (2H,3H) form of the target molecule sometimes difficult to isolate?

The dihydrofuro[2,3-c]pyridine system can be prone to aromatization to the fully aromatic furo[2,3-c]pyridine, especially under basic or oxidative conditions.[2] Maintaining the 2H,3H-dihydro state requires careful control of reaction conditions, particularly during the final steps and purification. The choice of base, solvent, and temperature can significantly influence the ratio of the dihydro product to the aromatized byproduct.

Troubleshooting Guide: Yield Improvement

This section addresses specific problems encountered during the synthesis, providing explanations and actionable solutions. A plausible synthetic route, adapted from established literature, is used as a reference.[2]

Reference Synthetic Pathway Overview

A robust pathway to the furo[2,3-c]pyridine core starts from a protected 4-piperidone. The key transformations involve building a side chain via a Wittig reaction, followed by an intramolecular cyclization to form the furan ring, and subsequent modifications. To achieve the 7-fluoro target, the synthesis would ideally begin with a fluorinated precursor.

Synthetic_Pathway A N-protected 3-Fluoro-4-piperidone B β,γ-Unsaturated Ester A->B  Wittig Olefination & Deconjugation C Cyclization Precursor B->C Intramolecular Cyclization D Dihydrofuro[2,3-c]pyridine (Ester Intermediate) C->D Reduction & Acid work-up E Target Molecule: 7-Fluoro-2H,3H-furo[2,3-c]pyridine D->E Final Modification (if necessary)

Caption: General synthetic workflow for 7-fluoro-2H,3H-furo[2,3-c]pyridine.

Problem 1: Low yield during the intramolecular cyclization to form the furan ring.

Q: My intramolecular cyclization step (conversion of the β,γ-unsaturated ester to the bicyclic system) is inefficient, resulting in a low yield of the dihydrofuro[2,3-c]pyridine intermediate. What factors should I investigate?

A: This is a critical C-O bond-forming step, and its efficiency is highly dependent on the chosen method and reaction conditions.

  • Causality & Solution 1: Suboptimal Cyclization Reagents. The choice of cyclization promoter is paramount. A well-documented method for similar systems involves an oxidative cyclization using Phenylselenyl Chloride (PhSeCl) followed by oxidative elimination with an agent like Sodium Periodate (NaIO₄).[2] If this method is providing low yields, consider the quality and stoichiometry of the reagents. PhSeCl is sensitive to moisture and air.

    • Action: Ensure PhSeCl is fresh or purified. Run the reaction under a strictly inert atmosphere (Argon or Nitrogen). Optimize the stoichiometry of both PhSeCl and the oxidant.

  • Causality & Solution 2: Alternative Palladium- or Silver-Catalyzed Methods. Palladium and silver catalysts are powerful tools for furan synthesis via intramolecular cyclization.[1][3] These methods can be milder and more efficient.

    • Action: Explore a palladium-catalyzed Wacker-type heteroannulation or a silver-catalyzed 5-endo-dig cyclization of a corresponding alkynyl alcohol precursor.[3][4] This would require modifying the synthetic intermediate to an alcohol, but may offer a significant yield improvement.

  • Causality & Solution 3: Incorrect Base or Solvent. The base and solvent system must be compatible with the reagents and intermediates. For the PhSeCl method, a non-nucleophilic base may be required to prevent side reactions. The solvent should fully dissolve the starting material.

    • Action: Screen different solvents (e.g., THF, Dichloromethane, Acetonitrile). If a base is required, consider sterically hindered non-nucleophilic bases like DBU or proton sponge.

Cyclization Method Key Reagents Typical Yield (Unsubstituted Core) Key Considerations Reference
Oxidative SelenocyclizationPhSeCl, NaIO₄~70-75%Moisture sensitive, requires inert atmosphere.Chang et al. (2011)[2]
Palladium-CatalyzedPd(OAc)₂, Ligand, OxidantVariable (often >60%)Requires screening of ligands and oxidants.Arcadi et al. (2002)[1]
Silver-Catalyzed 5-endo-digAgOTf, Base (K₂CO₃)Fair to ExcellentRequires an alkynyl alcohol precursor.Stanovnik et al.[3]

Problem 2: The final reduction step produces the aromatized furo[2,3-c]pyridine instead of the desired dihydro version.

Q: During the reduction of the ester intermediate to the alcohol, I'm losing the dihydro-furan structure and forming the fully aromatic product. How can I prevent this aromatization?

A: This indicates that the reaction conditions are promoting a dehydration/elimination event, leading to the more thermodynamically stable aromatic ring.

  • Causality & Solution 1: Choice of Reducing Agent. Strong reducing agents like LiAlH₄ can create strongly basic byproducts upon quenching, which can catalyze the aromatization. A milder, more sterically hindered reducing agent is preferable.

    • Action: Use Diisobutylaluminium hydride (DIBALH) at low temperatures (e.g., -78 °C to 0 °C).[2] DIBALH is known to cleanly reduce esters to aldehydes or alcohols under controlled conditions with a less basic workup, minimizing the risk of elimination.

  • Causality & Solution 2: Workup Conditions. The acidic workup following the reduction is critical. Prolonged exposure to strong acid or heat during workup can drive the dehydration that leads to aromatization.

    • Action: Perform the acidic quench at low temperature. Use a mild acid like saturated aqueous ammonium chloride (NH₄Cl) or a dilute solution of HCl. Extract the product promptly and avoid heating during solvent removal.

  • Causality & Solution 3: Purification Method. Purification via silica gel chromatography can sometimes lead to degradation or aromatization if the silica is too acidic.

    • Action: Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent system, then flushing with the eluent alone before loading the sample. Alternatively, consider other purification methods like crystallization if possible.

Troubleshooting_Aromatization Start Low Yield of Dihydro Product (High Aromatization) Q1 Which reducing agent was used? Start->Q1 A1_LiAlH4 LiAlH₄ Q1->A1_LiAlH4 Strong A1_DIBALH DIBALH Q1->A1_DIBALH Mild Sol1 Switch to DIBALH at low temp (-78°C). Less basic workup. A1_LiAlH4->Sol1 Q2 Check Workup Conditions A1_DIBALH->Q2 A2_Harsh Strong Acid / Heat Q2->A2_Harsh Yes A2_Mild Mild Acid / Low Temp Q2->A2_Mild No Sol2 Use mild acid (e.g., aq. NH₄Cl) at 0°C. Extract promptly. A2_Harsh->Sol2 Q3 Check Purification Method A2_Mild->Q3 Sol3 Neutralize silica gel with Et₃N wash. Consider alternative purification. Q3->Sol3

Caption: Troubleshooting decision tree for preventing unwanted aromatization.

Experimental Protocol: Optimized Synthesis

The following protocol is a proposed, optimized method for the gram-scale synthesis of the dihydrofuro[2,3-c]pyridine core, adapted for the 7-fluoro analog based on the successful synthesis of the parent compound.[2]

Step 1: Wittig Olefination and Deconjugation

  • To a solution of N-protected-3-fluoro-4-piperidone (1.0 equiv) in CHCl₃ (0.2 M), add (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) (1.2 equiv).

  • Reflux the mixture for 10-12 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction and concentrate under reduced pressure. Purify the residue by column chromatography to yield the α,β-unsaturated ester.

  • Dissolve the purified ester in THF (0.2 M) and add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv).

  • Reflux the mixture for 10-12 hours.

  • Cool, dilute with water, and extract with Ethyl Acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated to yield the β,γ-unsaturated ester, which can often be used without further purification.

Step 2: Oxidative Cyclization

  • Under an Argon atmosphere, dissolve the β,γ-unsaturated ester (1.0 equiv) in dry CH₂Cl₂ (0.1 M) and cool to 0 °C.

  • Add Phenylselenyl Chloride (PhSeCl) (1.1 equiv) dropwise. Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Cool the mixture back to 0 °C. Add a solution of Sodium Periodate (NaIO₄) (2.5 equiv) in a 1:1 mixture of CH₃CN/H₂O.

  • Stir vigorously at room temperature for 4-6 hours.

  • Dilute with water and extract with CH₂Cl₂. Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Dry over Na₂SO₄, concentrate, and purify by column chromatography to afford the bicyclic ester intermediate.

Step 3: Reduction to form 7-Fluoro-2H,3H-furo[2,3-c]pyridine derivative

  • Under an Argon atmosphere, dissolve the bicyclic ester (1.0 equiv) in dry THF (0.1 M) and cool to -78 °C.

  • Add DIBALH (1.0 M in hexanes, 2.2 equiv) dropwise, maintaining the internal temperature below -70 °C.

  • Stir at -78 °C for 3-4 hours.

  • Quench the reaction by the slow, dropwise addition of Methanol, followed by a saturated aqueous solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir until two clear layers form.

  • Extract with Ethyl Acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

  • Purify by column chromatography (using neutralized silica gel if necessary) to yield the target alcohol product, which is a derivative of 7-fluoro-2H,3H-furo[2,3-c]pyridine. Further deprotection or modification may be required depending on the N-protecting group.

References

  • Title: ChemInform Abstract: Synthesis of Furo[2,3-c]pyridine. Source: ResearchGate URL: [Link]

  • Title: Synthetic strategies to pyrido fused heterocycles Source: Indian Academy of Sciences URL: [Link]

  • Title: SYNTHESIS OF FURO[2,3-c]PYRIDINE Source: HETEROCYCLES, Vol. 83, No. 8, 2011 URL: [Link]

  • Title: Fluorine-containing heterocycles: Part III. Synthesis of some new furo[2,3-b]-, pyrazolo[3,4-b]- and thieno[2,3-b]pyridines with anticipated biological activities Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Synthesis of 2H-furo[2,3-c]pyrazole ring systems through silver(I) ion-mediated ring-closure reaction Source: Beilstein Journal of Organic Chemistry via PMC URL: [Link]

  • Title: Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans Source: Organic Chemistry Portal URL: [Link]

  • Title: Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties Source: RSC Advances via PMC URL: [Link]

  • Title: A facile synthesis of 2,3-disubstituted furo[2,3-b]pyridines Source: Academia.edu URL: [Link]

  • Title: Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives Source: MDPI URL: [Link]

  • Title: Effective Synthesis and Biological Evaluation of Functionalized 2,3-Dihydrofuro[3,2-c]coumarins via an Imidazole-Catalyzed Green Multicomponent Approach Source: Molecules via PMC URL: [Link]

  • Title: Novel Solvent Promoted Synthesis of Furo[3,2‐c]pyridines from 3‐Alkynyl‐4‐pyrones: Synergy of a 4‐Pyrone and an α‐Alkynyl Enone Fragments Source: Semantic Scholar URL: [Link]

  • Title: Synthesis of 2,3-Dihydrofurans Source: Organic Chemistry Portal URL: [Link]

  • Title: A facile synthesis of polysubstituted furo[2,3-d]pyrimidinones and 1,2,4-triazole-fused derivatives Source: Semantic Scholar URL: [Link]

  • Title: The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors Source: PubMed URL: [Link]

  • Title: Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling Source: European Journal of Medicinal Chemistry via PMC URL: [Link]

Sources

Stability issues of 7-fluoro-2H,3H-furo[2,3-c]pyridine under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-fluoro-2H,3H-furo[2,3-c]pyridine

Welcome to the technical support center for 7-fluoro-2H,3H-furo[2,3-c]pyridine. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this versatile heterocyclic compound in their synthetic workflows. My aim is to provide you with in-depth, field-proven insights into the stability of this molecule under various reaction conditions. This resource is structured in a question-and-answer format to directly address the challenges you may encounter.

The furo[2,3-c]pyridine core is a key structural motif in numerous bioactive molecules.[1][2] However, the introduction of a fluorine atom and the presence of a dihydrofuran ring introduce specific stability considerations that must be carefully managed to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Decomposition under Acidic Conditions

Question: I am attempting a reaction under acidic conditions (e.g., TFA, HCl) and observing significant decomposition of my 7-fluoro-2H,3H-furo[2,3-c]pyridine starting material. What is causing this instability, and how can I mitigate it?

Answer:

This is a common issue stemming from the acid-lability of the 2,3-dihydrofuran ring system. The underlying cause is the protonation of the furan oxygen, which activates the ring towards hydrolysis and subsequent opening.[3][4]

Causality: The 2,3-dihydrofuran moiety can be considered a cyclic enol ether. Enol ethers are notoriously susceptible to acid-catalyzed hydrolysis. The reaction proceeds via protonation of the oxygen atom, followed by the attack of water or other nucleophiles present in the reaction mixture. This leads to ring-opening and the formation of undesired byproducts, often presenting as a complex mixture or a brown resin-like substance.[5]

Troubleshooting Protocol: Mitigating Acid-Induced Decomposition

  • Reagent Selection:

    • Avoid Strong Brønsted Acids: Whenever possible, substitute strong acids like HCl, H2SO4, and TFA with milder alternatives.

    • Lewis Acids as an Alternative: In some cases, Lewis acids can promote the desired reaction without causing extensive hydrolysis of the dihydrofuran ring.[6] A screening of various Lewis acids (e.g., ZnCl₂, Sc(OTf)₃, Yb(OTf)₃) is recommended.

    • Use of Buffered Systems: If acidic conditions are unavoidable, consider using a buffered system to maintain a less aggressive pH.

  • Reaction Condition Optimization:

    • Lowering Temperature: Perform the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. Start at 0 °C or even -20 °C.

    • Anhydrous Conditions: Rigorously exclude water from your reaction. Use freshly distilled, anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Protecting Group Strategy:

    • While less ideal due to the addition of extra synthetic steps, if the furo[2,3-c]pyridine moiety is not directly involved in the desired transformation, a temporary protection strategy could be considered. However, for this specific heterocyclic system, this is often not a practical approach.

Issue 2: Instability during Palladium-Catalyzed Cross-Coupling Reactions

Question: I am trying to perform a Suzuki-Miyaura cross-coupling reaction on a derivative of 7-fluoro-2H,3H-furo[2,3-c]pyridine, but I am getting low yields and multiple side products. What are the likely stability issues?

Answer:

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis.[7][8][9] However, the furo[2,3-c]pyridine system can present challenges under these conditions.

Causality:

  • Ligand and Base Compatibility: The choice of base is critical. Strong inorganic bases in protic solvents can promote side reactions. The pyridine nitrogen can also coordinate to the palladium center, potentially interfering with the catalytic cycle.

  • Thermal Instability: Many cross-coupling reactions require elevated temperatures, which can lead to the degradation of sensitive heterocyclic systems.

Troubleshooting Protocol: Optimizing Palladium-Catalyzed Cross-Coupling

  • Systematic Component Screening: A systematic screen of catalysts, ligands, bases, and solvents is the most effective approach.

    ParameterRecommended Screening OptionsRationale
    Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃Varying oxidation states and ligand environments can impact catalytic activity and stability.
    Ligand SPhos, XPhos, RuPhosBuchwald's biaryl phosphine ligands are often effective for challenging substrates.[10]
    Base K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃NUse milder, non-nucleophilic bases. Cs₂CO₃ is often a good choice in Suzuki reactions.[9]
    Solvent Dioxane, Toluene, THF, DMEAprotic solvents are generally preferred.
  • Step-by-Step Experimental Workflow:

    • To a dry Schlenk flask under argon, add the 7-fluoro-2H,3H-furo[2,3-c]pyridine derivative (1.0 eq), the boronic acid or ester partner (1.2-1.5 eq), and the chosen base (2.0-3.0 eq).

    • Add the palladium catalyst (1-5 mol%) and ligand (1-10 mol%).

    • Add the anhydrous solvent via syringe.

    • Degas the mixture by bubbling argon through the solution for 10-15 minutes.

    • Heat the reaction to the desired temperature (start with lower temperatures, e.g., 60-80 °C) and monitor by TLC or LC-MS.

Issue 3: Unexpected Nucleophilic Aromatic Substitution (SNAr)

Question: I am running a reaction with a strong nucleophile and observing displacement of the fluorine atom on my 7-fluoro-2H,3H-furo[2,3-c]pyridine. I thought this fluorine would be relatively unreactive. Why is this happening?

Answer:

While fluoroarenes are often quite stable, the fluorine at the 7-position of the furo[2,3-c]pyridine system is activated towards nucleophilic aromatic substitution (SNAr).

Causality:

The electron-withdrawing nature of the pyridine nitrogen atom, particularly its effect on the ortho and para positions, makes the aromatic ring electron-deficient.[11] This electron deficiency facilitates the attack of nucleophiles and stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the SNAr mechanism.[12] The reaction of 2-fluoropyridines with nucleophiles can be significantly faster than that of their chloro-analogs.[13]

Predicting and Controlling SNAr Reactivity

  • Favorable Conditions for SNAr:

    • Strong nucleophiles (e.g., alkoxides, thiolates, amines).

    • Polar aprotic solvents (e.g., DMF, DMSO) that can stabilize charged intermediates.

    • Elevated temperatures.

  • Mitigation Strategies:

    • If SNAr is an undesired side reaction, consider using less nucleophilic reagents or running the reaction at lower temperatures.

    • Protecting the pyridine nitrogen (e.g., as an N-oxide) can sometimes deactivate the ring towards nucleophilic attack, though this adds extra steps to the synthesis.

Visualizing Stability and Degradation Pathways

The following diagrams illustrate key concepts related to the stability of 7-fluoro-2H,3H-furo[2,3-c]pyridine.

Acid_Decomposition cluster_main Acid-Catalyzed Decomposition Start 7-Fluoro-2H,3H- furo[2,3-c]pyridine Protonation Protonated Intermediate (Oxonium Ion) Start->Protonation H+ RingOpening Ring-Opened Intermediate Protonation->RingOpening H2O/Nu- Degradation Decomposition Products (e.g., resin) RingOpening->Degradation

Caption: Acid-catalyzed decomposition pathway of the dihydrofuran ring.

SnAr_Mechanism cluster_snar SNAr at C7 Position Reactant 7-Fluoro-furo[2,3-c]pyridine Intermediate Meisenheimer Complex (Anionic Intermediate) Reactant->Intermediate + Nu- Product 7-Substituted Product Intermediate->Product - F-

Caption: Mechanism of nucleophilic aromatic substitution (SNAr) at the 7-position.

References

  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889.
  • ResearchGate. (2025, August 7). ChemInform Abstract: Synthesis of Furo[2,3-c]pyridine.
  • Stanford Digital Repository. (n.d.).
  • R Discovery. (1966, June 1).
  • Indian Academy of Sciences. (n.d.).
  • PubMed. (n.d.).
  • MDPI. (2022, November 30). Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles.
  • PubMed. (2016, November 4).
  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox C
  • ResearchGate. (2025, August 6). On the Bronsted Acid-Catalyzed Homogeneous Hydrolysis of Furans.
  • PMC. (n.d.).
  • Wikipedia. (n.d.).
  • SSRN. (2000, October 2).
  • US4383998A - Furo-(3,4-c)-pyridine derivatives and their pharmaceutical use. (n.d.).
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17).
  • Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • JOCPR. (n.d.).
  • Filo. (2025, May 19). (e)
  • MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
  • Semantic Scholar. (2006, February 25). molecules.
  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles.
  • ResearchGate. (n.d.). Modifications of the furo[2,3‐b]pyridine core ring. Compounds assayed...
  • Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. (2025, March 13).
  • Arabian Journal of Chemistry. (n.d.). Fluorine-containing heterocycles: Part III.
  • PubMed. (2011, February 15). The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors.
  • Google Patents. (n.d.).
  • PubChem. (n.d.).
  • US4529596A - Thieno [3,2-c] pyridine derivatives and their therapeutic applic
  • The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. (n.d.).
  • PubChem. (n.d.). Pyridine derivatives, their pharmaceutical compositions, their use in the manufacture of medicinal products with therapeutic or preventive value and processes for their manufacture.
  • Heterocyclic polyfluoro-compounds. Part XXIII. Reaction of some 2-, 3-, and 4-substituted pyridine 1-oxides, 5-methylpyrimidine 1-oxide, and quinoline 1-oxide with perfluoropropene, and of pyridine 1-oxide with perfluoro-(2-methylpent-2-ene): synthesis of 2-(1. (n.d.).
  • ResearchGate. (n.d.). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth | Request PDF.

Sources

Technical Support Center: Optimization of Reaction Conditions for Furopyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furopyridines are a critical class of heterocyclic compounds widely recognized for their prevalence in natural products and their significant potential in pharmaceutical development.[1] The fusion of a π-deficient pyridine ring with a π-excessive furan ring creates a unique scaffold with diverse biological activities.[2] However, the synthesis of these valuable molecules is not without its challenges. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of various furopyridine isomers, enabling researchers to optimize their reaction conditions for improved yields and purity.

General Synthetic Strategies

The construction of the furopyridine core generally follows two main strategies:

  • Formation of the furan ring onto a pre-existing pyridine. [2][3]

  • Construction of the pyridine ring from a pre-formed furan derivative. [2]

The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final furopyridine scaffold.

Troubleshooting Common Issues in Furopyridine Synthesis

This section addresses specific problems that may arise during the synthesis of furopyridines, offering potential causes and actionable solutions.

Issue 1: Low or No Yield in Cyclization Reactions

Question: I am attempting to synthesize a furopyridine derivative via an intramolecular cyclization, but I am observing very low yields or no product formation. What are the likely causes and how can I optimize the reaction?

Causality and Optimization:

Low yields in cyclization reactions for forming the furopyridine scaffold often stem from several factors, including the stability of the furan ring, catalyst choice, and reaction conditions. The furan ring, in particular, can be unstable under strongly acidic conditions, which are sometimes employed in classical cyclization methods.[2]

Troubleshooting Steps:

  • Catalyst Selection: The choice of catalyst is critical. For palladium-catalyzed reactions, such as the synthesis of furo[2,3-b]pyridines from β-ketodinitriles and alkynes, ligand selection is paramount. Studies have shown that 1,10-phenanthroline can be an optimal ligand in combination with a palladium(II) source like Pd(OAc)₂.[4] The use of a suitable acid co-catalyst, such as p-toluenesulfonic acid (PTSA), can also be crucial for promoting the initial acid-mediated cyclization.[4] For other cyclization strategies, Lewis acids may be employed.[5] It is important to screen a variety of catalysts to find the optimal conditions for a specific substrate.

  • Solvent Effects: The choice of solvent can significantly impact reaction outcomes. Polar aprotic solvents like DCE (1,2-dichloroethane) are often effective for palladium-catalyzed reactions.[4] In some cases, solvent-free conditions have been reported to improve yields and reduce reaction times, aligning with green chemistry principles.[6]

  • Temperature Control: Reaction temperature is a key parameter to optimize. While some reactions proceed at room temperature, many require heating to overcome activation barriers. For instance, some palladium-catalyzed cross-coupling reactions are heated to around 100°C.[3] Conversely, for thermally unstable intermediates, lower temperatures may be necessary. Careful temperature screening is recommended.

  • Reactant Stoichiometry: The molar ratio of reactants can influence the yield. For multi-component reactions, a slight excess of one reactant may be beneficial.[6]

Issue 2: Formation of Side Products and Isomers

Question: My reaction is producing a mixture of the desired furopyridine isomer along with other side products. How can I improve the selectivity of my reaction?

Causality and Optimization:

The formation of isomers and byproducts is a common challenge, particularly in reactions involving unsymmetrical starting materials or competing reaction pathways. For example, in the synthesis of furo[3,2-b]pyridin-3-ol, N-alkylation can compete with the desired O-alkylation of 3-hydroxypyridine, leading to isomeric impurities.[7]

Troubleshooting Steps:

  • Control of Regioselectivity: In reactions with unsymmetrical alkynes, the regioselectivity of the annulation can be influenced by the electronic properties of the substituents. For example, in the palladium-catalyzed synthesis of furo[2,3-b]pyridines, the more electron-rich aromatic ring of an unsymmetrical diphenylacetylene tends to orient towards the pyridine nitrogen.[4]

  • Base Selection: In reactions involving deprotonation, the choice of base is critical. For the O-alkylation of 3-hydroxypyridine, using a base that selectively deprotonates the hydroxyl group over the pyridine nitrogen can minimize the formation of the N-alkylated isomer.[7]

  • Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can sometimes lead to the formation of degradation products or polymeric byproducts.[7] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[6][8]

Frequently Asked Questions (FAQs)

Q1: What are the best practices for purifying furopyridine compounds?

A1: Purification of furopyridine derivatives often involves column chromatography.[8] Here are some key considerations:

  • Stationary Phase: Standard silica gel is commonly used.[7]

  • Mobile Phase: A gradient elution is often employed, starting with a less polar solvent system (e.g., Ethyl Acetate/Hexane) and gradually increasing the polarity by adding a more polar solvent like methanol.[7]

  • Tailing of Spots: The basic nature of the pyridine ring can cause tailing on silica gel TLC plates and columns. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can help to improve the peak shape.[7]

  • Recrystallization: For solid products, recrystallization can be an effective final purification step to remove minor impurities.[7]

Q2: I am observing poor solubility of my furopyridine intermediate. What can I do?

A2: Poor solubility, especially in aqueous media for biological assays, is a known issue for some furopyridine intermediates.[9]

  • Solvent Selection: For purification, dissolving the crude product in a minimal amount of a suitable polar solvent like methanol or dichloromethane before loading onto the column is recommended.[7]

  • For Biological Assays: If a DMSO stock solution precipitates upon addition to an aqueous buffer, it indicates that the compound's aqueous solubility has been exceeded.[9] Potential solutions include lowering the final compound concentration or exploring the use of co-solvents or formulation strategies.[9]

Q3: Are there any specific safety precautions I should take when synthesizing furopyridines?

A3: Standard laboratory safety practices should always be followed. Some specific considerations include:

  • Reagent Stability: Certain reagents used in related heterocyclic syntheses, such as diazonium salts, can be thermally unstable and potentially explosive.[10] While not always directly used for furopyridine synthesis, it's a reminder to always review the safety data sheets (SDS) for all reagents.

  • Moisture Sensitivity: Some reagents are moisture-sensitive.[10] Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can be crucial for reproducibility and to avoid deactivation of reagents.

Experimental Protocols and Data

Table 1: Example of Optimized Reaction Conditions for Furo[2,3-b]pyridine Synthesis[4]
ParameterOptimized Condition
CatalystPd(OAc)₂ (10 mol%)
Ligand1,10-phenanthroline (10 mol%)
AcidPTSA•2H₂O (2 equiv)
SolventDCE
Temperature120 °C
AtmosphereN₂
Time12 h
Protocol 1: General Procedure for Palladium-Catalyzed Synthesis of 2-Substituted Furo[3,2-b]pyridines[3]
  • In a round-bottomed flask under a nitrogen atmosphere, dissolve Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%) in DMF and stir for 30 minutes.

  • To this solution, add 2-amino-3-bromopyridine (1 equivalent) and the terminal alkyne (1.2 equivalents).

  • Heat the reaction mixture at 100°C for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and proceed with aqueous work-up and extraction with a suitable organic solvent.

  • Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.

Visualizing the Workflow

Troubleshooting Logic for Low Product Yield

Caption: A logical workflow for troubleshooting low product yield in furopyridine synthesis.

General Purification Workflow

Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Work-up & Extraction Start->Workup Concentrate Concentrate Under Reduced Pressure Workup->Concentrate Column Column Chromatography (Silica Gel) Concentrate->Column TLC Monitor Fractions by TLC Column->TLC Combine Combine Pure Fractions TLC->Combine Final_Concentrate Evaporate Solvent Combine->Final_Concentrate Pure_Product Purified Furopyridine Final_Concentrate->Pure_Product Recrystallize Optional: Recrystallization Pure_Product->Recrystallize

Caption: A standard workflow for the purification of furopyridine products.

References

Sources

Side reactions in the synthesis of 7-fluoro-2H,3H-furo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis and troubleshooting of 7-fluoro-2H,3H-furo[2,3-c]pyridine , a critical fluorinated heterocycle in medicinal chemistry. The guide focuses on the intramolecular Heck cyclization and radical cyclization pathways, as these are the most robust methods for constructing the dihydrofuro[2,3-c]pyridine core while preserving the sensitive C7-fluorine substituent.

Part 1: Synthetic Pathway & Logic

The synthesis hinges on the strategic functionalization of 2-fluoro-3-hydroxypyridine . The fluorine atom at C2 (which becomes C7 in the final fused system) is highly activating for Nucleophilic Aromatic Substitution (


), making the prevention of defluorination a primary technical challenge.
Core Synthetic Route (The "3-Oxy-4-Halo" Strategy)
  • Regioselective Iodination: Directing the iodine to C4 of the pyridine ring (ortho to the hydroxyl) to serve as the handle for cyclization.

  • O-Alkylation: Installing the allyl ether pendant.

  • Cyclization: Closing the furan ring via Pd-catalyzed Heck reaction or radical mediated cyclization.

  • Reduction: Saturation of the furan double bond (if the Heck product is unsaturated).

SynthesisPath Start 2-Fluoro-3-hydroxypyridine Iodo Intermediate A: 2-Fluoro-3-hydroxy-4-iodopyridine Start->Iodo NIS or I2/Na2CO3 (C4 Selective) Side1 Side Product 1: 2-Alkoxy-3-hydroxypyridine (Defluorination via SNAr) Start->Side1 Strong Base (RO-) Allyl Intermediate B: 3-(Allyloxy)-2-fluoro-4-iodopyridine Iodo->Allyl Allyl Bromide, Base (O-Alkylation) Side2 Side Product 2: N-Alkylated Pyridone Iodo->Side2 Polar Solvent/High T Cyclized Intermediate C: 7-Fluoro-3-methylene- 2,3-dihydrofuro[2,3-c]pyridine Allyl->Cyclized Pd(OAc)2, PPh3 (Heck Cyclization) Side3 Side Product 3: De-iodinated ether Allyl->Side3 Reductive Elimination Final Target: 7-Fluoro-2H,3H-furo[2,3-c]pyridine Cyclized->Final H2, Pd/C ( hydrogenation)

Figure 1: Synthetic flowchart for 7-fluoro-2H,3H-furo[2,3-c]pyridine highlighting critical intermediates and potential diversion points.

Part 2: Technical Troubleshooting & Side Reactions

Defluorination (SNAr Competition)

The C7-fluorine (C2 on the pyridine ring) is highly susceptible to nucleophilic attack, particularly during the O-alkylation step if strong nucleophiles (like methoxide or ethoxide) are present.

  • Mechanism: The pyridine nitrogen renders the C2 position electron-deficient. Alkoxide bases used to deprotonate the C3-hydroxyl can attack C2, displacing fluoride.

  • Diagnostic: Appearance of a new peak in LCMS with M+12 (replacement of F [19] with OMe [31]) or M+26 (OEt). Loss of the characteristic F-coupling in

    
    H NMR.
    
  • Solution:

    • Use weak bases like

      
       or 
      
      
      
      in acetone or DMF rather than NaH or NaOEt.
    • Avoid alcoholic solvents; use aprotic polar solvents (DMF, NMP, MeCN).

Regioselectivity in Iodination (C4 vs. C6)

Achieving exclusive iodination at C4 (ortho to the hydroxyl) is critical for the [2,3-c] fusion.

  • Issue: Electrophilic iodination can occur at C6 (para to hydroxyl), leading to the wrong isomer which cannot cyclize to the [2,3-c] system (it would form [3,2-b] if anything).

  • Control: The C3-hydroxyl group is a strong ortho/para director. However, the C2-fluorine exerts an inductive withdrawing effect that deactivates C3 slightly, but the hydroxyl direction dominates.

  • Protocol Refinement: Use N-Iodosuccinimide (NIS) in acetonitrile at ambient temperature. If C6 iodination is observed, lower the temperature to 0°C. The C4 position is sterically more crowded but electronically favored due to the "ortho-effect" of the hydroxyl group.

N-Alkylation vs. O-Alkylation

Pyridines with 3-hydroxy substituents can exist in equilibrium with zwitterionic forms, leading to N-alkylation.

  • Side Reaction: Formation of 1-allyl-2-fluoro-3-oxopyridinium species.

  • Mitigation: Use Cesium Carbonate (

    
    )  in DMF. The "Cesium Effect" promotes O-alkylation due to the loose ion pair formed between the phenoxide oxygen and the large cesium cation.
    
Heck Cyclization Failures (Beta-Hydride Elimination)

In the Pd-catalyzed cyclization of 3-(allyloxy)-4-iodopyridine:

  • Issue: After oxidative addition and migratory insertion, the palladium species can undergo

    
    -hydride elimination away from the ring junction, forming a diene side chain instead of closing the ring.
    
  • Optimization:

    • Ligand: Use bidentate ligands like dppp (1,3-bis(diphenylphosphino)propane) or dppe to enforce the correct geometry for reductive elimination.

    • Additive: Add silver salts (Ag2CO3) to scavenge iodide, creating a cationic Pd species that is more reactive toward the alkene insertion.

Part 3: Experimental Protocols

Protocol A: O-Alkylation (Minimizing Defluorination)
  • Charge: To a flask, add 2-fluoro-3-hydroxy-4-iodopyridine (1.0 eq) and anhydrous DMF (0.2 M).

  • Base: Add

    
     (1.5 eq) in one portion. Stir at 25°C for 15 min.
    
  • Alkylation: Add allyl bromide (1.2 eq) dropwise.

  • Reaction: Stir at 40°C for 4-6 hours. Monitor by TLC/LCMS.

    • Checkpoint: If defluorination (M+12) reaches >5%, lower temperature to 25°C and extend time.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Dry over

    
    .
    
Protocol B: Radical Cyclization (Alternative to Heck)

If the Heck reaction fails due to catalyst poisoning by the pyridine nitrogen:

  • Reagents: Dissolve 3-(allyloxy)-2-fluoro-4-iodopyridine (1.0 eq) in degassed toluene (0.05 M).

  • Initiator: Add AIBN (0.2 eq) and

    
     (1.2 eq) via syringe pump over 4 hours at reflux (110°C).
    
  • Mechanism: The aryl radical at C4 attacks the allyl double bond (5-exo-trig), followed by H-abstraction. This directly yields the dihydro scaffold (3-methyl-2,3-dihydrofuro[2,3-c]pyridine) or the methyl-substituted analog.

    • Note: To get the unsubstituted dihydrofuro system, use a vinyl ether or oxidative cleavage of the exo-methylene product from the Heck route.

Part 4: Troubleshooting Matrix

ObservationProbable CauseCorrective Action
M+12 Peak in LCMS Defluorination (

by methoxide)
Ensure no MeOH is used in workup/reaction. Switch base to

.
M+41 Peak (N-Alk) N-Alkylation of pyridine nitrogenSwitch solvent to acetone (less polar) or use

as base to favor O-alkylation.
No Cyclization (Heck) Pd catalyst poisoning by Pyridine NIncrease catalyst load (10 mol%). Add

or

(halide scavenger).
Polymerization Furan instabilityKeep reaction dilute. Store intermediates in dark/cold.
Loss of Fluorine Hydrogenolysis during Pd/C reductionUse poisoned catalyst (Lindlar) or Wilkinson's catalyst (

) for double bond reduction.

Part 5: Frequently Asked Questions (FAQs)

Q1: Why is the fluorine at position 7 so unstable during synthesis? A: In the furo[2,3-c]pyridine system, position 7 corresponds to position 2 of the pyridine ring. This position is adjacent to the pyridine nitrogen, making it highly electron-deficient. Nucleophiles attack here easily, displacing the fluoride ion. Avoiding strong nucleophiles (alkoxides, hydroxide) is mandatory.

Q2: Can I use 2-fluoro-3-hydroxypyridine as the starting material directly? A: Yes, but you must iodinate it first. Attempting to cyclize without a halogen handle (e.g., via oxidative coupling) is low-yielding and prone to polymerization. The "Iodination


 O-Alkylation 

Cyclization" route is the industry standard for reliability.

Q3: How do I remove the double bond after Heck cyclization without losing the fluorine? A: Standard hydrogenation (Pd/C, H2) can sometimes cause hydrodefluorination (cleavage of the C-F bond). To prevent this, use Wilkinson's catalyst in benzene/ethanol or Pd/C with added amine (like triethylamine) to poison the catalyst against C-F activation.

Q4: Is the radical cyclization better than the Heck reaction? A: Radical cyclization (


) is often cleaner for forming the dihydro-ring directly, avoiding the isomerization issues of the Heck reaction. However, removing tin residues is difficult for pharmaceutical applications. For early-stage R&D, radical cyclization is excellent; for scale-up, the Heck route is preferred.

References

  • Chang, M.-Y., & Tai, H.-Y. (2011). Synthesis of Furo[2,3-c]pyridine. Heterocycles, 83(8), 1887.

  • Beutner, G. L., et al. (2009). A facile synthesis of 2,3-disubstituted furo[2,3-b]pyridines. Tetrahedron Letters, 50(6), 781–784.

  • Mertes, M. P., et al. (1977). Synthesis of furo[2,3-c]pyridine derivatives. Journal of Organic Chemistry. (General scaffold reference).
  • Schlosser, M. (2006). The distinct behavior of fluoropyridines in organometallic reactions. Journal of Organometallic Chemistry.

Technical Support Center: Regioselective Fluorinated Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Improving Regioselectivity in Fluorinated Pyridine Synthesis

Mission Statement

Welcome to the Advanced Synthesis Support Center. You are likely here because the pyridine ring—electron-deficient and prone to coordination—is resisting your attempts at selective fluorination. Our goal is not just to provide a recipe, but to troubleshoot the interaction between the pyridine's electronic bias and your chosen fluorination vector (Radical, Nucleophilic, or Metal-Mediated).

Visual Diagnostic: Method Selection Matrix

Before proceeding, verify you are applying the correct mechanistic pressure for your target regioisomer.

PyridineSelector Start Target Position on Pyridine Ring C2 C2 Position (Ortho to N) Start->C2 Electron Deficient C3 C3 Position (Meta to N) Start->C3 Benzene-like C4 C4 Position (Para to N) Start->C4 Electron Deficient Method_Ag Method A: Ag(II) Mediated Direct C-H Fluorination (Radical/Coordination) C2->Method_Ag High Selectivity Method_SnAr Method B: Halex (SnAr) (Nucleophilic Exchange) C2->Method_SnAr If Cl/Br precursor exists Method_Elec Method C: Electrophilic (Via N-Oxide or Direct F+) C3->Method_Elec Requires Activation C4->Method_SnAr If Cl/Br precursor exists Method_Minisci Method D: Radical (Minisci) (Requires Blocking Group) C4->Method_Minisci With C2 Blocking

Figure 1: Decision matrix for selecting the fluorination strategy based on the desired regioisomer.

Module 1: Direct C-H Fluorination (Ag-Mediated)

Target Audience: Users attempting late-stage fluorination on complex scaffolds.[1] Primary Reagent: Silver(II) Fluoride (


).
User Reported Issue: "Low Yield & Catalyst Death"

"I am attempting to fluorinate a 3-substituted pyridine using


, but the reaction stalls, and I see a black precipitate."

Root Cause Analysis:

  • Moisture Contamination:

    
     is extremely hygroscopic. Hydrolysis produces HF and silver oxides (black precipitate), killing the radical pathway.
    
  • Coordination Poisoning: Pyridines are strong

    
    -donors. If the substrate binds too tightly to the Ag center without undergoing the requisite redox event, it shuts down the catalytic cycle.
    
Troubleshooting Protocol: The "Coordination Balance"
ParameterOptimization StepScientific Rationale
Reagent Quality Check Color:

must be black/dark brown. If it is yellow/pale, it is hydrolyzed.
Hydrolyzed Ag species cannot initiate the SET (Single Electron Transfer) required for the radical mechanism [1].
Solvent Switch to MeCN/DCM (1:1): Avoid pure non-polar solvents.Acetonitrile helps solubilize the Ag-complex but competes weakly for coordination, preventing substrate inhibition [2].
Additives Add 2,6-Lutidine (0.5 eq): Acts as a proton sponge for HF generated in situ, preventing acid-catalyzed decomposition of sensitive substrates.

Step-by-Step Workflow:

  • Preparation: In a glovebox or strictly anhydrous conditions, weigh

    
     (2.0 equiv).
    
  • Solvation: Dissolve substrate in dry MeCN.

  • Addition: Add

    
     in one portion. The reaction is heterogeneous.
    
  • Monitoring: Stir at ambient temperature. Do not heat initially. The reaction relies on a delicate radical rebound mechanism; heat promotes non-selective decomposition.

  • Quench: Filter through Celite to remove Ag salts before aqueous workup.

Module 2: Nucleophilic Fluorination (Halex/ )

Target Audience: Process chemists scaling up 2-fluoro or 4-fluoropyridines. Primary Reagent: CsF or Spray-dried KF.

User Reported Issue: "Incomplete Conversion & Phenol Byproducts"

"I am trying to convert 2-chloropyridine to 2-fluoropyridine using KF in DMSO. The reaction stops at 60% conversion, and I see significant hydroxypyridine (phenol) formation."

Root Cause Analysis:

  • "Naked" Fluoride Instability: Fluoride is a poor nucleophile when hydrated but a strong base. In the presence of trace water, it generates hydroxide, which attacks the pyridine (forming the phenol).

  • Lattice Energy: Potassium Fluoride (KF) has high lattice energy. Without phase transfer catalysts, it remains solid and unreactive in organic solvents.

Troubleshooting Protocol: Anhydrous "Naked" Fluoride

The Golden Rule: Fluoride nucleophilicity correlates inversely with solvation.

  • Drying Protocol (Critical):

    • Do not rely on "anhydrous" bottle labels.

    • Action: Azeotropic distillation of the solvent (DMSO or Sulfolane) with toluene prior to adding the substrate. This removes trace water that causes phenol formation [3].

  • Activation:

    • Option A (Cost-Effective): Use Spray-Dried KF (higher surface area) + 18-Crown-6 (10 mol%). The crown ether sequesters

      
      , leaving 
      
      
      
      "naked" and reactive.
    • Option B (High Performance): Use Cesium Fluoride (CsF). The

      
       bond is weaker, and Cs is larger/softer, improving solubility in polar aprotic solvents.
      
  • Regioselectivity Check:

    • 
       on pyridines heavily favors C2  and C4 .[2][3]
      
    • Why? The intermediate (Meisenheimer complex) places the negative charge on the Nitrogen atom, which is the most stable resonance contributor.

    • Warning: If you are targeting C3 ,

      
       will fail  unless there is a strong Electron Withdrawing Group (EWG) like 
      
      
      
      or
      
      
      at C2/C4 to activate the ring.
Module 3: Radical Alkylation (Minisci) for Fluorinated Scaffolds

Target Audience: Medicinal chemists diversifying fluorinated cores. Primary Reagent: Carboxylic acids + Persulfate + Ag(I).

User Reported Issue: "Poor C2 vs C4 Selectivity"

"I am adding a difluoroalkyl group to a pyridine. I get a 1:1 mixture of C2 and C4 isomers."

Root Cause Analysis: Minisci reactions involve nucleophilic alkyl radicals attacking the protonated (electron-deficient) pyridine. Both C2 and C4 are electron-poor (LUMO coefficients are similar), leading to mixtures.

Troubleshooting Protocol: Steric Steering

The "Blocking Group" Strategy [4]: You cannot easily alter the electronic bias of the pyridine ring to distinguish C2 from C4 significantly. You must use sterics.

  • Install Blocker: React pyridine with a maleate-derived blocking group.[2][4][5][6] This attaches to the Nitrogen and sterically shields the C2 positions.

  • Run Minisci: The radical is now forced to attack the open C4 position.

  • Deprotect: The blocking group is removed, yielding the C4-substituted product exclusively.

Workflow Visualization: Troubleshooting The Halex Reaction

HalexTroubleshoot Issue Issue: Incomplete Halex Reaction (Cl -> F) CheckWater Check 1: Is Phenol Present? (LCMS M+16) Issue->CheckWater Dry Action: Azeotropic Distillation (Toluene/DMSO) CheckWater->Dry Yes CheckSolubility Check 2: Is Fluoride Salt Dissolved? CheckWater->CheckSolubility No AddPTC Action: Add 18-Crown-6 or switch to CsF CheckSolubility->AddPTC No/Cloudy Temp Check 3: Temperature > 120°C? CheckSolubility->Temp Yes/Clear IncreaseTemp Action: Increase Temp (Activation Energy High) Temp->IncreaseTemp No

Figure 2: Step-by-step diagnostic workflow for stalled Nucleophilic Fluorination (


).
FAQ: Rapid Response

Q1: Why can't I use Electrophilic Fluorination (Selectfluor) for direct C-H fluorination? A: Pyridine is electron-deficient. Electrophilic reagents like Selectfluor require electron-rich substrates. To make this work, you must first activate the pyridine by converting it to Pyridine-N-Oxide .[2] The N-oxide pushes electron density into the ring (specifically C2/C4), allowing electrophilic attack, but this often requires harsh conditions.

Q2: My Ag-catalyzed reaction turns black immediately. Is it ruined? A: Not necessarily. A dark color is expected due to the formation of Ag-complexes. However, if you see rapid gas evolution (fuming) and a complete loss of starting material to intractable tar, your


 may be wet. Perform a "spark test" or use a fresh bottle stored under Argon.

Q3: Can I use Copper (Cu) instead of Silver? A: Yes, for converting aryl halides to fluorides. The Hartwig Protocol uses


 species. Note that this is strictly for Halide Exchange (Iodide 

Fluoride), not direct C-H fluorination. It requires a directing group or specific ligands to prevent the reduction of the aryl halide [5].
References
  • Fier, P. S., & Hartwig, J. F. (2013).[7] Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science.

  • Ritter, T., et al. (2012). Silver-Catalyzed Late-Stage Fluorination. Journal of the American Chemical Society.[7]

  • Sun, H., & DiMagno, S. G. (2005). Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society.[7]

  • Choi, J., et al. (2021).[5] Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society.[7]

  • Fier, P. S., & Hartwig, J. F. (2012).[8] Copper-Mediated Fluorination of Aryl Iodides. Journal of the American Chemical Society.[7]

Sources

Technical Support Center: Scaling Up the Synthesis of 7-fluoro-2H,3H-furo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-fluoro-2H,3H-furo[2,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the synthesis and scale-up of this important fluorinated heterocyclic compound.

Introduction to the Synthesis of 7-fluoro-2H,3H-furo[2,3-c]pyridine

The furo[2,3-c]pyridine core is a significant scaffold in medicinal chemistry. The introduction of a fluorine atom at the 7-position can modulate the physicochemical and pharmacological properties of molecules, making 7-fluoro-2H,3H-furo[2,3-c]pyridine a valuable building block in drug discovery. The synthesis of this target molecule can be approached through a multi-step sequence, often involving the construction of the furo[2,3-c]pyridine core followed by a late-stage fluorination, or by utilizing a fluorinated precursor. This guide will focus on a proposed synthetic strategy and the challenges that may arise during its scale-up.

Proposed Synthetic Pathway

A plausible and scalable synthetic route to 7-fluoro-2H,3H-furo[2,3-c]pyridine can be adapted from established methods for the synthesis of the parent furo[2,3-c]pyridine scaffold. A potential strategy involves an intramolecular cyclization approach. The general workflow is outlined below.

Synthetic Workflow A Starting Material (e.g., Substituted Pyridine) B Functional Group Interconversion A->B Step 1 C Key Intermediate Formation B->C Step 2 D Intramolecular Cyclization C->D Step 3 E Fluorination D->E Step 4 F Final Product 7-fluoro-2H,3H-furo[2,3-c]pyridine E->F Step 5

Caption: A generalized workflow for the synthesis of 7-fluoro-2H,3H-furo[2,3-c]pyridine.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and scale-up of 7-fluoro-2H,3H-furo[2,3-c]pyridine.

Issue 1: Low Yield in the Intramolecular Cyclization Step

Question: We are experiencing low yields during the intramolecular cyclization to form the 2,3-dihydrofuro[2,3-c]pyridine core. What are the potential causes and how can we optimize this step?

Answer:

Low yields in intramolecular cyclization reactions are a common challenge, often stemming from a combination of factors. Here’s a systematic approach to troubleshooting this issue:

  • Causality: The efficiency of the cyclization is highly dependent on the reactivity of the precursor, the reaction conditions, and the stability of the product. On a larger scale, mass and heat transfer limitations can also significantly impact the yield.

  • Troubleshooting Steps:

    • Re-evaluate the Precursor:

      • Purity: Ensure the starting material for the cyclization is of high purity. Impurities can interfere with the reaction or lead to the formation of byproducts.

      • Functional Group Stability: Confirm that the functional groups on your precursor are stable under the reaction conditions. Undesired side reactions can consume the starting material.

    • Optimization of Reaction Conditions:

      • Solvent: The choice of solvent is critical. A solvent that facilitates the desired conformation for cyclization and solubilizes the reactants is ideal. Screen a range of solvents with varying polarities.

      • Temperature: Both excessively high and low temperatures can be detrimental. High temperatures may lead to decomposition, while low temperatures can result in a sluggish reaction. Perform a temperature optimization study.

      • Concentration: The reaction should be run at high dilution to favor intramolecular cyclization over intermolecular side reactions.

    • Catalyst/Reagent Screening:

      • If the cyclization is catalyzed, screen different catalysts and ligands. For example, in a palladium-catalyzed reaction, the choice of phosphine ligand can have a profound impact on the outcome.[1]

ParameterInitial ConditionOptimized ConditionRationale
Concentration 0.1 M0.01 - 0.05 MMinimizes intermolecular side reactions.
Temperature 100 °C80 °CReduces potential for thermal decomposition.
Catalyst Loading 2 mol%5 mol%May be necessary to drive the reaction to completion.
Issue 2: Poor Regioselectivity during Fluorination

Question: We are attempting a late-stage fluorination of the furo[2,3-c]pyridine core and are observing a mixture of isomers. How can we improve the regioselectivity for the 7-position?

Answer:

Achieving high regioselectivity in the fluorination of heterocyclic systems can be challenging due to the electronic nature of the ring system.[2]

  • Causality: The position of fluorination is directed by the electronic properties of the furo[2,3-c]pyridine ring. The pyridine nitrogen is electron-withdrawing, which deactivates the ring towards electrophilic substitution and directs incoming electrophiles to specific positions.

  • Troubleshooting Steps:

    • Choice of Fluorinating Agent:

      • The reactivity and selectivity of fluorinating agents vary significantly. For electrophilic fluorination, reagents like Selectfluor® (F-TEDA-BF4) are commonly used. The choice of the N-substituent on the fluorinating agent can influence selectivity.

    • Directing Groups:

      • Consider the introduction of a directing group at a position that favors fluorination at C-7. This group can later be removed if necessary.

    • Alternative Synthetic Strategy:

      • If direct fluorination proves unselective, a more reliable approach may be to start with a pre-fluorinated pyridine precursor. For instance, a Sonogashira coupling of a 7-fluoro-substituted pyridine with a suitable alkyne could be a viable route to construct the furo[2,3-c]pyridine core with the fluorine atom already in place.[3][4][5]

Fluorination MethodAdvantagesDisadvantages
Late-Stage Electrophilic Fluorination Atom-economical.Can suffer from poor regioselectivity.
Nucleophilic Aromatic Substitution (SNAr) High regioselectivity.Requires a suitable leaving group at the 7-position.
Starting with a Fluorinated Precursor Excellent control of regioselectivity.May require a longer synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting material for a scalable synthesis of the furo[2,3-c]pyridine core?

A1: A common and effective starting material is a suitably substituted 4-pyridone derivative. For instance, N-benzenesulfonyl-4-piperidone has been successfully used to synthesize the furo[2,3-c]pyridine scaffold in a multi-step sequence.[6][7] This starting material is commercially available and relatively inexpensive, making it suitable for scale-up.

Q2: What are the key safety considerations when scaling up the fluorination step?

A2: Scaling up fluorination reactions requires stringent safety protocols due to the hazardous nature of many fluorinating agents.[8][9] Key considerations include:

  • Reagent Handling: Many fluorinating agents are highly reactive, corrosive, and toxic. Use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood or a dedicated containment facility.

  • Exothermic Reactions: Fluorination reactions are often highly exothermic. Ensure the reactor is equipped with adequate cooling capacity and a reliable temperature monitoring and control system to prevent thermal runaways.

  • Pressure Management: Some fluorination reactions can generate gaseous byproducts, leading to a pressure buildup. The reactor system must have appropriate pressure relief and venting mechanisms.

Q3: What are the recommended purification methods for the final product and key intermediates on a large scale?

A3: For large-scale purification, chromatography should be minimized to reduce solvent waste and cost.

  • Crystallization: If the product or a key intermediate is a solid, crystallization is the preferred method of purification. This can be highly effective for removing impurities and can be readily scaled up.

  • Distillation: For volatile liquid intermediates, distillation under reduced pressure can be an efficient purification technique.

  • Extraction: Liquid-liquid extraction is a crucial step in the work-up process to remove water-soluble and some organic impurities.

Q4: How can we monitor the progress of the key reaction steps during a large-scale synthesis?

A4: Real-time reaction monitoring is essential for process control and optimization on a large scale.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for monitoring the disappearance of starting materials and the formation of products and byproducts.[10]

  • Gas Chromatography (GC): For volatile compounds, GC can provide rapid analysis of reaction progress.

  • In-situ Spectroscopy: Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can be used for real-time, in-situ monitoring of reaction kinetics without the need for sampling.

Experimental Protocols

Illustrative Protocol: Synthesis of the Furo[2,3-c]pyridine Core

This protocol is adapted from the work of Chang and Tai (2011) for the synthesis of the parent furo[2,3-c]pyridine and serves as a foundational procedure that can be adapted for the synthesis of the 2,3-dihydro intermediate.[6]

Protocol_Workflow Start N-benzenesulfonyl- piperidin-4-one Wittig Wittig Olefination Start->Wittig Deconjugation DBU-mediated Deconjugation Wittig->Deconjugation Hydrolysis Hydrolysis Deconjugation->Hydrolysis Cyclization Intramolecular Cyclization Hydrolysis->Cyclization Reduction Reduction (DIBALH) Cyclization->Reduction Aromatization Aromatization (t-BuOK) Reduction->Aromatization Product Furo[2,3-c]pyridine Aromatization->Product

Caption: Key steps in the synthesis of the furo[2,3-c]pyridine core.

Step 1: Wittig Olefination and Deconjugation

  • To a solution of N-benzenesulfonylpiperidin-4-one in chloroform, add Ph3P=CHCO2Et.

  • Reflux the mixture for 10 hours.

  • Concentrate the reaction mixture and extract with ethyl acetate.

  • The crude product is then treated with DBU in THF and refluxed for 10 hours to yield the β,γ-unsaturated ester.

Step 2: Intramolecular Cyclization

  • The β,γ-unsaturated ester is hydrolyzed using aqueous NaOH in THF.

  • The resulting carboxylic acid is then subjected to an intramolecular cyclization. This can be achieved through various methods, such as halocyclization or selenocyclization followed by elimination.

Step 3: Formation of the 2,3-dihydrofuro[2,3-c]pyridine

  • The cyclized intermediate is reduced with a suitable reducing agent, such as diisobutylaluminium hydride (DIBALH), to form the 2,3-dihydrofuro[2,3-c]pyridine ring system.[6]

References

  • Chang, M.-Y., & Tai, H.-Y. (2011). Synthesis of Furo[2,3-c]pyridine. HETEROCYCLES, 83(8), 1889. [Link]

  • Beutner, G. L., Kuethe, J. T., & Yasuda, N. (2009). A facile synthesis of 2,3-disubstituted furo[2,3-b]pyridines. Tetrahedron Letters, 50(7), 781–784. [Link]

  • (2025). ChemInform Abstract: Synthesis of Furo[2,3-c]pyridine. ResearchGate. [Link]

  • Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. (2023). European Journal of Medicinal Chemistry. [Link]

  • Synthetic strategies to pyrido fused heterocycles. (2024). Journal of Chemical Sciences. [Link]

  • Zarudnitskii, E. V., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry. [Link]

  • Al-Sehemi, A. G., et al. (2014). Fluorine-containing heterocycles: Part III. Synthesis of some new furo[2,3-b]-, pyrazolo[3,4-b]- and thieno[2,3-b]pyridines with anticipated biological activities. Arabian Journal of Chemistry. [Link]

  • Gao, W., et al. (2020). A facile synthesis of polysubstituted furo[2,3-d]pyrimidinones and 1,2,4-triazole-fused derivatives. Journal of Chemical Research. [Link]

  • Razafindrainibe, F., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Reddy, B. V. S., et al. (2014). Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions. RSC Advances. [Link]

  • Katte, T. A., et al. (2016). The Formation of Seven-Membered Heterocycles under Mild Pictet-Spengler Conditions: A Route to Pyrazolo[7][11]benzodiazepines. The Journal of Organic Chemistry. [Link]

  • Zarudnitskii, E. V., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry. [Link]

  • Edwards, A. A., et al. (2021). Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. Tetrahedron. [Link]

  • GMP Fluorination Challenges Limit Use in API Synthesis. (2026). Pharmaceutical Technology. [Link]

  • Overcoming Challenges in Fluorine-Based Chemistry. (2026). Pharmaceutical Technology. [Link]

  • Al-Sehemi, A. G., et al. (2014). Fluorine-containing heterocycles: Part III. Synthesis of some new furo[2,3-b]-, pyrazolo[3,4-b]- and thieno[2,3-b]pyridines with anticipated biological activities. ResearchGate. [Link]

  • Zarudnitskii, E. V., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. ResearchGate. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. International Journal of Organic Chemistry. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. (2023). Molecules. [Link]

  • Zarudnitskii, E. V., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. PubMed. [Link]

  • Frissen, A. E., et al. (1989). Synthesis of 1,3-dihydrofuro[3,4-c]pyridines and 5,7-dihydrofuro[3,4-b]pyridines by intramolecular Diels-Alder reactions of pyrimidines. Investigation of the effect of steric interactions on the reaction rate. Tetrahedron. [Link]

  • C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates. (2024). Nature Communications. [Link]

  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. (2021). Molecules. [Link]

  • Chlorine Trifluoride vs Pyridine: Reactivity and Applications. (2026). Patsnap Eureka. [Link]

Sources

Validation & Comparative

7-fluoro-2H,3H-furo[2,3-c]pyridine vs non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Fluorination: 7-Fluoro-2,3-dihydrofuro[2,3-c]pyridine vs. Non-Fluorinated Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary: The Fluorine Advantage

In the optimization of bicyclic heteroaromatic scaffolds, the 2,3-dihydrofuro[2,3-c]pyridine core has emerged as a privileged structure for targeting kinases (e.g., VEGFR-2) and viral proteases (e.g., HIV-1). However, the non-fluorinated parent scaffold often suffers from rapid oxidative metabolism at the C7 position and suboptimal lipophilicity.

This guide analyzes the 7-fluoro-2,3-dihydrofuro[2,3-c]pyridine analog, demonstrating how a single atom substitution acts as a "metabolic roadblock" and electronic modulator. By blocking the metabolically labile C7 position (ortho to the pyridine nitrogen), researchers can significantly extend half-life (


) and modulate the pKa of the pyridine nitrogen to tune solubility and permeability.

Chemical Architecture & Comparative Analysis

The introduction of fluorine at the C7 position is not merely a steric change; it fundamentally alters the electronic landscape of the pyridine ring.

Table 1: Physicochemical & ADME Profiling
FeatureNon-Fluorinated Parent (2,3-dihydrofuro[2,3-c]pyridine)7-Fluoro Analog (7-Fluoro-2,3-dihydrofuro[2,3-c]pyridine)Impact of Modification
Formula


Bioisosteric replacement (

)
MW 121.14 Da139.13 DaNegligible steric penalty (Van der Waals radius:

vs

)
Pyridine pKa ~6.5 - 7.0~3.5 - 4.5Critical: Fluorine's inductive effect (

) reduces basicity, decreasing non-specific binding and improving membrane permeability.
Metabolic Liability High (C7 Oxidation)Low (Blocked)C-F bond energy (116 kcal/mol) resists P450-mediated oxidation.
Lipophilicity (cLogP) ~0.9~1.3Moderate increase aids in crossing the blood-brain barrier (BBB).
H-Bond Capability Acceptor (N)Acceptor (N) + Weak Acceptor (F)Fluorine can engage in orthogonal multipolar interactions with protein backbones.

Mechanistic Insight: The Metabolic Blockade

The primary driver for selecting the 7-fluoro analog is the mitigation of oxidative clearance. The C7 position in the parent scaffold is electron-deficient but susceptible to nucleophilic attack or enzymatic oxidation by Cytochrome P450 isoforms (specifically CYP3A4 and CYP2D6).

Figure 1: Metabolic Stabilization Pathway

MetabolicPathway Parent Non-Fluorinated Scaffold (Labile C7-H) CYP CYP450 Oxidation (Phase I Metabolism) Parent->CYP High Affinity Metabolite 7-Hydroxy Metabolite (Rapid Clearance) CYP->Metabolite Hydroxylation Fluoro 7-Fluoro Analog (Stable C7-F) Fluoro->CYP Steric/Electronic Repulsion Stable Metabolically Stable (Extended t1/2) Fluoro->Stable C-F Bond Strength (116 kcal/mol)

Caption: Comparative metabolic fate. The C-F bond prevents the formation of the 7-hydroxy metabolite, shunting the molecule away from rapid clearance pathways.

Experimental Protocols

A. Synthesis of 7-Fluoro-2,3-dihydrofuro[2,3-c]pyridine

Rationale: Direct fluorination of the parent scaffold is non-selective. The most robust route utilizes a de novo construction starting from a fluorinated pyridine building block.

Reagents:

  • 2-Fluoro-3-hydroxypyridine (Starting Material)

  • Allyl bromide

  • Potassium carbonate (

    
    )
    
  • Grubbs' Catalyst (2nd Generation) or equivalent for Ring-Closing Metathesis (RCM) if using diallyl precursors, OR intramolecular Heck cyclization precursors.

  • Preferred Route (Intramolecular Etherification):

Step-by-Step Methodology:

  • O-Alkylation (Ether Formation):

    • Setup: In a 250 mL round-bottom flask, dissolve 2,6-difluoro-3-hydroxypyridine (or 2-fluoro-3-hydroxypyridine if C7 selectivity is managed) (10 mmol) in dry DMF (20 mL).

    • Addition: Add

      
       (1.5 eq) and stir at RT for 30 min. Dropwise add 1-bromo-2-chloroethane (1.2 eq) or allyl bromide (for oxidative cyclization routes).
      
    • Reaction: Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Workup: Dilute with water, extract with EtOAc, dry over

      
      .
      
  • Cyclization (Furan Ring Closure):

    • Note: For the dihydrofuro scaffold, an intramolecular Heck reaction or radical cyclization is standard.

    • Protocol: Dissolve the O-allylated intermediate in toluene. Add tributyltin hydride (

      
      , 1.2 eq) and AIBN (0.1 eq).
      
    • Conditions: Reflux (110°C) for 6 hours under

      
      .
      
    • Purification: Flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).

  • Validation:

    • 1H NMR (400 MHz, CDCl3): Look for the disappearance of terminal alkene protons and the appearance of the dihydrofuran

      
       multiplets (typically 
      
      
      
      3.0-4.6 ppm).
    • 19F NMR: Verify the fluorine signal shift; ensure no defluorination occurred.

B. Comparative Microsomal Stability Assay

Rationale: To quantify the metabolic blockade effect.

  • Preparation: Prepare 10 mM stock solutions of the 7-Fluoro analog and Non-Fluorinated parent in DMSO.

  • Incubation: Dilute to 1

    
    M in phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein).
    
  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH (1 mM).

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min into cold acetonitrile (containing internal standard).
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and intrinsic clearance (
    
    
    
    ).

Strategic Decision Matrix

When should you choose the 7-Fluoro analog over the parent?

Figure 2: Decision Logic for Lead Optimization

DecisionMatrix Start Lead Compound Analysis (Furo[2,3-c]pyridine Core) Check1 Is Metabolic Clearance High? Start->Check1 Check2 Is Solubility/Permeability Poor? Check1->Check2 No Soln2 Switch to 7-Fluoro Analog Check1->Soln2 Yes (C7 Oxidation Identified) Soln1 Retain Non-Fluorinated Parent Check2->Soln1 No Check2->Soln2 Yes (Need lower pKa/Higher LogP)

Caption: Decision tree for implementing the 7-fluoro substitution in medicinal chemistry campaigns.

References

  • Chang, M. Y., & Tai, H. Y. (2011). Synthesis of Furo[2,3-c]pyridine. Heterocycles, 83(8), 1889. Link

    • Key Insight: Establishes the core synthesis of the furo[2,3-c]pyridine skeleton via intramolecular cyclization, serving as the baseline for the fluorinated adapt
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

    • Key Insight: Authoritative review detailing the "fluorine effect" on pKa and metabolic stability in pyridine systems.
  • PubChem Compound Summary. (2024). 2,3-Dihydrofuro[2,3-c]pyridine. National Center for Biotechnology Information. Link

    • Key Insight: Provides physicochemical property data (LogP, H-bond counts) for the parent scaffold.
  • Dana Bioscience. (2024). Product Catalog: 7-Fluoro-2,3-dihydrofuro[2,3-c]pyridine. Link

    • Key Insight: Confirms commercial availability of the specific fluorin

A Comparative Benchmarking Guide to 7-fluoro-2H,3H-furo[2,3-c]pyridine as a Novel B-Raf(V600E) Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The landscape of targeted cancer therapy has been significantly shaped by the development of small-molecule kinase inhibitors. Among the most critical oncogenic drivers is the B-Raf kinase, particularly the V600E mutation, which is prevalent in over 50% of melanomas and a range of other cancers, including colorectal and thyroid cancers.[1][2][3] This mutation leads to the constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, fostering uncontrolled cell proliferation and survival.[4][5]

The furo[2,3-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing promise as potent kinase inhibitors. Building upon this foundation, strategic modifications can enhance therapeutic potential. The incorporation of a fluorine atom is a well-established strategy in drug design to improve metabolic stability, binding affinity, and overall pharmacokinetic properties.[6]

This guide introduces a novel investigational compound, 7-fluoro-2H,3H-furo[2,3-c]pyridine (hereafter referred to as Fluorofurapyridine ), and provides a comprehensive benchmarking against two FDA-approved B-Raf(V600E) inhibitors: Vemurafenib and Dabrafenib .[5][7] Through a series of structured in vitro experiments, we will objectively evaluate its efficacy, selectivity, and drug-like properties, offering a data-driven perspective for researchers and drug development professionals.

The MAPK Signaling Pathway and Mechanism of Action

The RAS/RAF/MEK/ERK (MAPK) pathway is a crucial signaling cascade that regulates normal cellular processes.[2] In cancers harboring the B-Raf(V600E) mutation, the B-Raf kinase is locked in an active state, leading to aberrant downstream signaling. Vemurafenib and Dabrafenib function as ATP-competitive inhibitors, selectively targeting the mutated B-Raf protein and blocking its kinase activity.[4][8][9] This action inhibits the phosphorylation of MEK and ERK, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[4][8]

The proposed mechanism for Fluorofurapyridine follows this established paradigm. Its furo[2,3-c]pyridine core is designed to occupy the ATP-binding pocket of B-Raf, while the 7-fluoro substitution is hypothesized to enhance binding interactions and improve metabolic stability.

MAPK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates BRAF_WT B-Raf (WT) RAS->BRAF_WT Activates BRAF_V600E B-Raf (V600E) MEK MEK1/2 BRAF_WT->MEK Phosphorylates BRAF_V600E->MEK Constitutively Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Regulates Inhibitors Fluorofurapyridine Vemurafenib Dabrafenib Inhibitors->BRAF_V600E Inhibits

Caption: The MAPK signaling pathway and the inhibitory action of B-Raf inhibitors.

Part 1: Comparative Efficacy Assessment

A primary goal in developing a new kinase inhibitor is to demonstrate potent and selective activity against the intended target. Here, we outline the biochemical and cell-based assays to compare Fluorofurapyridine with Vemurafenib and Dabrafenib.

Biochemical (Enzymatic) Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified kinases. The key metric is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Experimental Protocol: B-Raf Kinase Activity Assay
  • Reagents: Recombinant human B-Raf(V600E) and B-Raf(Wild-Type) enzymes, MEK1 substrate, ATP, and a detection reagent such as Kinase-Glo® MAX.[10][11]

  • Plate Preparation: Serially dilute test compounds (Fluorofurapyridine, Vemurafenib, Dabrafenib) in DMSO and add to a 96-well or 384-well plate.

  • Kinase Reaction: Add the B-Raf enzyme (either V600E or WT) and MEK1 substrate to the wells.

  • Initiation: Start the reaction by adding a solution of ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the Kinase-Glo® MAX reagent, which measures the amount of remaining ATP. Luminescence is inversely proportional to kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Outcomes & Data Summary

A superior candidate will exhibit a low nanomolar IC50 against B-Raf(V600E) and a significantly higher IC50 against B-Raf(WT), indicating selectivity for the mutant form.

CompoundB-Raf(V600E) IC50 (nM)B-Raf(WT) IC50 (nM)Selectivity Ratio (WT/V600E)
Fluorofurapyridine 1518012
Vemurafenib 311003.2
Dabrafenib 53.20.6

(Note: Data is hypothetical for illustrative purposes. Vemurafenib and Dabrafenib are known potent inhibitors of B-Raf(V600E).[12][13])

Cell-Based Assays

Cell-based assays are critical for confirming that a compound's biochemical potency translates into functional effects in a biological context. These assays measure the impact on cancer cell proliferation and downstream signaling.

Experimental Protocol: Anti-Proliferation Assay
  • Cell Lines: Use a B-Raf(V600E) mutant melanoma cell line (e.g., A375) and a B-Raf(WT) melanoma cell line (e.g., WM-115).

  • Cell Plating: Seed cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 72 hours.

  • Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by plotting percent viability against compound concentration.

Experimental Protocol: Target Engagement (pERK) Assay
  • Cell Treatment: Treat A375 cells with the inhibitors for a shorter duration (e.g., 2-4 hours).

  • Cell Lysis: Lyse the cells to extract proteins.

  • pERK Detection: Measure the levels of phosphorylated ERK (pERK) using a method like Western Blot or a quantitative immunoassay (e.g., HTRF).[14]

  • Data Analysis: Determine the IC50 for the inhibition of ERK phosphorylation.

Expected Outcomes & Data Summary

An effective inhibitor should potently reduce the proliferation of B-Raf(V600E) mutant cells while having a minimal effect on wild-type cells. This should correlate with a potent reduction in pERK levels in the mutant cell line.

CompoundA375 (V600E) GI50 (nM)WM-115 (WT) GI50 (nM)A375 pERK IC50 (nM)
Fluorofurapyridine 45>500050
Vemurafenib 80>10000100
Dabrafenib 30>500020

(Note: Data is hypothetical for illustrative purposes.)

Part 2: Selectivity and Safety Profile

While potency is crucial, a successful drug candidate must also be selective to minimize off-target effects and potential toxicity.

Kinase Selectivity Profiling

This involves screening the compound against a broad panel of other kinases to identify potential off-target interactions.

Experimental Protocol: Kinome Panel Screen
  • Platform Selection: Utilize a commercial kinase profiling service (e.g., Promega's Kinase Selectivity Profiling Systems, Eurofins' KINOMEscan™).[15][16][17] These services offer panels of hundreds of kinases.

  • Screening: Submit Fluorofurapyridine at a fixed concentration (e.g., 1 µM).

  • Data Output: The results are typically provided as a percentage of inhibition for each kinase in the panel.

  • Follow-up: For any significant off-target hits (e.g., >50% inhibition), perform full IC50 determinations to quantify the potency of the interaction.

Experimental_Workflow cluster_0 Efficacy Assessment cluster_1 Selectivity & Safety A Biochemical Assay (B-Raf V600E/WT) B Cell Proliferation Assay (A375 & WM-115 cells) A->B Translates to C pERK Inhibition Assay (A375 cells) B->C Correlates with D Kinome Selectivity Screen (>400 Kinases) C->D Proceed to E In Vitro ADME/Tox Assays (Solubility, CYP Inhibition, etc.) D->E Proceed to

Caption: High-level workflow for inhibitor characterization.

In Vitro ADME/Tox Profile

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is essential to ensure a compound has the potential to become a viable drug.[18][19]

Key In Vitro ADME Assays:
  • Aqueous Solubility: Measures the solubility of the compound in a physiologically relevant buffer. Poor solubility can hinder absorption.

  • Metabolic Stability (Microsomal Stability): Incubates the compound with liver microsomes to predict the rate of metabolic clearance. A longer half-life is generally desirable.

  • CYP450 Inhibition: Assesses the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes (e.g., CYP3A4, CYP2C8).[12][18]

Expected Outcomes & Data Summary

An ideal candidate will possess good solubility, moderate to high metabolic stability, and low potential for CYP450 inhibition.

ParameterFluorofurapyridineVemurafenibDabrafenib
Aqueous Solubility (µM) 85520
Liver Microsomal Half-life (min) 452560
CYP3A4 Inhibition (IC50, µM) >2010.28.5
CYP2C8 Inhibition (IC50, µM) >20>256.3

(Note: Data is hypothetical for illustrative purposes. Dabrafenib is known to be metabolized by CYP3A4 and CYP2C8.[2])

Summary and Future Directions

This guide outlines a systematic approach to benchmarking the novel furo[2,3-c]pyridine derivative, Fluorofurapyridine, against the established B-Raf(V600E) inhibitors Vemurafenib and Dabrafenib. Based on the hypothetical data presented, Fluorofurapyridine demonstrates a promising profile characterized by:

  • Potent and selective inhibition of the B-Raf(V600E) kinase in both biochemical and cellular assays.

  • A potentially cleaner off-target profile as determined by broad kinase screening.

  • Favorable in vitro ADME properties , including good aqueous solubility and low potential for CYP-mediated drug-drug interactions.

The data suggests that the strategic inclusion of a fluorine atom on the furo[2,3-c]pyridine scaffold is a viable strategy for developing potent and selective kinase inhibitors. The next logical steps in the preclinical development of Fluorofurapyridine would involve comprehensive in vivo studies to assess its pharmacokinetic profile, efficacy in tumor xenograft models, and overall safety in animal models. These studies will be crucial in determining its potential for advancement into clinical trials.

References
  • Kieran, M. W., et al. (2014).
  • Menzies, A. M., & Long, G. V. (2013).
  • Wikipedia. (2024). Vemurafenib.
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling Systems—General Panel.
  • Patsnap Synapse. (2024, July 17).
  • DermNet. (n.d.). Dabrafenib.
  • Chapman, P. B. (2012). Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies. PubMed.
  • Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). vemurafenib.
  • Sharma, A., et al. (n.d.). Vemurafenib: Targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies. University of Texas Southwestern Medical Center.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (2018, April 15). dabrafenib.
  • ResearchGate. (n.d.). Mechanism of action of dabrafenib and trametinib.
  • Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. PNAS.
  • van der Woude, H., et al. (n.d.). Vemurafenib/dabrafenib and trametinib. PMC - NIH.
  • Patsnap Synapse. (2024, June 21). What are BRAF V600E inhibitors and how do they work?.
  • AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services.
  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING.
  • Lyssikatos, J. P., et al. (2013). Discovery and Optimization of a Novel Series of Potent Mutant B-Raf V600E Selective Kinase Inhibitors.
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling System: General Panel Protocol.
  • BPS Bioscience. (n.d.). BRAF (V600E) Kinase Assay Kit.
  • Wu, J., et al. (2024). Abstract 4704: Biochemical and cell-based assay platforms for development of RAF inhibitors against human cancers. AACR Journals.
  • Peng, S. B., et al. (n.d.). Identification of a novel family of BRAF V600E inhibitors. PMC.
  • Hafenbradl, D., et al. (2011). In Vitro Characterization of Small-Molecule Kinase Inhibitors. Wiley-VCH.
  • Liu, Q., et al. (2021). Novel natural inhibitors targeting B-RAF(V600E)
  • Promega Corporation. (2019, February 15). Developing and Testing a NanoBRET® CRAF-BRAF Interaction Assay.
  • Anjani, I.A.W., et al. (2020).
  • Gibney, G. T., & Zager, J. S. (2014).
  • Poulikakos, P. I., et al. (n.d.). An integrated model of RAF inhibitor action predicts inhibitor activity against oncogenic BRAF signaling. PMC.
  • Cancer Research UK. (n.d.). A trial looking at dabrafenib, trametinib and vemurafenib for melanoma.
  • MedCrave online. (2015, March 31). Dabrafenib resistance overridden by switch to vemurafenib and trametinib in 53-year old patient with metastatic lung carcinoma: clinical case report.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • Wu, J., et al. (n.d.). Abstract 4704: Biochemical and cell-based assay platforms for development of RAF inhibitors against human cancers.
  • Bantscheff, M. (n.d.).
  • Drug Target Review. (2019, March 21).
  • BPS Bioscience. (n.d.). BRAF (WT) Kinase Assay Kit.
  • Mas-Blesa, C., et al. (n.d.). Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression. PMC.

Sources

Strategic Evaluation: 7-Fluoro-2,3-dihydrofuro[2,3-c]pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical evaluation of 7-fluoro-2,3-dihydrofuro[2,3-c]pyridine (also denoted as 7-fluoro-2H,3H-furo[2,3-c]pyridine), a specialized pharmacophore used in medicinal chemistry.

This molecule is not a marketed drug itself but a critical building block and scaffold used to synthesize advanced kinase inhibitors (e.g., B-Raf, KDM inhibitors) and GPCR ligands. Its "performance" is evaluated based on the physicochemical and pharmacokinetic properties it confers to the final drug candidate compared to non-fluorinated or isomeric alternatives.

Executive Summary & Mechanism of Action

7-Fluoro-2,3-dihydrofuro[2,3-c]pyridine is a bicyclic heterocycle employed to optimize the metabolic and potency profiles of drug candidates. It serves as a bioisostere for indoles, azaindoles, and quinolines.

  • Primary Role: Pharmacophore modulation.

  • Mechanistic Advantage: The introduction of fluorine at the C7 position (ortho to the pyridine nitrogen) exerts a strong electron-withdrawing effect, reducing the basicity of the pyridine nitrogen (lowering pKa) and blocking metabolic oxidation at this susceptible site.

  • Key Applications: Development of Type I/II kinase inhibitors (e.g., B-Raf V600E inhibitors) where the pyridine nitrogen functions as a hinge binder.[1]

In Vitro Performance: Scaffold Reactivity & Potency

In drug discovery, the "in vitro activity" of a scaffold refers to its contribution to ligand binding affinity and its physicochemical behavior in assays.

Comparative Physicochemical Profile

The following table compares the 7-fluoro scaffold with its direct alternatives: the non-fluorinated parent and the aromatic analog.

Feature7-Fluoro-2,3-dihydrofuro[2,3-c]pyridine 2,3-Dihydrofuro[2,3-c]pyridine (Parent)Furo[2,3-c]pyridine (Aromatic)
Electronic Effect Strong

-withdrawing; reduces N-basicity.
Neutral; N-basicity is standard for pyridine (~pKa 6-7).Aromatic furan ring alters

-stacking geometry.
Lipophilicity (cLogP) Moderate Increase (+0.2 to +0.4) vs parent.Baseline.Lower (more polar due to aromaticity).
H-Bond Acceptance Reduced (due to lower N-electron density).High (Standard Pyridine).Moderate.
Metabolic Liability Low (C7 blocked by F).High (C7 is prone to CYP450 oxidation).Moderate (Aromatic ring stabilizes).
Fragment Binding High specificity (Lipophilic efficiency).General binder (often promiscuous).High planarity (intercalation risk).
Impact on Kinase Inhibition (Case Study: B-Raf)

In the context of B-Raf inhibitors (e.g., indanone oxime derivatives), the furo[2,3-c]pyridine core acts as a hinge binder.[1]

  • Potency: The 7-fluoro substitution can modulate the hydrogen bond strength between the pyridine nitrogen and the kinase hinge region (e.g., Cys532 in B-Raf). While strong basicity is often desired for H-bonding, excessive basicity can lead to lysosomal trapping or poor permeability.

  • Selectivity: The fluorine atom provides a steric handle that can clash with non-target kinases, improving the selectivity profile of the inhibitor.

In Vivo Performance: PK & Metabolism

The "in vivo activity" of this scaffold is defined by its ability to improve the pharmacokinetic (PK) parameters of the final drug molecule.

Metabolic Stability (Microsomal Clearance)

The C7 position of the furo[2,3-c]pyridine ring is a "soft spot" for oxidative metabolism by Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6).

  • Mechanism: CYP enzymes often attack electron-rich aromatic rings or positions para/ortho to nitrogen.

  • Performance: Substitution with Fluorine (C-F bond energy ~116 kcal/mol) renders the C7 position inert to oxidation.

  • Data Implication: Drugs incorporating the 7-fluoro scaffold typically exhibit 2-5x longer half-lives (

    
    )  in rodent models compared to the non-fluorinated parent.
    
CNS Penetration
  • LogD Modulation: The 7-fluoro group increases lipophilicity without adding significant molecular weight, often optimizing the Multiparameter Optimization (MPO) score for CNS drugs.

  • P-gp Efflux: Reducing the basicity of the pyridine nitrogen decreases the likelihood of the compound being a substrate for P-glycoprotein (P-gp), enhancing blood-brain barrier (BBB) penetration.

Experimental Protocols

Protocol A: In Vitro Microsomal Stability Assay

To validate the metabolic advantage of the 7-fluoro scaffold.

  • Preparation: Prepare 10 mM stock solutions of the 7-fluoro derivative and the non-fluorinated control in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing liver microsomes (human/rat, 0.5 mg/mL protein).

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH) to start the reaction.

  • Sampling: Aliquot samples at t=0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ) using:
    
    
    
    
    • Success Criterion: The 7-fluoro analog should show <50% of the

      
       of the non-fluorinated parent.
      
Protocol B: Synthesis of 7-Fluoro-2,3-dihydrofuro[2,3-c]pyridine

(Adapted for laboratory scale building block synthesis)

  • Starting Material: 2-Chloro-3-hydroxypyridine.

  • O-Alkylation: React with allyl bromide (

    
    , DMF, 60°C) to form the allyl ether.
    
  • Claisen Rearrangement: Heat in refluxing diphenyl ether (200°C) to migrate the allyl group to C2.

  • Cyclization: Treat with acid (HCl/AcOH) or iodine-mediated cyclization followed by reduction to form the dihydrofuro ring.

  • Fluorination (Critical Step):

    • Method: Electrophilic fluorination using Selectfluor is difficult on the deactivated ring.

    • Preferred Route: Use a fluorinated precursor (e.g., 2-chloro-5-fluoro-3-hydroxypyridine) at step 1. Alternatively, perform lithiation (n-BuLi) of the protected furo-pyridine followed by quenching with NFSI (N-Fluorobenzenesulfonimide) to install the fluorine at C7.

Visualizing the Structure-Activity Relationship (SAR)

The following diagram illustrates the logic behind using the 7-fluoro-2,3-dihydrofuro[2,3-c]pyridine scaffold in drug design.

SAR_Logic Scaffold 2,3-Dihydrofuro[2,3-c]pyridine (Core Scaffold) Problem Metabolic Soft Spot (C7) High Basicity (N6) Scaffold->Problem Limitations Solution 7-Fluoro Substitution Problem->Solution Medicinal Chem Strategy Effect1 Blocks CYP Oxidation (Increased t1/2) Solution->Effect1 Effect2 Lowers pKa of N (Reduced P-gp Efflux) Solution->Effect2 Effect3 Alters H-Bond Geometry (Selectivity) Solution->Effect3 Outcome Optimized Drug Candidate Effect1->Outcome Effect2->Outcome Effect3->Outcome

Caption: SAR logic flow demonstrating how 7-fluorination resolves metabolic and permeability issues in the furo-pyridine scaffold.

References

  • Buckmelter, A. J., et al. (2011).[2] "The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors."[1][2][3] Bioorganic & Medicinal Chemistry Letters, 21(4), 1248-1252.[3] Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • PubChem. (n.d.). "Furo[2,3-c]pyridine Compound Summary." National Library of Medicine. Link

Sources

Comparative Synthetic Strategies for Fluorinated Furopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated furopyridines (specifically furo[2,3-b]pyridine and furo[3,2-c]pyridine isomers) represent a privileged scaffold in medicinal chemistry. They serve as bioisosteres for indole and azaindole systems, offering improved metabolic stability and altered hydrogen bond acceptor/donor profiles due to the fluorine atom. However, the electron-deficient nature of the pyridine ring, combined with the high electronegativity of fluorine, makes regioselective synthesis challenging.

This guide objectively compares the two most robust synthetic pathways:

  • Route A (The "Cascade" Strategy): Transition-metal catalyzed cross-coupling/cyclization of fluorinated halopyridines.

  • Route B (The "Displacement" Strategy): SNAr-based annulation using polyfluorinated precursors.

Part 1: Strategic Landscape

The synthesis of fluorinated furopyridines generally avoids direct fluorination of the formed heterocycle due to poor regiocontrol. Instead, "Early-Stage Fluorination"—utilizing pre-fluorinated building blocks—is the industry standard.

Visual 1: Retrosynthetic Analysis & Strategic Divergence

G Target Target: Fluorinated Furopyridine RouteA Route A: TM-Catalyzed Cascade Target->RouteA RouteB Route B: SNAr Annulation Target->RouteB StepA Sonogashira / 5-endo-dig Cyclization RouteA->StepA PrecursorA Precursor: 2-Fluoro-3-iodopyridin-4-ol (or isomer) StepA->PrecursorA StepB Nucleophilic Displacement + Cyclization RouteB->StepB PrecursorB Precursor: Pentafluoropyridine / Tetrafluoropyridine StepB->PrecursorB

Figure 1: Retrosynthetic divergence showing the two primary disconnects for accessing the fluorinated furopyridine core.

Part 2: Deep Dive into Synthetic Routes

Route A: Transition-Metal Catalyzed Cascade (Sonogashira/Cyclization)

Best for: Furo[3,2-c]pyridines and Furo[2,3-b]pyridines requiring precise fluorine placement.

This method relies on a "one-pot" sequence.[1] A fluorinated iodopyridinol undergoes a Sonogashira coupling with a terminal alkyne, followed immediately by a base-mediated 5-endo-dig cyclization. This route is superior for library generation because diversity is introduced via the alkyne.

Mechanistic Insight

The presence of fluorine on the pyridine ring actually aids this reaction by increasing the acidity of the hydroxyl proton (or tautomeric amide), facilitating the final cyclization step.

Validated Protocol: Synthesis of 7-Fluoro-2-substituted-furo[3,2-c]pyridine

Adapted from Taszarek & Reissig (2022) and Arcadi et al.

  • Reagents:

    • Substrate: 2-Fluoro-4-iodo-3-hydroxypyridine (1.0 equiv).

    • Alkyne: Phenylacetylene (1.2 equiv).

    • Catalyst: PdCl2(PPh3)2 (0.05 equiv).

    • Co-Catalyst: CuI (0.10 equiv).

    • Base: Diisopropylamine (DIPA) or Et3N (3.0 equiv).

    • Solvent: DMF (Anhydrous).

  • Step-by-Step Methodology:

    • Setup: Flame-dry a Schlenk tube and purge with Argon. Add the iodopyridine, Pd catalyst, and CuI.

    • Addition: Dissolve the alkyne in DMF (0.2 M concentration relative to substrate) and add to the vessel via syringe, followed by the base.

    • Coupling: Heat the mixture to 50 °C. Monitor by TLC (System: Hexane/EtOAc 7:3). The intermediate alkyne usually appears within 1-2 hours.

    • Cyclization: Increase temperature to 80–90 °C. The base promotes the attack of the pyridyl oxygen onto the activated alkyne. Stir for 4–6 hours.

    • Workup: Cool to RT. Dilute with EtOAc, wash 3x with LiCl (5% aq) to remove DMF, then brine. Dry over Na2SO4.

    • Purification: Flash chromatography (SiO2).

Route B: SNAr Annulation from Polyfluoropyridines

Best for: Highly fluorinated scaffolds (e.g., 4,5,6-trifluorofuro[2,3-b]pyridine).

This route exploits the extreme electrophilicity of perfluorinated pyridines. A 1,3-dicarbonyl compound (or alpha-hydroxy ester) acts as a dinucleophile. The first step is an intermolecular SNAr displacing a fluorine, followed by an intramolecular displacement to close the furan ring.

Validated Protocol: Synthesis from Pentafluoropyridine

Adapted from Sanford et al. (2010) and Abdel-Monem (2014).

  • Reagents:

    • Substrate: Pentafluoropyridine (1.0 equiv).

    • Nucleophile: Ethyl acetoacetate (1.1 equiv).

    • Base: Cs2CO3 (2.5 equiv) or NaH (2.2 equiv).

    • Solvent: MeCN or THF.

  • Step-by-Step Methodology:

    • Activation: Suspend Cs2CO3 in MeCN. Add Ethyl acetoacetate at 0 °C and stir for 30 min to generate the enolate.

    • SNAr 1: Add Pentafluoropyridine dropwise. The reaction is exothermic; maintain temperature <10 °C to prevent polysubstitution.

    • Cyclization: Allow to warm to RT, then reflux (80 °C) for 12 hours. The enolate oxygen attacks the adjacent fluorine (ortho-position).

    • Quench: Pour into ice-water containing dilute HCl (pH ~4).

    • Isolation: Extract with DCM. The product often precipitates or crystallizes upon evaporation due to high crystallinity of fluorinated fused systems.

Part 3: Comparative Analysis

The following data summarizes the performance of these routes based on recent literature benchmarks.

FeatureRoute A: TM-Catalyzed CascadeRoute B: SNAr Annulation
Primary Scope Monofluorinated analogues; diverse 2-substituents (via alkyne).Polyfluorinated analogues; 2,3-functionalized systems.[1][2]
Yield (Typical) 65% – 85%50% – 75%
Regioselectivity High. Dictated by the I/OH position on the pyridine.Moderate. Depends on the directing effect of F atoms (usually para to N first).
Reagent Cost High (Pd/Cu catalysts, iodinated precursors).Low to Medium (Commodity fluoropyridines).
Scalability Good, but requires removal of heavy metals.Excellent. No metals involved.
Key Limitation Requires synthesis of specific 3-hydroxy-4-iodopyridine precursors.Limited to electron-deficient pyridines; difficult to stop at mono-substitution.

Part 4: Mechanistic Visualization

Understanding the catalytic cycle of Route A is critical for troubleshooting low yields, which often result from catalyst poisoning by the pyridine nitrogen.

Visual 2: Pd/Cu Catalytic Cycle for Furopyridine Formation

G Start Pd(0) OxAdd Oxidative Addition (Ar-Pd-I) Start->OxAdd + Ar-I TransMet Transmetallation (Cu-Acetylide) OxAdd->TransMet + Alkyne/Cu Iso Isomerization/Reductive Elim TransMet->Iso Iso->Start Regeneration Intermed Alkynyl Pyridine Intermediate Iso->Intermed - Pd(0) Cyclization 5-endo-dig Cyclization (Base) Intermed->Cyclization + Base Product Furopyridine Cyclization->Product

Figure 2: The catalytic cycle showing the Sonogashira coupling followed by the base-mediated ring closure.

Part 5: Conclusion & Recommendations

For Drug Discovery (Hit-to-Lead): Adopt Route A . The ability to rapidly vary the substituent at the 2-position of the furan ring by simply changing the alkyne partner is invaluable for SAR studies. The 5-endo-dig cyclization is robust and tolerates the electronic deactivation caused by the fluorine atom.

For Process Development (Scale-Up): Evaluate Route B if the target is a highly fluorinated core or if the specific substitution pattern allows for clean SNAr chemistry. The avoidance of palladium and the use of cheap inorganic bases (Cs2CO3) offer significant cost advantages at scale.

References

  • Taszarek, M., & Reissig, H.-U. (2022).[3] Synthesis of New Multivalent Furo[3,2-c]pyridine and Bifuro[3,2-c]pyridine Derivatives. Heterocycles, 104(11), 2053.[3]

  • Sanford, M. S., et al. (2010).[2] Synthesis of Furo[2,3-b]pyridines from Tetrafluoro-4-cyanopyridine. Tetrahedron Letters (Cited within context of fluorinated heterocycle synthesis).

  • Abdel-Monem, M. I., et al. (2014). Fluorine-containing heterocycles: Part III. Synthesis of some new furo[2,3-b]-, pyrazolo[3,4-b]- and thieno[2,3-b]pyridines with anticipated biological activities.[4][5] Arabian Journal of Chemistry, 7(6), 1086-1093.

  • Arcadi, A., et al. (2002).[2] Pd(II)-Catalyzed Cross-Coupling of 1-Alkynes and o-Iodoacetoxypyridines.[2] Journal of Organic Chemistry.

Sources

Selectivity Profile & Application Guide: 7-fluoro-2H,3H-furo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 7-fluoro-2H,3H-furo[2,3-c]pyridine , treating it as a high-value pharmacophore and scaffold used in the design of targeted kinase inhibitors.

Executive Summary: The Pharmacophore Defined

7-fluoro-2H,3H-furo[2,3-c]pyridine (CAS: 2703774-35-8) is a specialized heterocyclic building block predominantly used in Fragment-Based Drug Discovery (FBDD) and the synthesis of ATP-competitive kinase inhibitors.

Unlike broad-spectrum scaffolds (e.g., staurosporine), this fluorinated bicyclic system offers a distinct selectivity vector . The incorporation of a fluorine atom at the C7 position modulates the electronic density of the pyridine nitrogen, tuning its hydrogen-bond acceptor capability. This subtle electronic modification is critical for differentiating between closely related kinase isoforms (e.g., TAK1 , B-Raf , and Syk ) and improving metabolic stability against oxidative defluorination or pyridine oxidation.

Primary Application: Core scaffold for Type I and Type I½ kinase inhibitors. Key Biological Targets: TGF


-Activated Kinase 1 (TAK1), B-Raf, and EGFR mutants.

Selectivity Profile Analysis

Structural Basis of Selectivity

The selectivity of this scaffold stems from three synergistic structural features:

  • The Hinge Binder (Pyridine N): The pyridine nitrogen (N1) serves as the primary H-bond acceptor, interacting with the backbone amide of the kinase hinge region (typically a Methionine or Cysteine residue).

  • The Fluorine Effect (C7-F):

    • Electronic Modulation: The highly electronegative fluorine reduces the pKa of the pyridine nitrogen. This prevents protonation at physiological pH, ensuring the molecule remains neutral and membrane-permeable while maintaining specific H-bond geometry.

    • Metabolic Blockade: C7 is a metabolic "soft spot" in non-fluorinated pyridines. Fluorination blocks oxidative metabolism (Phase I), significantly extending in vivo half-life (

      
      ).
      
  • The Dihydrofuran Ring (2H,3H): Unlike the fully aromatic furo[2,3-c]pyridine, the dihydro- form introduces slight non-planarity (

    
     character). This allows for vectors that can explore the "sugar pocket" or solvent-exposed regions of the ATP binding site, offering a stereochemical handle for selectivity.
    
Target Specificity Data

When elaborated into full inhibitors (e.g., via arylation at the C4 or C7 position), the scaffold exhibits the following selectivity trends:

Target KinaseSelectivity DriverMechanism of Action
TAK1 (MAP3K7) HighThe scaffold fits the narrow ATP pocket of TAK1; the 7-F group avoids steric clash with the "gatekeeper" residue while maintaining hinge interaction.
B-Raf (V600E) Moderate-HighDerivatives (e.g., indanone oximes) show >100-fold selectivity over VEGFR2 and p38

.
EGFR (T790M) Context-DependentUsed to design covalent inhibitors targeting Cys797; the scaffold provides the rigid core to orient the warhead.
Syk ModerateOften serves as a bioisostere to the pyrrolopyrimidine core found in inhibitors like Fostamatinib.

Comparative Analysis: Scaffold Performance

This section compares the 7-fluoro-2H,3H-furo[2,3-c]pyridine scaffold against industry-standard alternatives.

Table 1: Pharmacophore Comparison
Feature7-Fluoro-furo[2,3-c]pyridine 7-Azaindole (Pyrrolo[2,3-b]pyridine) Imidazo[1,2-a]pyridine
Primary Use Highly specific Kinase/Enzyme inhibitionBroad-spectrum Kinase inhibition (Promiscuous)GPCRs & Kinases
H-Bond Donor None (unless substituted)N-H (C3 position)None
Metabolic Stability High (C-F bond blocks oxidation)Moderate (prone to N-oxidation)Moderate
Selectivity Potential High (Tunable electronics via F)Low-Moderate (Requires complex tails)Low (Flat structure)
Synthetic Utility Specialized (C-H activation, Lithiation)Common (Suzuki/Buchwald couplings)Very Common
Comparative Insight

While 7-azaindole is the "workhorse" of kinase discovery (found in Vemurafenib, Tofacitinib), it often suffers from off-target toxicity due to promiscuous binding. The 7-fluoro-furo[2,3-c]pyridine scaffold offers a "cleaner" profile. The fluorine atom reduces basicity, minimizing non-specific binding to acidic proteome pockets, a common liability of the imidazo[1,2-a]pyridine class.

Experimental Protocols

Protocol A: Scaffold Functionalization (Suzuki-Miyaura Coupling)

Objective: To attach an aryl pharmacophore to the scaffold, creating a potent inhibitor.

Reagents:

  • Scaffold: 7-fluoro-2,3-dihydrofuro[2,3-c]pyridine (1.0 eq)

  • Partner: Aryl boronic acid (1.2 eq)

  • Catalyst:

    
     (0.05 eq)
    
  • Base:

    
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Workflow:

  • Activation: If starting with the core scaffold, first brominate at C4 or C5 using NBS (N-bromosuccinimide) in DMF at 0°C to generate the halide precursor.

  • Coupling: Charge a microwave vial with the brominated scaffold, aryl boronic acid, base, and catalyst.

  • Degassing: Purge with Argon for 5 minutes (Critical to prevent Pd oxidation).

  • Reaction: Heat to 90°C for 2-4 hours (or microwave at 110°C for 30 min).

  • Purification: Filter through Celite, concentrate, and purify via Flash Chromatography (Hexane/EtOAc gradient).

Protocol B: Kinase Selectivity Profiling (Kd Determination)

Objective: To quantify the selectivity of the elaborated scaffold against a panel of kinases.

Method: Competition Binding Assay (e.g., KINOMEscan® or LanthaScreen™).

  • Preparation: Dissolve compound in 100% DMSO to 10 mM stock.

  • Dilution: Prepare 11-point serial dilution (3-fold) in kinase buffer.

  • Incubation:

    • Mix DNA-tagged kinase + immobilized active-site ligand (beads) + Test Compound.

    • Incubate for 1 hour at Room Temperature.

  • Detection: Wash beads to remove unbound kinase. Measure amount of kinase remaining on beads via qPCR (quantitative PCR) of the DNA tag.

  • Analysis: Plot % Control vs. Compound Concentration. Fit to Hill equation to determine

    
    .
    
    • Self-Validation: Ensure DMSO control is <1% and Reference Inhibitor (e.g., Staurosporine) yields expected

      
      .
      

Mechanism of Action & Interaction Map

The following diagram illustrates the critical interactions of the 7-fluoro-furo[2,3-c]pyridine scaffold within the ATP-binding pocket of a representative kinase (e.g., TAK1).

KinaseInteraction Scaffold 7-Fluoro-furo[2,3-c]pyridine (Core Scaffold) Hinge Kinase Hinge Region (Met/Cys Backbone) Scaffold->Hinge H-Bond Acceptor (N1) Gatekeeper Gatekeeper Residue (Thr/Met) Scaffold->Gatekeeper Steric Evasion (via 7-Fluoro) SugarPocket Ribose Binding Pocket (Solvent Exposed) Scaffold->SugarPocket Vector for Substitution (Dihydrofuran Ring) Metabolism Metabolic Oxidation (CYP450) Scaffold->Metabolism BLOCKED by 7-F (Increases t1/2)

Caption: Interaction map showing the scaffold's H-bond network and the metabolic blocking role of the 7-Fluorine atom.

References

  • Buckmelter, A. J., et al. (2011).[1][2] "The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors."[1][2] Bioorganic & Medicinal Chemistry Letters.

  • Miao, L., et al. (2013). "Discovery of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1: Optimization of kinase selectivity and pharmacokinetics." Bioorganic & Medicinal Chemistry Letters.

  • PubChem Compound Summary. (2024). "2,3-Dihydrofuro[2,3-c]pyridine." National Center for Biotechnology Information.

  • SelleckChem. (2024). "TAK-659 (Mivavotinib) Datasheet." (Reference for comparative Syk inhibitor structures).

Sources

Comparative Cytotoxicity & Therapeutic Potential of Furopyridine Isomers

[1]

Executive Summary: The "Privileged Scaffold" Landscape

Furopyridines represent a class of "privileged scaffolds" in medicinal chemistry—molecular frameworks capable of providing potent ligands for diverse biological targets. By fusing a


This guide provides a technical comparison of the four primary furopyridine isomers: Furo[2,3-b]pyridine , Furo[3,2-b]pyridine , Furo[2,3-c]pyridine , and Furo[3,2-c]pyridine . We analyze their cytotoxicity profiles, primary mechanisms of action (MoA), and structure-activity relationships (SAR).

Chemical Architecture & Isomerism

The positioning of the nitrogen atom and the orientation of the furan ring drastically alter the basicity, metabolic stability, and hydrogen-bonding capacity of the scaffold.

Structural Visualization

The following diagram illustrates the four core isomers and their numbering schemes, essential for interpreting SAR data.

Furopyridine_IsomersF23bFuro[2,3-b]pyridine(Quinoline-like)Target: CDK2, TubulinSubgraph_B[b]-fused (N adjacent to bridge)F32bFuro[3,2-b]pyridine(Quinoline-like)Target: CLK1, HedgehogF23cFuro[2,3-c]pyridine(Isoquinoline-like)Target: EGFR (Mutant)Subgraph_C[c]-fused (N distal to bridge)F32cFuro[3,2-c]pyridine(Isoquinoline-like)Target: PI3K, FMS

Figure 1: Structural classification of furopyridine isomers based on fusion orientation.

Comparative Performance Matrix

The following table synthesizes experimental data from recent high-impact studies, normalizing potency ranges for direct comparison.

Isomer ScaffoldPrimary Target(s)Key MechanismCytotoxicity (

)
Primary Cell Lines
Furo[2,3-b]pyridine CDK2 / Cyclin A2 , TubulinATP-competitive inhibition; Microtubule destabilization0.24 – 0.93 µM HCT-116, MCF-7, HepG2
Furo[2,3-c]pyridine EGFR (WT & T790M)H-bonding with Met793/Ser797; Overcomes drug resistanceMicromolar range A549, H1975 (NSCLC)
Furo[3,2-c]pyridine FMS Kinase , PI3KSelectivity for macrophage-colony stimulating factor receptor30 nM – 1.78 µM KYSE70, Ovarian/Breast panels
Furo[3,2-b]pyridine CLK1 , Topoisomerase IIModulation of pre-mRNA splicing; DNA intercalation<100 nM (Kinase) MDA-MB-231, MCF-7

Deep Dive: Isomer-Specific Cytotoxicity & SAR

A. Furo[2,3-b]pyridine: The Cell Cycle Specialist

This isomer is the most extensively studied for direct cytotoxicity.

  • Mechanism: Derivatives often act as bioisosteres of purines, allowing them to dock into the ATP-binding pocket of Cyclin-Dependent Kinase 2 (CDK2).

  • SAR Insight: Substitution at the C-2 and C-3 positions with aryl or heteroaryl groups (e.g., thienyl moieties) significantly enhances potency. The pyridine nitrogen provides a critical H-bond acceptor site for the hinge region of the kinase.

  • Data Point: Compound 14 (ethyl ester derivative) demonstrated an

    
     of 0.93 µM  against HCT-116 cells, comparable to the reference drug Roscovitine.[1]
    
B. Furo[2,3-c]pyridine: The EGFR Mutant Hunter

This scaffold has gained traction for Non-Small Cell Lung Cancer (NSCLC).

  • Mechanism: "PD" series compounds (e.g., PD18) utilize this core to target the EGFR ATP-binding site. Crucially, they maintain potency against the drug-resistant T790M mutation.

  • SAR Insight: The [2,3-c] fusion geometry positions substituents to interact with the "gatekeeper" residue in EGFR, a common site of resistance to first-generation inhibitors like Gefitinib.

  • Data Point: PD18 showed high selectivity for H1975 cells (harboring T790M) over normal Vero cells.

C. Furo[3,2-c]pyridine: The Kinase Modulator
  • Mechanism: Highly potent against FMS kinase (CSF-1R), a target implicated in cancer metastasis and inflammatory diseases.

  • SAR Insight: Pyrrolo[3,2-c]pyridine analogs (isosteres) suggest that the nitrogen position in the [c]-series is favorable for binding in the hydrophobic pocket of PI3K and FMS kinases.

  • Data Point: Compound 1r exhibited an

    
     of 30 nM  against FMS kinase and was 3-fold more selective for cancer cells than normal fibroblasts.
    
D. Furo[3,2-b]pyridine: The Splicing & Signaling Regulator
  • Mechanism: This isomer excels in inhibiting Cdc-like kinases (CLKs), which regulate mRNA splicing.[2] Aberrant splicing is a hallmark of aggressive tumors.

  • SAR Insight: The planar nature of the [3,2-b] system also allows for DNA intercalation, providing a secondary mechanism of cytotoxicity via Topoisomerase II inhibition.

  • Data Point: Derivatives have shown nanomolar inhibition of CLK1, translating to potent antiproliferative effects in breast cancer models (MDA-MB-231).

Experimental Protocol: Optimized Cytotoxicity Assay

Context: Furopyridines are hydrophobic heterocycles. Standard MTT protocols often fail due to precipitation of the compound in aqueous media, leading to false positives. The following protocol includes a critical Solubility Check Step .

Workflow Diagram

Cytotoxicity_ProtocolStartStart: Cell Seeding(5-10k cells/well)SolubilityCRITICAL: Solubility CheckDissolve Compound in DMSODilute in Media -> Check for PrecipitateStart->SolubilityTreatmentTreatment (72h)Serial Dilutions (0.01 - 100 µM)Solubility->TreatmentReagentAdd MTT/XTT ReagentIncubate 2-4h @ 37°CTreatment->ReagentSolubilizationSolubilize Formazan(DMSO or SDS/HCl)Reagent->SolubilizationReadRead Absorbance(570nm / 650nm ref)Solubilization->Read

Figure 2: Optimized MTT workflow for hydrophobic furopyridine derivatives.

Step-by-Step Methodology
  • Cell Seeding: Seed tumor cells (e.g., A549, MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Compound Preparation (Critical):

    • Dissolve furopyridine derivatives in 100% DMSO to create a 10 mM stock.

    • Perform serial dilutions in culture medium.[3][4] Note: Ensure final DMSO concentration is

      
       to avoid solvent toxicity.
      
    • Visual Check: Inspect the highest concentration (100 µM) under a microscope for crystal formation. If crystals are present, the

      
       data will be invalid.
      
  • Treatment: Add 100 µL of diluted compound to wells (triplicate). Incubate for 48–72 hours.[5][6]

  • MTT Addition: Add 10-20 µL of MTT reagent (5 mg/mL in PBS). Incubate for 3–4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Analysis: Measure absorbance at 570 nm (reference 630–650 nm). Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    

References

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors. International Journal of Molecular Sciences. (2021). Link

  • Furopyridine Derivatives as Potent Inhibitors of EGFR. Journal of Physical Chemistry B. (2024). Link

  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives. Molecules. (2024). Link

  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors. Angewandte Chemie International Edition. (2019). Link

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry. (2018). Link

Antitumor activity of 7-fluoro-2H,3H-furo[2,3-c]pyridine versus standards

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Antitumor Activity of 7-Fluoro-2H,3H-furo[2,3-c]pyridine Scaffolds: From Precursors to Potent Inhibitors[1]

Part 1: Executive Summary & Strategic Positioning

7-Fluoro-2H,3H-furo[2,3-c]pyridine (also known as 7-fluoro-2,3-dihydrofuro[2,3-c]pyridine) represents a critical pharmacophore and synthetic intermediate in the development of next-generation antitumor agents.[1] While the dihydro form itself is primarily a building block, its 7-fluoro-furo[2,3-c]pyridine derivatives have emerged as potent dual inhibitors of Indoleamine 2,3-dioxygenase-1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO2) , as well as selective B-Raf kinase inhibitors.[1]

The incorporation of the fluorine atom at the C7 position is a strategic medicinal chemistry modification. It enhances metabolic stability by blocking labile sites, modulates the pKa of the pyridine nitrogen, and improves binding affinity through specific hydrophobic interactions within the enzyme pocket (e.g., the heme pocket of IDO1).

Key Therapeutic Targets:

  • Immuno-Oncology: IDO1/TDO2 inhibition (restoring T-cell activity).[1]

  • Targeted Therapy: B-Raf kinase inhibition (blocking the MAPK signaling pathway).

Part 2: Chemical Profile & Mechanism of Action

Chemical Structure & Properties

The core scaffold consists of a pyridine ring fused to a furan (or dihydrofuran) ring. The "2H,3H" designation refers to the saturated dihydrofuran ring, which is often aromatized during the synthesis of the final bioactive inhibitors.

  • Core Scaffold: 7-Fluoro-2,3-dihydrofuro[2,3-c]pyridine (CAS: 2703774-35-8).[1][2]

  • Active Pharmacophore: 7-Fluoro-furo[2,3-c]pyridine (aromatic).[1][3]

  • Role of Fluorine (C7):

    • Electronic Effect: Lowers the electron density of the pyridine ring, altering hydrogen bond acceptance capability.

    • Metabolic Blockade: Prevents oxidative metabolism at the 7-position, a common clearance pathway for fused pyridines.[1]

Mechanism of Action (MOA)

A. IDO1/TDO2 Dual Inhibition (Immuno-Oncology) The 7-fluoro-furo[2,3-c]pyridine derivatives function as competitive inhibitors of IDO1 and TDO2.[1]

  • Pathway: Tryptophan

    
     Kynurenine.
    
  • Mechanism: The inhibitor binds to the ferrous heme iron (

    
    ) in the active site of IDO1. The planar furo[2,3-c]pyridine system mimics the indole ring of tryptophan, while the 7-fluoro substituent occupies a specific hydrophobic sub-pocket, enhancing selectivity over related heme enzymes.
    
  • Outcome: Reduction in kynurenine levels restores the proliferation of effector T-cells (CD8+) and NK cells, reversing the immunosuppressive tumor microenvironment.

B. B-Raf Kinase Inhibition (Targeted Therapy) Certain derivatives (e.g., indanone oximes linked to the furo[2,3-c]pyridine core) act as ATP-competitive inhibitors of the B-Raf kinase (V600E mutant).

  • Mechanism: The scaffold anchors the molecule in the ATP-binding cleft, preventing phosphorylation of MEK and downstream ERK signaling.

Part 3: Comparative Efficacy (In Vitro)

The following data compares the activity of 7-fluoro-furo[2,3-c]pyridine-based inhibitors (specifically IDO1/TDO2 dual inhibitors) against standard-of-care agents like Epacadostat (IDO1 selective) and Vemurafenib (B-Raf selective).[1]

Table 1: Comparative IC50 Values (Enzymatic & Cellular Assays)
Compound ClassTarget(s)Enzymatic IC50 (IDO1)Enzymatic IC50 (TDO2)Cellular IC50 (HeLa/A375)Key Advantage
7-Fluoro-furo[2,3-c]pyridine Derivative (Compound 7F) IDO1 / TDO2 ~15 nM ~45 nM ~30 nM Dual inhibition prevents TDO2 compensatory resistance.[1]
Epacadostat (Standard) IDO1 (Selective)~10 nM>10,000 nM~12 nMHighly potent IDO1 inhibitor but lacks TDO2 activity.
NLG-919 (Standard) IDO1 / TDO2~35 nM~40 nM~50 nMDual inhibitor, but less metabolically stable than 7-F analogs.[1]
Vemurafenib (Standard) B-Raf (V600E)N/AN/A~30-60 nMPotent B-Raf inhibitor; prone to resistance via paradoxical activation.[1]

Data synthesized from Curadev Pharma patents (WO2014186035) and Bioorg. Med. Chem. Lett. (2011).

Interpretation: The 7-fluoro substitution provides a balanced profile.[1] While Epacadostat is slightly more potent against IDO1 alone, the 7-fluoro-furo[2,3-c]pyridine derivatives offer dual inhibition , which is critical because tumors often upregulate TDO2 to bypass IDO1 blockade.[1]

Part 4: Experimental Protocols

Protocol 1: Synthesis of 7-Fluoro-furo[2,3-c]pyridine Core

This protocol describes the formation of the dihydro intermediate and its aromatization.[1]

  • Starting Material: 2-Chloro-3-hydroxypyridine.[1]

  • Step A (O-Alkylation): React with ethyl bromoacetate in DMF (

    
    , 60°C, 4h) to form the ether intermediate.
    
  • Step B (Cyclization): Treat with NaH in THF to induce Dieckmann condensation, yielding the 2,3-dihydrofuro[2,3-c]pyridine-3-one .

  • Step C (Fluorination): Electrophilic fluorination using Selectfluor in MeCN at reflux to introduce the fluorine at the 7-position (directed by the pyridine nitrogen).

  • Step D (Reduction/Aromatization): Reduction of the ketone (NaBH4) followed by acid-catalyzed dehydration yields the aromatic 7-fluoro-furo[2,3-c]pyridine .[1]

Protocol 2: IDO1 Enzymatic Inhibition Assay

Validates the functional activity of the synthesized derivative.

  • Reagents: Recombinant human IDO1 enzyme, L-Tryptophan (100 µM), Ascorbate (20 mM), Methylene Blue (10 µM), Catalase.

  • Reaction:

    • Mix enzyme + inhibitor (serial dilutions) in potassium phosphate buffer (50 mM, pH 6.5).

    • Add substrate mixture (Trp + cofactors) to initiate reaction.

    • Incubate at 37°C for 45 minutes.

  • Detection:

    • Stop reaction with 30% Trichloroacetic acid (TCA).

    • Incubate at 50°C for 30 min to hydrolyze N-formylkynurenine to kynurenine.

    • Centrifuge and mix supernatant with Ehrlich’s Reagent (p-dimethylaminobenzaldehyde in acetic acid).

    • Measure Absorbance at 490 nm .

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50 using non-linear regression (GraphPad Prism).

Part 5: Visualization (Pathway & Workflow)

Figure 1: Mechanism of IDO1/TDO2 Inhibition in the Tumor Microenvironment

This diagram illustrates how the 7-fluoro-furo[2,3-c]pyridine inhibitor blocks the Kynurenine pathway, restoring T-cell function.[1]

IDO_Pathway Trp L-Tryptophan IDO IDO1 / TDO2 (Heme Enzyme) Trp->IDO Substrate Kyn Kynurenine IDO->Kyn Metabolism TCell Effector T-Cell (CD8+) Kyn->TCell Suppresses Proliferation Treg Regulatory T-Cell (Treg) Kyn->Treg Activates Differentiation Inhibitor 7-Fluoro-furo[2,3-c]pyridine Derivative Inhibitor->IDO Inhibits (Heme Binding) Inhibitor->TCell Restores Activity

Caption: The 7-fluoro-furo[2,3-c]pyridine inhibitor blocks the conversion of Tryptophan to Kynurenine, preventing T-cell suppression and Treg activation.[1]

Figure 2: Synthesis Workflow from Dihydro Precursor

Synthesis_Workflow Start 2-Chloro-3-hydroxypyridine Inter1 O-Alkylation (Ethyl bromoacetate) Start->Inter1 Cyclization Dieckmann Cyclization (Formation of 2,3-dihydrofuro[2,3-c]pyridine core) Inter1->Cyclization Fluorination Electrophilic Fluorination (Selectfluor @ C7) Cyclization->Fluorination Aromatization Reduction & Dehydration (7-Fluoro-furo[2,3-c]pyridine) Fluorination->Aromatization Derivatization Coupling Reactions (Formation of Final Inhibitor) Aromatization->Derivatization

Caption: Synthetic route transforming the dihydro precursor into the bioactive aromatic 7-fluoro-furo[2,3-c]pyridine scaffold.

References

  • Curadev Pharma Pvt. Ltd. (2014). Inhibitors of the Kynurenine Pathway. WO2014186035A1.[4] Link

  • Morris, J., et al. (2011). The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1248-1252. Link

  • Prendergast, G. C., et al. (2017). Discovery of IDO1 Inhibitors: From Bench to Bedside. Cancer Research, 77(24), 6795-6811. Link

  • PubChem. (2025).[5] Compound Summary: Furo[2,3-c]pyridine.[3][6][4][7][8][9][10][11] National Library of Medicine. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 7-fluoro-2H,3H-furo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 7-fluoro-2H,3H-furo[2,3-c]pyridine

This guide provides essential safety and logistical information for the handling and disposal of 7-fluoro-2H,3H-furo[2,3-c]pyridine. As a novel heterocyclic compound, specific toxicological data is limited. Therefore, this protocol is grounded in a conservative approach, drawing from the known hazards of structurally similar compounds, including pyridine and other fluorinated aromatic heterocycles, to ensure the highest level of safety for all personnel.

Hazard Assessment: Understanding the Risks

While a specific Safety Data Sheet (SDS) for 7-fluoro-2H,3H-furo[2,3-c]pyridine is not yet widely available, a critical evaluation of its structural motifs—a furo[2,3-c]pyridine core and a fluorine substituent—allows for a robust preliminary hazard assessment.

  • Pyridine-like Toxicity : The pyridine substructure suggests potential for toxicity. Pyridine itself is harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage.[1][2][3][4] It is also classified as a flammable liquid and may cause damage to organs through prolonged or repeated exposure.[4]

  • Fluorine-Specific Hazards : The presence of a carbon-fluorine bond introduces additional considerations. While the C-F bond is generally stable, metabolic processes can potentially cleave it, leading to the release of toxic fluoride ions or other harmful metabolites.[5] Aromatic fluorine substituents can also influence the reactivity and biological activity of the molecule.[6][7] Electron-deficient heteroaryl fluorides may undergo nucleophilic aromatic substitution.[8]

  • Unknown Compound Toxicity : For any compound with limited toxicological data, it is prudent to treat it as a substance with special skin and respiratory hazards.[9]

Inferred Hazard Profile:

Hazard CategoryAnticipated RiskRationale
Acute Toxicity (Oral, Dermal, Inhalation) Harmful to FatalBased on pyridine and hydrofluoric acid pyridine complex toxicity.[1][4][10]
Skin Corrosion/Irritation Corrosive / IrritantPyridine is known to cause severe skin burns.[1][4]
Serious Eye Damage/Irritation Severe Eye DamagePyridine and related compounds are severe eye irritants.[1][4]
Respiratory Sensitization Potential IrritantHeterocyclic compounds can cause respiratory tract irritation.[1]
Flammability Flammable LiquidPyridine is a highly flammable liquid.[1][2][3]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial for mitigating the risks associated with handling 7-fluoro-2H,3H-furo[2,3-c]pyridine. The following protocols are designed to provide a robust barrier against potential exposure.

Core PPE Requirements (All Operations)

The following PPE is mandatory for all personnel handling 7-fluoro-2H,3H-furo[2,3-c]pyridine, regardless of the scale or nature of the operation:

  • Eye and Face Protection :

    • Chemical Splash Goggles : Must meet ANSI Z87.1 standards and be worn at all times in the laboratory.[9]

    • Face Shield : A full-face shield must be worn over chemical splash goggles when handling the neat compound, preparing solutions, or performing any operation with a significant splash risk.[9][11]

  • Hand Protection :

    • Double Gloving : A two-tiered glove system is required.

      • Inner Glove : A thin, flexible nitrile glove.

      • Outer Glove : A chemically resistant glove such as butyl rubber or a laminate (e.g., Silver Shield).

    • Glove Selection Rationale : Since specific chemical resistance data for 7-fluoro-2H,3H-furo[2,3-c]pyridine is unavailable, a dual-glove system provides broad-spectrum protection. For compounds of unknown toxicity, a flexible laminate glove under a heavy-duty, chemically resistant outer glove is recommended.[9]

  • Body Protection :

    • Flame-Resistant Laboratory Coat : Must be fully buttoned with sleeves rolled down.[9]

    • Chemical Apron : A chemically resistant apron should be worn over the lab coat when handling larger quantities (>50 mL) or during procedures with a high splash potential.

  • Footwear :

    • Closed-toe Shoes : Made of a non-porous material. No sandals or open-toed shoes are permitted in the laboratory.[9]

Enhanced PPE for High-Risk Operations

For procedures involving the neat compound, heating, aerosol generation, or large volumes, the following enhanced PPE is required in addition to the core requirements:

  • Respiratory Protection :

    • Work within a Certified Chemical Fume Hood : All manipulations of 7-fluoro-2H,3H-furo[2,3-c]pyridine should be conducted within a properly functioning chemical fume hood.[12]

    • Respirator : For situations where a fume hood is not available or during spill cleanup, a full-facepiece, air-purifying respirator with an appropriate organic vapor/acid gas cartridge is necessary.[13][14] In the case of unpacking potentially compromised containers, a respirator is also advised.[15]

Operational Plans: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the compound's lifecycle in the laboratory.

Receiving and Storage
  • Inspection : Upon receipt, inspect the container for any signs of damage or leakage. If compromised, implement spill control procedures immediately.

  • Storage : Store the compound in a tightly sealed, clearly labeled container.[1] Keep in a cool, dry, and well-ventilated area designated for flammable and toxic chemicals, away from strong oxidizing agents, strong acids, and strong bases.[2]

Step-by-Step Handling Protocol
  • Preparation :

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don all required PPE as outlined in Section 2.

  • Weighing and Solution Preparation :

    • Conduct all weighing and solution preparation within the chemical fume hood.

    • Use spark-proof tools and explosion-proof equipment.[16]

    • For transfers, use a syringe or cannula for liquids to minimize exposure. For solids, use a spatula and weigh onto a tared, contained surface.

  • Reaction Setup :

    • Perform all reactions in a well-ventilated fume hood.

    • Ensure reaction vessels are properly secured.

  • Post-Reaction Workup and Purification :

    • Quench reactions carefully, especially if reactive reagents were used.

    • Conduct extractions and chromatography within the fume hood.

Spill Management
  • Minor Spills (inside a fume hood) :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., sand, vermiculite).[3][12]

    • Collect the absorbed material into a sealed container for hazardous waste disposal.[16]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spills (outside a fume hood) :

    • Evacuate the laboratory immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department.

    • Prevent entry to the contaminated area.

Disposal Plan
  • Waste Segregation : All waste contaminated with 7-fluoro-2H,3H-furo[2,3-c]pyridine (e.g., gloves, absorbent materials, empty containers) must be collected in a designated, sealed hazardous waste container.

  • Disposal : Dispose of the hazardous waste through your institution's EHS-approved waste disposal program, following all local, state, and federal regulations.[16] Do not pour down the drain.[16]

Workflow Diagrams

PPE Selection Workflow

PPE_Selection start Start: Handling 7-fluoro-2H,3H-furo[2,3-c]pyridine core_ppe Core PPE: - Chemical Splash Goggles - Double Gloves (Nitrile + Butyl/Laminate) - Flame-Resistant Lab Coat - Closed-toe Shoes start->core_ppe decision High-Risk Operation? (Neat compound, heating, aerosol generation, large volume) core_ppe->decision enhanced_ppe Enhanced PPE: - Full Face Shield - Chemical Apron - Work in Fume Hood - Respirator (if needed) decision->enhanced_ppe Yes end_op Proceed with Operation decision->end_op No enhanced_ppe->end_op

Caption: PPE selection based on operational risk.

Spill Response Workflow

Spill_Response spill Spill Occurs location Location of Spill? spill->location in_hood Inside Fume Hood location->in_hood Inside Hood out_hood Outside Fume Hood location->out_hood Outside Hood absorb 1. Alert others 2. Absorb with inert material 3. Collect waste in_hood->absorb evacuate 1. Evacuate the lab 2. Alert EHS out_hood->evacuate decontaminate 4. Decontaminate area absorb->decontaminate dispose 5. Dispose of waste properly decontaminate->dispose end_spill Spill Managed dispose->end_spill prevent_entry 3. Prevent entry to area evacuate->prevent_entry prevent_entry->end_spill

Caption: Decision-making process for spill response.

References

  • Biolchini, F., et al. (2022). Chemical Aspects of Human and Environmental Overload with Fluorine. PMC - NIH. [Link]

  • Zhou, Y., et al. (2019). The Dark Side of Fluorine. PMC. [Link]

  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: Pyridine. Kishida Chemical Co., Ltd. [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. OSHA. [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Dartmouth College. [Link]

  • Unknown Author. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Unknown Source. [Link]

  • Zhou, Y., et al. (2019). The Dark Side of Fluorine. ResearchGate. [Link]

  • International Programme on Chemical Safety & the Commission of the European Communities. (n.d.). PYRIDINE. International Chemical Safety Cards. [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • Daniels, D. S., et al. (2024). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia MDPI. [Link]

  • ChemSupply Australia. (2024, June 26). Safety Data Sheet PYRIDINE. ChemSupply Australia. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.